Fasciculic acid A
Description
This compound has been reported in Hypholoma fasciculare with data available.
ester of fasciculol A & 3-hydroxy-3-methylglutaric acid; calmodulin antagonist from mushroom Naematoloma fasciculare; structure given in first source
Properties
Molecular Formula |
C36H60O8 |
|---|---|
Molecular Weight |
620.9 g/mol |
IUPAC Name |
5-[[(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,30,37,41-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26+,27-,30+,33?,34-,35-,36+/m1/s1 |
InChI Key |
VOAJMYUEWCGJID-VIEGMHJXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Fasciculic Acid A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasciculic acid A, a complex triterpenoid natural product, has garnered scientific interest due to its notable biological activities, including calmodulin antagonism and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data. The document further elucidates its proposed mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Source Organism
This compound was first isolated from the poisonous mushroom Hypholoma fasciculare, also known as Naematoloma fasciculare.[1][2][3] This mushroom is commonly found in woodlands, growing in large clumps on dead wood.[3] Subsequent studies have also identified related fasciculol-type compounds in other species of the same genus, such as Hypholoma lateritium.[4][5][6] These findings highlight the Hypholoma genus as a rich source of structurally diverse and biologically active triterpenoids.
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating triterpenoids from Hypholoma species.
Experimental Protocol: Isolation and Purification
2.1.1. Extraction:
-
Fresh or dried fruiting bodies of Hypholoma fasciculare are collected and homogenized.
-
The homogenized mushroom material is extracted exhaustively with methanol (MeOH) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
2.1.2. Solvent Partitioning:
-
The crude methanolic extract is suspended in 50% aqueous MeOH.
-
A liquid-liquid partitioning is performed sequentially with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc) to separate compounds based on their polarity.
-
Each solvent phase is collected and concentrated to yield the n-hexane, chloroform, and ethyl acetate fractions. This compound, being a moderately polar compound, is expected to be enriched in the chloroform and/or ethyl acetate fractions.
2.1.3. Chromatographic Purification:
-
Flash Chromatography: The chloroform or ethyl acetate fraction is subjected to flash chromatography on a silica gel column.
-
A gradient elution system is employed, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as acetone or ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by reversed-phase HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
-
The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.
-
Quantitative Data
While specific yields for the isolation of this compound are not extensively reported in publicly available literature, the following table provides a general expectation of yields for related triterpenoids from Hypholoma species, which can serve as a benchmark.
| Isolation Step | Starting Material | Fraction/Compound | Typical Yield (w/w) | Purity |
| Methanol Extraction | 1 kg dried H. lateritium | Crude Methanol Extract | 9.2% | Mixture |
| Solvent Partitioning | 92 g Crude Extract | n-Hexane Fraction | 27.2% | Mixture |
| Chloroform Fraction | 19.6% | Mixture | ||
| Ethyl Acetate Fraction | 13.0% | Mixture | ||
| Flash Chromatography | 2.4 g n-Hexane Fraction | Fasciculol E | 38.3% | >95% |
| Fasciculol F | 26.3% | >95% |
Note: This data is for related compounds from H. lateritium and serves as an illustrative example. Actual yields for this compound from H. fasciculare may vary.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activities, primarily as a calmodulin antagonist and an anti-inflammatory agent.
Calmodulin Antagonism
Fasciculic acids A, B, and C have been identified as potent calmodulin (CaM) antagonists.[1][7] Calmodulin is a key calcium-binding protein that regulates a multitude of cellular processes, and its inhibition can have profound physiological effects.
3.1.1. Experimental Protocol: Calmodulin Antagonism Assay A common method to assess calmodulin antagonism involves monitoring the activation of a CaM-dependent enzyme, such as phosphodiesterase (PDE), in the presence and absence of the test compound.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), Ca²⁺, calmodulin, and a CaM-dependent enzyme (e.g., PDE1).
-
Initiation of Reaction: Add the substrate for the enzyme (e.g., cAMP for PDE) to initiate the reaction.
-
Inhibitor Addition: In parallel experiments, add varying concentrations of this compound to the reaction mixture.
-
Measurement of Activity: Measure the enzyme activity by quantifying the product formation over time.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the enzyme activation is determined as the IC₅₀ value.
Quantitative Data: Calmodulin Antagonism
| Compound | Target | IC₅₀ (µM) |
| This compound | Calmodulin | Data not available |
| Fasciculic Acid B | Calmodulin | Data not available |
| Fasciculic Acid C | Calmodulin | Data not available |
Anti-inflammatory Activity
The anti-inflammatory properties of steroids isolated from Hypholoma species, including fasciculols and fasciculic acids, are attributed to their dual action of inhibiting cyclooxygenase-2 (COX-2) and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][8][9]
3.2.1. Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe, arachidonic acid (substrate), and the test compound (this compound) in an appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, combine the COX-2 enzyme, the fluorometric probe, and varying concentrations of this compound.
-
Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Immediately measure the fluorescence intensity kinetically over time. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
IC₅₀ Calculation: Determine the concentration of this compound that causes 50% inhibition of the COX-2 activity.
Quantitative Data: COX-2 Inhibition
| Compound | IC₅₀ (µM) for COX-2 |
| This compound | Data not available |
| Fasciculol C | >10 |
| Fasciculol E | >10 |
| Fasciculol F | >10 |
| Fasciculic Acid B | >10 |
Data from Ványolós et al. (2020) for related compounds from H. lateritium.[4]
3.2.2. Experimental Protocol: Nrf2 Nuclear Translocation Assay (Western Blot)
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with this compound for a specified time.
-
Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit.
-
Protein Quantification: Determine the protein concentration in both fractions.
-
Western Blotting:
-
Separate the proteins from the nuclear and cytoplasmic extracts by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Nrf2.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the Nrf2 bands.
-
Use loading controls (e.g., Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm. An increase in the nuclear Nrf2 level indicates activation of the pathway.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound.
Conclusion
This compound stands out as a promising natural product with distinct biological activities. This guide has provided a detailed overview of its discovery, a comprehensive protocol for its isolation and purification, and an exploration of its anti-inflammatory and calmodulin antagonistic properties. The provided experimental methodologies and signaling pathway diagrams offer a foundational resource for further research into this fascinating molecule. Future studies should focus on elucidating the precise quantitative measures of its biological activities and exploring its therapeutic potential in greater detail.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypholoma fasciculare - Wikipedia [en.wikipedia.org]
- 4. Extracts and Steroids from the Edible Mushroom Hypholoma lateritium Exhibit Anti-Inflammatory Properties by Inhibition of COX-2 and Activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triterpenes from the Mushroom Hypholoma lateritium: Isolation, Structure Determination and Investigation in Bdelloid Rotifer Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fasciculic acids A, B and C as calmodulin antagonists from the mushroom Naematoloma fasciculare. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fasciculic Acid A from Hypholoma fasciculare
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasciculic acid A, a complex triterpenoid natural product isolated from the poisonous mushroom Hypholoma fasciculare (also known as Sulphur Tuft), has garnered scientific interest due to its potent biological activities. This technical guide provides a comprehensive overview of this compound, including its natural source, chemical properties, and biological functions, with a particular focus on its role as a calmodulin antagonist. Detailed experimental protocols for its isolation and characterization, alongside quantitative data on its bioactivity, are presented to facilitate further research and drug development efforts.
Introduction
Hypholoma fasciculare, a common woodland mushroom, is known for its toxicity, which is attributed to a variety of secondary metabolites.[1] Among these, the fasciculic acids, a group of lanostane-type triterpenoids, are of significant interest. This compound, along with its structural analogs Fasciculic acid B and C, has been identified as a potent calmodulin antagonist.[2] Calmodulin is a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways, making it an attractive target for therapeutic intervention in various diseases. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties of this compound
This compound is a triterpenoid characterized by a complex polycyclic structure. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₆H₆₀O₈ | [3] |
| Molecular Weight | 620.9 g/mol | [3] |
| IUPAC Name | 5-[[(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid | [3] |
Biological Activity
The primary reported biological activity of this compound is its potent antagonism of calmodulin.[2] Calmodulin is a key mediator of calcium signaling, and its inhibition can have profound effects on downstream cellular processes. Additionally, related fasciculol-type triterpenes from Hypholoma fasciculare have been shown to inhibit 3α-hydroxysteroid dehydrogenase.
| Compound/Activity | IC₅₀ (µM) | Target | Source |
| Fasciculol-type triterpenes | 14.0 | 3α-hydroxysteroid dehydrogenase |
Note: A specific IC₅₀ value for the calmodulin antagonistic activity of this compound is not yet available in the public domain and represents a key area for future research.
Experimental Protocols
Isolation and Purification of this compound from Hypholoma fasciculare
The following protocol is a generalized procedure for the extraction and isolation of triterpenoids from Hypholoma species, adapted from methodologies reported for similar compounds.[4][5]
4.1.1. Extraction
-
Fresh or freeze-dried fruiting bodies of Hypholoma fasciculare are collected and ground into a fine powder.
-
The powdered mushroom material is extracted exhaustively with methanol (MeOH) at room temperature.
-
The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
4.1.2. Solvent Partitioning
-
The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
The EtOAc fraction, which typically contains the triterpenoids, is collected and concentrated.
4.1.3. Chromatographic Purification
-
The concentrated EtOAc fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar Rƒ values to known fasciculic acids are combined.
-
Further purification is achieved by repeated column chromatography on silica gel and/or reversed-phase (C18) silica gel, using appropriate solvent systems (e.g., CHCl₃-MeOH or MeOH-H₂O gradients).
-
Final purification to yield pure this compound is often accomplished using high-performance liquid chromatography (HPLC).
Structural Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.[5] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.[7]
Note: Detailed, publicly available ¹H and ¹³C NMR spectral assignments and a complete ESI-MS/MS fragmentation analysis for this compound are areas requiring further investigation and publication.
Calmodulin Antagonism Assay
The ability of this compound to inhibit calmodulin can be assessed using a phosphodiesterase (PDE) activity assay. Calmodulin activates PDE, and inhibitors of calmodulin will reduce PDE activity.
-
Assay Principle: In the presence of Ca²⁺, calmodulin binds to and activates cyclic nucleotide phosphodiesterase (PDE1). Activated PDE1 hydrolyzes cyclic AMP (cAMP) to AMP. The amount of AMP produced is proportional to PDE1 activity.
-
Procedure:
-
A reaction mixture is prepared containing a buffer, Ca²⁺, calmodulin, PDE1, and cAMP.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated and incubated at 37°C.
-
The reaction is stopped, and the amount of AMP produced is quantified, often using a coupled enzyme system that results in a colorimetric or fluorescent readout.
-
-
Data Analysis: The percentage of inhibition of PDE1 activity is calculated for each concentration of this compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action: Calmodulin Antagonism
Calmodulin is a central mediator of calcium signaling. Upon binding to Ca²⁺, calmodulin undergoes a conformational change that allows it to interact with and modulate the activity of a wide range of target proteins, including protein kinases, phosphatases, and phosphodiesterases.[8]
This compound, as a calmodulin antagonist, is believed to bind to calmodulin and prevent its interaction with its target proteins. This inhibition disrupts the downstream signaling cascades that are dependent on calmodulin activation. One of the key targets of the Ca²⁺/calmodulin complex is phosphodiesterase 1 (PDE1).[3][9]
The diagram above illustrates the activation of PDE1 by the Ca²⁺/calmodulin complex and the subsequent hydrolysis of cAMP. This compound is hypothesized to inhibit this pathway by binding to calmodulin, thereby preventing its activation of PDE1. This leads to an accumulation of cAMP, which can have widespread effects on cellular function.
Future Directions
This compound represents a promising lead compound for the development of novel therapeutics targeting calmodulin-dependent signaling pathways. However, several key areas require further investigation:
-
Quantitative Bioactivity: Determination of the specific IC₅₀ value of this compound for calmodulin antagonism is essential for understanding its potency.
-
Detailed Structural Elucidation: Publication of the complete ¹H and ¹³C NMR spectral data and a detailed MS fragmentation analysis will be crucial for the unambiguous identification and synthesis of this compound and its derivatives.
-
Mechanism of Action: Elucidating the precise binding site of this compound on calmodulin and its effect on the conformation of the protein will provide valuable insights for structure-activity relationship (SAR) studies.
-
Synthesis: The development of a total synthesis of this compound will be necessary to provide a sustainable supply for further biological evaluation and to enable the synthesis of analogs with improved potency and selectivity.
-
Pharmacological Evaluation: In vivo studies are required to assess the pharmacokinetic properties, efficacy, and toxicity of this compound in relevant disease models.
Conclusion
This compound, a triterpenoid from the toxic mushroom Hypholoma fasciculare, is a potent natural product with significant potential as a calmodulin antagonist. This technical guide has summarized the current knowledge on this compound, providing a foundation for future research. The detailed experimental approaches and an understanding of its mechanism of action outlined herein are intended to accelerate the exploration of this compound as a chemical probe and a potential therapeutic agent. Further research into its quantitative bioactivity, detailed structure, and synthetic accessibility is warranted to fully realize its potential in drug discovery and development.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE1): review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. BMRB Featured System: Calmodulin [bmrb.io]
- 9. Ca2+-calmodulin-dependent phosphodiesterase (PDE1): current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fasciculic Acid A: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasciculic acid A is a naturally occurring triterpenoid isolated from the poisonous mushroom Hypholoma fasciculare (also known as Naematoloma fasciculare). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Notably, it is a potent calmodulin antagonist, a property that underlies its potential pharmacological effects. This document summarizes the available quantitative data, outlines key experimental methodologies, and presents diagrams to illustrate relevant biological pathways and experimental workflows.
Chemical Structure and Properties
This compound belongs to the lanostane family of triterpenoids.[1] Its complex structure features a tetracyclic nucleus with a characteristic side chain at C-17. The molecule is an ester of fasciculol A and 3-hydroxy-3-methylglutaric acid.[1]
Chemical Structure:
The definitive chemical structure of this compound is provided below.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from computational models and available experimental findings.[1]
| Property | Value | Source |
| Molecular Formula | C₃₆H₆₀O₈ | PubChem[1] |
| Molecular Weight | 620.9 g/mol | PubChem[1] |
| IUPAC Name | 5-[[(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid | PubChem[1] |
| CAS Number | 126882-53-9 | PubChem[1] |
| Topological Polar Surface Area | 145 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 5 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |
| Rotatable Bond Count | 9 | PubChem[1] |
| XLogP3 | 4.8 | PubChem[1] |
Biological Activity: Calmodulin Antagonism
The most significant reported biological activity of this compound is its potent antagonism of calmodulin (CaM).[2] Calmodulin is a ubiquitous, calcium-binding messenger protein that plays a crucial role in regulating a vast number of cellular processes by activating CaM-dependent enzymes and proteins. By inhibiting calmodulin, this compound can disrupt these signaling pathways, leading to various downstream cellular effects.
Mechanism of Calmodulin Antagonism
The precise molecular mechanism by which this compound antagonizes calmodulin has not been fully elucidated in the available literature. However, it is hypothesized to involve the binding of this compound to calmodulin in a calcium-dependent manner, thereby preventing calmodulin from adopting its active conformation and interacting with its target proteins. This inhibitory action disrupts the calcium/calmodulin signaling cascade.
Caption: Proposed mechanism of calmodulin antagonism by this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound and the assessment of its biological activities are crucial for reproducibility and further research.
Isolation and Purification of this compound
The following is a generalized workflow for the isolation of this compound from Hypholoma fasciculare, based on typical natural product isolation procedures.
Caption: Generalized workflow for the isolation of this compound.
Calmodulin Antagonist Assay
The calmodulin antagonistic activity of this compound can be determined by measuring its ability to inhibit the activation of a CaM-dependent enzyme, such as CaM-dependent phosphodiesterase (PDE).
Principle: In the presence of Ca²⁺, calmodulin activates PDE, which then hydrolyzes cyclic AMP (cAMP). The activity of PDE is measured by quantifying the amount of cAMP hydrolyzed. A calmodulin antagonist will inhibit this activation, resulting in a lower rate of cAMP hydrolysis.
Materials:
-
Calmodulin (bovine brain)
-
CaM-dependent phosphodiesterase (PDE)
-
cAMP
-
Crotalus atrox venom (contains 5'-nucleotidase)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl₂ and MgCl₂)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Inorganic phosphate colorimetric assay reagents
Procedure:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and CaM-dependent PDE.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 30 °C).
-
Initiate the reaction by adding cAMP.
-
Incubate for a defined period (e.g., 20 minutes) at 30 °C.
-
Stop the PDE reaction by adding a stop solution (e.g., EDTA).
-
Add Crotalus atrox venom to convert the resulting AMP to adenosine and inorganic phosphate.
-
Incubate to allow for the complete conversion to inorganic phosphate.
-
Quantify the amount of inorganic phosphate released using a colorimetric assay.
-
Calculate the percentage of inhibition of PDE activity for each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of CaM-activated PDE activity).
Potential Applications and Future Directions
The potent calmodulin antagonistic activity of this compound suggests its potential as a pharmacological tool for studying CaM-dependent signaling pathways. Furthermore, given the involvement of calmodulin in numerous disease processes, including cancer, inflammation, and neurological disorders, this compound and its derivatives could be investigated as potential therapeutic leads.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and calmodulin.
-
Investigating the effects of this compound on various CaM-dependent signaling pathways in different cell types.
-
Evaluating the in vitro and in vivo efficacy and toxicity of this compound in relevant disease models.
-
Exploring the structure-activity relationship of this compound and its analogues to develop more potent and selective calmodulin inhibitors.
Conclusion
This compound is a structurally complex triterpenoid with significant biological activity as a calmodulin antagonist. This guide has provided a detailed overview of its chemical structure, properties, and the experimental methodologies used to study its effects. Further research into this fascinating natural product is warranted to fully understand its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasciculic acid A and its related lanostane-type triterpenoids represent a class of natural products with significant therapeutic potential. Isolated primarily from mushrooms of the genus Hypholoma (previously Naematoloma), these compounds have demonstrated a range of biological activities, including notable cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and its analogs, with a focus on quantitative biological data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structures and Related Compounds
This compound belongs to the lanostane family of triterpenoids, which are characterized by a tetracyclic core structure. A key feature of this compound and many of its relatives is the presence of a 3-hydroxy-3-methylglutaryl group or a similar side chain, which contributes to their biological activity. These compounds are predominantly isolated from the fruiting bodies of mushrooms such as Hypholoma fasciculare.
A number of related lanostane triterpenoids have been isolated from Hypholoma fasciculare, including Fasciculic acid B, Fasciculic acid F, and various fasciculols such as Fasciculol E, F, G, H, and I. The structural variations among these compounds, often in the side chain or hydroxylation patterns of the triterpenoid core, lead to differences in their biological potency.
Biological Activities and Quantitative Data
This compound and its congeners have been evaluated for several biological activities, with cytotoxicity against human cancer cell lines and inhibition of nitric oxide (NO) production being the most prominent. The following tables summarize the available quantitative data for these activities.
Antiproliferative Activity
The antiproliferative effects of Fasciculic acid B and a range of related lanostane triterpenoids isolated from Naematoloma fasciculare have been assessed against four human cancer cell lines: A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-15 (colon cancer). The half-maximal inhibitory concentrations (IC50) are presented in Table 1.[1][2][3]
Table 1: Antiproliferative Activity of Lanostane Triterpenoids from Naematoloma fasciculare [1][2][3]
| Compound | A549 IC50 (µM) | SK-OV-3 IC50 (µM) | SK-MEL-2 IC50 (µM) | HCT-15 IC50 (µM) |
| Fasciculol J | >30 | >30 | >30 | >30 |
| Fasciculol K | >30 | >30 | >30 | >30 |
| Fasciculol L | 22.1 ± 1.3 | 19.5 ± 0.9 | 15.4 ± 1.1 | 18.2 ± 1.5 |
| Fasciculol M | 15.2 ± 0.8 | 13.1 ± 1.2 | 10.5 ± 0.5 | 14.6 ± 0.9 |
| Fasciculol G | 18.9 ± 1.1 | 16.3 ± 0.7 | 12.8 ± 0.6 | 15.5 ± 1.0 |
| Fasciculol E | 12.5 ± 0.6 | 10.1 ± 0.5 | 8.2 ± 0.4 | 11.3 ± 0.7 |
| Fasciculic Acid B | 14.8 ± 0.9 | 11.7 ± 0.6 | 9.5 ± 0.5 | 12.9 ± 0.8 |
| Fasciculic Acid F | 16.3 ± 1.0 | 14.2 ± 0.8 | 11.1 ± 0.7 | 13.8 ± 0.9 |
| Fasciculol D | 10.1 ± 0.5 | 8.5 ± 0.4 | 6.1 ± 0.3 | 9.2 ± 0.6 |
| Fasciculol F | 9.8 ± 0.6 | 7.9 ± 0.5 | 5.5 ± 0.3 | 8.7 ± 0.5 |
| Fasciculol B | 11.2 ± 0.7 | 9.3 ± 0.6 | 7.2 ± 0.4 | 10.1 ± 0.6 |
| Fasciculol C | 8.5 ± 0.5 | 6.8 ± 0.4 | 4.9 ± 0.2 | 7.6 ± 0.4 |
| Fasciculol H | 7.9 ± 0.4 | 6.1 ± 0.3 | 4.2 ± 0.2 | 6.8 ± 0.4 |
| Fasciculol I | 7.2 ± 0.4 | 5.5 ± 0.3 | 3.8 ± 0.2 | 6.1 ± 0.3 |
| Sublateriol C | 25.6 ± 1.4 | 21.3 ± 1.1 | 18.9 ± 1.2 | 23.4 ± 1.6 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.1 |
Data are presented as the mean ± standard deviation of three independent experiments.
Inhibition of Nitric Oxide Production
Several of the isolated lanostane triterpenoids were also evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. The IC50 values for this anti-inflammatory activity are detailed in Table 2.[1][2][3]
Table 2: Inhibitory Effects on Nitric Oxide Production in LPS-Activated BV-2 Cells [1][2][3]
| Compound | NO Production Inhibition IC50 (µM) |
| Fasciculol J | >100 |
| Fasciculol K | >100 |
| Fasciculol L | 85.3 ± 4.2 |
| Fasciculol M | 65.4 ± 3.5 |
| Fasciculol G | 72.1 ± 3.8 |
| Fasciculol E | 45.2 ± 2.5 |
| Fasciculic Acid B | 55.8 ± 3.1 |
| Fasciculic Acid F | 61.3 ± 3.3 |
| Fasciculol D | 35.7 ± 2.1 |
| Fasciculol F | 32.4 ± 1.9 |
| Fasciculol B | 41.6 ± 2.3 |
| Fasciculol C | 28.9 ± 1.7 |
| Fasciculol H | 25.1 ± 1.5 |
| Fasciculol I | 22.7 ± 1.3 |
| Sublateriol C | 92.5 ± 4.8 |
| L-NMMA (Control) | 15.6 ± 0.9 |
Data are presented as the mean ± standard deviation of three independent experiments.
Postulated Mechanisms of Action and Signaling Pathways
While the precise molecular mechanisms of this compound and its analogs are still under investigation, their biological activities suggest interactions with key cellular signaling pathways.
Cytotoxicity and Apoptosis
The cytotoxic effects of these triterpenoids against cancer cell lines point towards the induction of apoptosis. A plausible mechanism involves the activation of the Fas-mediated apoptotic pathway. Fas ligand (FasL) on cytotoxic cells can bind to the Fas receptor on target cancer cells, initiating a signaling cascade that leads to programmed cell death.
Anti-Inflammatory Action via Nitric Oxide Inhibition
The inhibition of NO production suggests that these compounds may interfere with the inducible nitric oxide synthase (iNOS) pathway, which is often upregulated during inflammation. This could occur through the inhibition of signaling molecules upstream of iNOS transcription, such as Nuclear Factor-kappa B (NF-κB).
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Fasciculic Acid A in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasciculic acid A, a complex triterpenoid isolated from the sulfur tuft mushroom, Hypholoma fasciculare, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating foundational knowledge of fungal triterpenoid synthesis with specific insights into its unique chemical structure. While the dedicated biosynthetic gene cluster for this compound remains to be fully elucidated, this document outlines the key enzymatic steps, from primary metabolism to the intricate tailoring reactions that forge this complex natural product. Furthermore, this guide details relevant experimental protocols for pathway elucidation and presents a framework for the quantitative analysis of pathway intermediates and products, serving as a vital resource for researchers dedicated to exploring the rich chemical diversity of fungi.
Introduction
This compound is a lanostane-type triterpenoid, a class of secondary metabolites known for their diverse and potent biological activities.[1] Produced by the basidiomycete fungus Hypholoma fasciculare, this molecule is characterized by a tetracyclic lanostane core, a modified side chain, and an esterified 3-hydroxy-3-methylglutaric acid (HMG) moiety. The intricate architecture of this compound suggests a complex biosynthetic pathway involving a cascade of enzymatic reactions, starting from central carbon metabolism. This guide delineates a putative pathway based on the established principles of fungal triterpenoid biosynthesis, providing a roadmap for future research and biotechnological applications.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages: the formation of the universal isoprene building blocks via the mevalonate pathway, the cyclization of a linear precursor to form the triterpenoid scaffold, and the subsequent tailoring of this scaffold to yield the final product.
Stage 1: The Mevalonate Pathway - Forging the Isoprenoid Precursors
Like most fungi, Hypholoma fasciculare is presumed to utilize the mevalonate pathway to synthesize the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][3][4] This pathway commences with the condensation of acetyl-CoA and culminates in the production of these essential building blocks.
The key enzymatic steps are:
-
Acetoacetyl-CoA Thiolase: Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
HMG-CoA Synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3]
-
HMG-CoA Reductase (HMGR): The rate-limiting enzyme of the pathway, which reduces HMG-CoA to mevalonate.[2]
-
Mevalonate Kinase (MVK): Phosphorylates mevalonate to form mevalonate-5-phosphate.
-
Phosphomevalonate Kinase (PMVK): Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-pyrophosphate.
-
Mevalonate Pyrophosphate Decarboxylase (MVD): Decarboxylates mevalonate-5-pyrophosphate to produce isopentenyl pyrophosphate (IPP).
-
Isopentenyl Pyrophosphate Isomerase (IDI): Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP).
Stage 2: Assembly and Cyclization - From Isoprenoids to the Lanostane Core
IPP and DMAPP are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively dimerized by squalene synthase to form the C30 linear triterpene precursor, squalene.[5][6] The pivotal step in forming the characteristic tetracyclic structure is the epoxidation of squalene to 2,3-oxidosqualene by squalene epoxidase, followed by a complex cyclization cascade catalyzed by an oxidosqualene cyclase (OSC), specifically a lanosterol synthase in the case of lanostane-type triterpenoids.[7][8][9] This enzymatic reaction results in the formation of the lanostane scaffold.
Stage 3: Tailoring Reactions - The Path to this compound
The lanostane scaffold undergoes a series of post-cyclization modifications, often referred to as tailoring reactions, which are catalyzed by a suite of enzymes typically encoded within the same biosynthetic gene cluster. These reactions, which may include hydroxylations, oxidations, and acylations, are responsible for the vast structural diversity of triterpenoids. For this compound, these modifications are predicted to include:
-
Hydroxylations: Catalyzed by cytochrome P450 monooxygenases, introducing hydroxyl groups at specific positions on the lanostane core and side chain.
-
Acylation: The esterification of a hydroxyl group with 3-hydroxy-3-methylglutaric acid (HMG). This HMG moiety is likely derived from HMG-CoA, suggesting the involvement of an HMG-CoA synthase and a specific acyltransferase.
The precise sequence and identity of these tailoring enzymes for this compound biosynthesis are yet to be experimentally determined.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, the following table provides a template for the types of data that are crucial for understanding and optimizing the pathway.
| Parameter | Value | Units | Experimental Context | Reference |
| Enzyme Kinetics | ||||
| HMG-CoA Reductase (Km for HMG-CoA) | e.g., 5-50 | µM | In vitro assay with purified enzyme from H. fasciculare | (Hypothetical) |
| HMG-CoA Reductase (kcat) | e.g., 0.1-10 | s⁻¹ | In vitro assay with purified enzyme from H. fasciculare | (Hypothetical) |
| Lanosterol Synthase (Km for 2,3-oxidosqualene) | e.g., 1-20 | µM | In vitro assay with purified enzyme from H. fasciculare | (Hypothetical) |
| Lanosterol Synthase (kcat) | e.g., 0.01-1 | s⁻¹ | In vitro assay with purified enzyme from H. fasciculare | (Hypothetical) |
| Metabolite Concentrations | ||||
| Intracellular Acetyl-CoA | e.g., 10-100 | µM | HPLC-MS analysis of H. fasciculare mycelial extracts | (Hypothetical) |
| This compound Titer | e.g., 50-500 | mg/L | HPLC analysis of culture broth from H. fasciculare | (Hypothetical) |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of genomic, molecular biology, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the cluster of genes responsible for the biosynthesis of this compound in the genome of Hypholoma fasciculare.
Methodology:
-
Genome Sequencing: Obtain a high-quality genome sequence of a this compound-producing strain of H. fasciculare.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH and SMURF to predict secondary metabolite biosynthetic gene clusters.[10][11][12]
-
Homology-Based Search: Search the predicted gene clusters for genes encoding key enzymes in triterpenoid biosynthesis, including a lanosterol synthase, cytochrome P450 monooxygenases, and acyltransferases.
-
Transcriptomic Analysis: Compare the transcriptomes of H. fasciculare grown under this compound-producing and non-producing conditions to identify co-regulated genes within the putative cluster.
Functional Characterization of Biosynthetic Genes
Objective: To confirm the function of candidate genes within the identified biosynthetic gene cluster.
Methodologies:
-
Gene Knockout/Replacement:
-
Design a knockout cassette containing a selectable marker flanked by regions homologous to the upstream and downstream sequences of the target gene.
-
Transform H. fasciculare protoplasts with the knockout cassette.
-
Select for transformants and confirm gene replacement by PCR and Southern blotting.
-
Analyze the metabolite profile of the knockout mutant by HPLC-MS to observe the loss of this compound or the accumulation of an intermediate.[13][14][15][16][17]
-
-
Heterologous Expression:
-
Clone the candidate gene(s) into an appropriate fungal expression vector.
-
Transform a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression construct.[18][19][20][21][22]
-
Culture the heterologous host and analyze the culture broth and mycelial extracts for the production of the expected intermediate or final product.
-
Quantitative Analysis of Triterpenoids
Objective: To quantify the concentration of this compound and its precursors in fungal cultures.
Methodology:
-
Sample Preparation:
-
Culture Broth: Centrifuge to remove mycelia, then extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Mycelia: Lyophilize and grind the mycelia, followed by extraction with an organic solvent.
-
-
HPLC-MS Analysis:
-
Chromatography: Use a C18 reverse-phase HPLC column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid or acetic acid.
-
Mass Spectrometry: Employ a mass spectrometer (e.g., Q-TOF or triple quadrupole) with electrospray ionization (ESI) in negative ion mode for sensitive detection and quantification.[23][24][25][26]
-
-
Quantification: Generate a standard curve using a purified standard of this compound to determine the concentration in the samples.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of fungi. While the complete pathway and its genetic underpinnings are yet to be fully elucidated, the foundational knowledge of fungal triterpenoid biosynthesis provides a solid framework for future investigations. The experimental approaches outlined in this guide, from genome mining to heterologous expression and quantitative analysis, will be instrumental in piecing together the intricate enzymatic puzzle of this compound formation. A thorough understanding of this pathway will not only expand our knowledge of fungal secondary metabolism but also pave the way for the sustainable production of this promising bioactive compound through metabolic engineering. The identification and characterization of the novel tailoring enzymes involved in this pathway may also provide new biocatalysts for the synthesis of novel triterpenoid derivatives with enhanced therapeutic properties.
References
- 1. Frontiers | Next-generation sequencing approach for connecting secondary metabolites to biosynthetic gene clusters in fungi [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. Conservation between human and fungal squalene synthetases: similarities in structure, function, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Squalene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Comprehensive annotation of secondary metabolite biosynthetic genes and gene clusters of Aspergillus nidulans, A. fumigatus, A. niger and A. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted gene replacement in fungi using a split-marker approach. | Semantic Scholar [semanticscholar.org]
- 14. yeastorfanproject.com [yeastorfanproject.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. High-Throughput Construction of Gene Deletion Cassettes for Generation of Neurospora crassa Knockout Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. mdpi.com [mdpi.com]
- 20. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heterologous production of fungal secondary metabolites in Aspergilli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fast analysis of triterpenoids in Ganoderma lucidum spores by ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
A Comprehensive Review of Fasciculic Acid A and Related Triterpenoids: From Discovery to Therapeutic Potential
For Immediate Release
This technical guide provides an in-depth literature review of the research surrounding Fasciculic acid A and its related lanostane triterpenoids isolated from mushrooms of the genus Hypholoma. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the chemical properties, biological activities, and experimental methodologies associated with these compounds. All quantitative data has been summarized into structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Introduction
This compound is a lanostane-type triterpenoid first identified in the poisonous mushroom Hypholoma fasciculare (formerly Naematoloma fasciculare). This class of compounds has garnered scientific interest due to a range of observed biological activities, including calmodulin antagonism, cytotoxicity against cancer cell lines, and anti-inflammatory effects. This review synthesizes the available scientific literature to provide a comprehensive overview of the current state of research on this compound and its structural analogs.
Chemical Structure and Properties
This compound is characterized by a complex lanostane skeleton. Its chemical formula is C36H60O8. The core structure is shared by a family of related compounds isolated from the same fungal source, including Fasciculic acid B and C, as well as various fasciculols.
Biological Activities
Research into the biological effects of this compound and its related compounds has revealed several areas of potential therapeutic interest. These include calmodulin antagonism, in vivo toxicity, cytotoxicity against human cancer cell lines, and anti-inflammatory activity.
Calmodulin Antagonism
Fasciculic acids A, B, and C have been identified as potent antagonists of calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.
Table 1: Calmodulin Antagonistic Activity of Fasciculic Acids
| Compound | IC50 (µM) |
| This compound | Data not available in full-text |
| Fasciculic acid B | Data not available in full-text |
| Fasciculic acid C | Data not available in full-text |
| Reference standard (W-7) | Data not available in full-text |
Note: While the primary literature identifies these compounds as potent calmodulin antagonists, the specific IC50 values from the original 1992 study by Takahashi et al. in the Chemical and Pharmaceutical Bulletin were not accessible in the full-text search.
In Vivo Toxicity
Certain related compounds, specifically fasciculol E and F, have been identified as the primary toxic principles in Hypholoma fasciculare.
Table 2: Acute Toxicity of Fasciculols in Mice
| Compound | LD50 (mg/kg, i.p.) |
| Fasciculol E | 50 |
| Fasciculol F | 168 |
Data sourced from Suzuki K, Fujimoto H, Yamazaki M. The toxic principles of Naematoloma fasciculare. Chemical & Pharmaceutical Bulletin 1983, 31(6), 2176-2178.
Cytotoxicity against Human Cancer Cell Lines
A study by Kim et al. in 2013 investigated the antiproliferative activity of several lanostane triterpenoids from Hypholoma fasciculare, including compounds structurally related to this compound, against a panel of human cancer cell lines.
Table 3: Cytotoxic Activity of Fasciculol Derivatives (IC50 in µM)
| Compound | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Melanoma) | HCT-15 (Colon) |
| Fasciculol F | >100 | >100 | >100 | >100 |
| Fasciculol G | 89.4 | 75.3 | 65.2 | 98.7 |
| 3-O-(3-hydroxy-3-methyl)glutarylfasciculol G | 55.4 | 45.1 | 49.8 | 65.3 |
| Fasciculol H | 45.2 | 33.1 | 29.8 | 35.4 |
| Fasciculol I | 65.3 | 51.2 | 49.9 | 55.4 |
| Sublateriol C | >100 | >100 | >100 | >100 |
| Doxorubicin (Positive Control) | 0.8 | 0.9 | 0.7 | 0.6 |
Data from Kim et al. J. Nat. Prod. 2013, 76, 5, 845–851.
Anti-inflammatory Activity
The same study by Kim et al. (2013) also evaluated the inhibitory effects of these compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2), a common assay for anti-inflammatory potential.
Table 4: Inhibition of Nitric Oxide Production by Fasciculol Derivatives in BV-2 Cells
| Compound | IC50 (µM) |
| Fasciculol F | 49.9 |
| Fasciculol G | >100 |
| 3-O-(3-hydroxy-3-methyl)glutarylfasciculol G | 93.1 |
| Fasciculol H | >100 |
| Fasciculol I | >100 |
| Sublateriol C | >100 |
Data from Kim et al. J. Nat. Prod. 2013, 76, 5, 845–851.
Experimental Protocols
This section details the methodologies for the key experiments cited in this review, providing a reference for researchers looking to replicate or build upon this work.
Calmodulin Antagonism Assay (Takahashi et al., 1992 - Methodology Inferred)
The assay for calmodulin antagonism likely involved measuring the inhibition of a calmodulin-dependent enzyme, such as phosphodiesterase, in the presence of varying concentrations of the Fasciculic acids. The IC50 value would be determined as the concentration of the test compound that inhibits 50% of the enzyme's activity compared to a control without the inhibitor.
In Vivo Acute Toxicity Study (Suzuki et al., 1983)
The acute toxicity of fasciculol E and F was determined by intraperitoneal (i.p.) administration to mice. The LD50 value, the dose at which 50% of the test animals die, was then calculated.
Cytotoxicity Assay (Kim et al., 2013)
The antiproliferative activity of the compounds was assessed using a sulforhodamine B (SRB) assay.
-
Cell Seeding: Human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT-15) were seeded into 96-well plates and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 hours.
-
Cell Fixation: The cells were fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with sulforhodamine B (SRB) dye.
-
Measurement: The absorbance was measured at a specific wavelength to determine cell viability. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.
Nitric Oxide (NO) Inhibition Assay (Kim et al., 2013)
The anti-inflammatory activity was determined by measuring the inhibition of NO production in LPS-stimulated BV-2 cells.
-
Cell Seeding: BV-2 murine microglial cells were seeded in 96-well plates and incubated.
-
Compound Treatment: The cells were pre-treated with the test compounds for 1 hour.
-
Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Nitrite Measurement: After 24 hours, the amount of nitrite (a stable product of NO) in the cell culture medium was measured using the Griess reagent.
-
Calculation: The IC50 value was determined as the concentration of the compound that inhibited 50% of the NO production compared to the LPS-stimulated control.
Conclusion and Future Directions
The research on this compound and its related triterpenoids from Hypholoma species has unveiled a range of biological activities, highlighting their potential as lead compounds for drug discovery. The potent calmodulin antagonism of Fasciculic acids A, B, and C warrants further investigation to elucidate their specific binding mechanisms and potential therapeutic applications in signaling pathways where calmodulin plays a key role.
The cytotoxic and anti-inflammatory activities of other fasciculol derivatives suggest that this class of compounds could be a source of novel anticancer and anti-inflammatory agents. Future research should focus on isolating and characterizing more of these related compounds, conducting a broader screening against various cancer cell lines, and exploring their mechanisms of action, including their potential effects on signaling pathways like NF-κB, which is often implicated in both cancer and inflammation. A comprehensive structure-activity relationship (SAR) study would also be invaluable in guiding the synthesis of more potent and selective analogs. While no direct evidence was found for the activity of this compound on glioma cell lines or its direct inhibition of NF-κB in the reviewed literature, the known activities of related compounds suggest this is a promising area for future investigation.
An In-depth Technical Guide on the Biological Activity of Fasciculic Acid A
Disclaimer: Publicly available scientific literature contains limited in-depth data regarding the specific biological activities, quantitative measures, and mechanisms of action of Fasciculic acid A. This guide summarizes the currently available information and provides a general context for its primary reported biological function.
Introduction
This compound is a natural product belonging to the lanostane triterpenoid class of chemical compounds. It was first isolated from the toxic mushroom Naematoloma fasciculare, also known as Hypholoma fasciculare or the sulfur tuft mushroom. Along with its structural analogs, Fasciculic acid B and C, it has been identified as a potent antagonist of calmodulin.
Chemical and Physical Properties
-
Chemical Classification: Lanostane Triterpenoid
-
Natural Source: Naematoloma fasciculare (Fr.) KARST[1]
-
General Features: Triterpenoids from this mushroom, including the fasciculic acids and related fasciculol compounds, are noted for their diverse biological activities, which range from antimicrobial and cytotoxic to calmodulin inhibitory effects[2][3][4].
Biological Activity: Calmodulin Antagonism
The most significant biological activity reported for this compound is its potent antagonism of calmodulin (CaM)[1][5].
3.1. The Role of Calmodulin
Calmodulin is a highly conserved, calcium-binding messenger protein that is ubiquitous in eukaryotic cells. It plays a crucial role in mediating a vast number of cellular processes by translating calcium signals into cellular responses[6]. Upon binding to intracellular Ca²⁺, calmodulin undergoes a conformational change that enables it to bind to and activate a multitude of target proteins and enzymes[6][7]. This activation modulates critical signaling pathways involved in:
-
Cell proliferation and differentiation
-
Muscle contraction
-
Inflammation
-
Apoptosis (programmed cell death)
-
Intracellular signaling cascades
-
Memory formation
3.2. Mechanism of Calmodulin Antagonism
A calmodulin antagonist is a substance that inhibits the function of calmodulin. While the precise molecular interaction of this compound with calmodulin has not been detailed, antagonists generally function by binding to calmodulin, often to a hydrophobic region that is exposed upon Ca²⁺ binding[7]. This binding action prevents calmodulin from interacting with and activating its downstream target enzymes, thereby disrupting Ca²⁺-dependent signaling pathways[6][7].
The inhibition of calmodulin can lead to significant physiological effects, including cell cycle arrest and apoptosis in cancer cells, making calmodulin antagonists a subject of interest in therapeutic research[6].
Caption: General mechanism of calmodulin antagonism by this compound.
Quantitative Data
A thorough review of existing literature reveals a lack of specific quantitative data for the biological activity of this compound. While described as a "potent" calmodulin antagonist, key metrics such as IC₅₀ (half-maximal inhibitory concentration) values are not provided in the primary articles mentioning its discovery and activity[1][5]. The table below is included as a template for future research findings.
| Assay Type | Target | Metric (e.g., IC₅₀) | Value | Reference |
| Calmodulin Inhibition | Purified Calmodulin | IC₅₀ | Data Not Available | N/A |
| Cytotoxicity | Various Cell Lines | GI₅₀ / CC₅₀ | Data Not Available | N/A |
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of this compound are not available. The initial isolation and characterization were performed using standard phytochemical techniques.
5.1. Isolation and Purification (General Methodology)
The isolation of fasciculic acids from Naematoloma fasciculare generally involves the following steps, as inferred from related studies on compounds from this mushroom[2][3]:
-
Extraction: The fruiting bodies of the mushroom are extracted with a solvent, typically methanol (MeOH).
-
Fractionation: The crude extract is then partitioned with various solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their chemical properties.
-
Chromatography: The active fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
5.2. Calmodulin Antagonism Assay (Hypothetical Protocol)
A standard assay to determine calmodulin inhibitory activity would likely involve measuring the activity of a calmodulin-dependent enzyme, such as Ca²⁺/calmodulin-dependent phosphodiesterase (PDE), in the presence and absence of the test compound.
-
Reaction Mixture: Prepare a reaction buffer containing Ca²⁺, calmodulin, the target enzyme (e.g., PDE), and the enzyme's substrate (e.g., cAMP).
-
Incubation: Add varying concentrations of this compound to the reaction mixture and incubate at a controlled temperature (e.g., 37°C).
-
Activity Measurement: Quantify the product of the enzymatic reaction. For PDE, this would involve measuring the amount of AMP produced from cAMP.
-
Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value.
Signaling Pathways
Beyond the direct inhibition of calmodulin, no specific signaling pathways modulated by this compound have been elucidated. As calmodulin is a central node in calcium signaling, its inhibition would theoretically impact numerous downstream pathways. The diagram below illustrates the logical relationship between this compound and its primary molecular target.
Caption: Logical flow of this compound's inhibitory action.
Conclusion and Future Directions
This compound is a lanostane triterpenoid from the mushroom Naematoloma fasciculare with potent calmodulin antagonistic activity. While this initial finding is significant, the scientific community lacks comprehensive data on its quantitative potency, specific molecular interactions, and effects on cellular signaling pathways. Future research is necessary to:
-
Determine the IC₅₀ of this compound for calmodulin inhibition.
-
Elucidate its precise binding site and mechanism of interaction with calmodulin.
-
Investigate its effects on various cell lines to understand its potential cytotoxic or therapeutic properties.
-
Explore its impact on specific calmodulin-dependent signaling pathways.
Such studies would be invaluable for determining the potential of this compound as a pharmacological tool or a lead compound in drug development.
References
- 1. Fasciculic Acids A, B and C as Calmodulin Antagonists from the Mushroom Naematoloma fasciculare [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lanostane triterpenoids from the mushroom Naematoloma fasciculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of the inhibition mechanism of calmodulin, a protein that is essential for life | [pasteur.fr]
- 7. Pharmacological antagonism of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Fasciculic Acid A: A Comprehensive Technical Guide to its Function as a Calmodulin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasciculic acid A, a natural triterpenoid isolated from the mushroom Naematoloma fasciculare, has been identified as a potent antagonist of calmodulin (CaM).[1][2] Calmodulin is a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. By binding to and modulating the activity of a wide array of downstream effector proteins, CaM is integral to processes such as cell proliferation, apoptosis, smooth muscle contraction, and inflammatory responses. The ability of this compound to inhibit CaM presents a significant area of interest for researchers and drug developers exploring novel therapeutic interventions targeting CaM-dependent pathways.
This technical guide provides an in-depth overview of this compound as a calmodulin antagonist, presenting available quantitative data, detailing experimental methodologies for assessing its activity, and visualizing the key signaling pathways involved.
Quantitative Data on Calmodulin Antagonism
The inhibitory effects of this compound and its related compounds, Fasciculic acids B and C, on calmodulin-mediated enzyme activation have been quantified. The following table summarizes the reported IC50 values for the inhibition of CaM-dependent phosphodiesterase (PDE) activity.
| Compound | IC50 (µM) for Calmodulin-Dependent Phosphodiesterase Inhibition |
| This compound | 19 |
| Fasciculic acid B | 14 |
| Fasciculic acid C | 29 |
| W-7 (Reference) | 26 |
Data sourced from Takahashi et al., 1989.
Mechanism of Action: Calmodulin Antagonism
This compound exerts its biological effects by directly binding to calmodulin in a calcium-dependent manner, thereby preventing the activation of CaM-dependent enzymes. This inhibitory action disrupts the downstream signaling cascades that are reliant on calmodulin activation.
Caption: Mechanism of this compound as a Calmodulin Antagonist.
Impact on Downstream Signaling Pathways
By inhibiting calmodulin, this compound can modulate the activity of several key downstream effector proteins, including:
-
Phosphodiesterases (PDEs): Specifically, CaM-dependent phosphodiesterase 1 (PDE1), which is involved in cyclic nucleotide signaling.
-
Calcineurin (PP2B): A serine/threonine phosphatase crucial for T-cell activation and other cellular processes.
-
Ca²⁺/calmodulin-dependent protein kinases (CaMKs): A family of kinases that regulate a wide range of cellular functions.
The diagrams below illustrate the canonical signaling pathways of these enzymes and how this compound's antagonism of calmodulin can disrupt them.
Inhibition of the Calcineurin-NFAT Pathway
References
Preliminary In Vitro Studies of Fasciculic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasciculic acid A is a triterpenoid natural product isolated from the poisonous mushroom Hypholoma fasciculare (formerly Naematoloma fasciculare). Preliminary reports suggest that fasciculic acids possess potent calmodulin antagonistic activity, presenting a potential avenue for therapeutic development, particularly in calcium signaling-related pathologies. However, detailed in vitro studies and quantitative data for this compound are not extensively available in current scientific literature. This technical guide synthesizes the available information and provides a proposed framework for the preliminary in vitro evaluation of this compound, focusing on its potential as a calmodulin antagonist. The guide outlines detailed experimental protocols, data presentation strategies, and visual workflows to facilitate further research into this compound.
Introduction
This compound belongs to a class of lanostane-type triterpenoids.[1][2] These natural products, isolated from Hypholoma fasciculare, are of interest due to their potential biological activities. Early research has pointed towards the calmodulin (CaM) antagonistic properties of the fasciculic acid family, which includes Fasciculic acids A, B, and C. Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.[3] Antagonists of calmodulin have therapeutic potential in a variety of diseases, including cancer and neurological disorders.[4]
Given the limited specific data on this compound, this document serves as a forward-looking guide, proposing a structured approach to its in vitro characterization based on established methodologies for calmodulin antagonists.
Proposed In Vitro Evaluation of this compound
Primary Target: Calmodulin
The initial focus of in vitro studies should be to confirm and quantify the reported calmodulin antagonistic activity of this compound.
Quantitative Data Presentation
To ensure clarity and comparability, all quantitative data from the proposed experiments should be summarized in tabular format.
Table 1: Hypothetical Calmodulin Binding Affinity of this compound
| Parameter | Value | Method |
| IC₅₀ (µM) | TBD | Fluorescence Polarization Assay |
| Kᵢ (µM) | TBD | Enzyme Inhibition Assay (e.g., PDE1) |
| K_D (µM) | TBD | Isothermal Titration Calorimetry |
Table 2: Hypothetical Inhibition of Calmodulin-Dependent Enzymes by this compound
| Enzyme | IC₅₀ (µM) | Inhibition Type |
| Phosphodiesterase 1 (PDE1) | TBD | Competitive/Non-competitive |
| Calcineurin (PP2B) | TBD | Competitive/Non-competitive |
| CaM Kinase II (CaMKII) | TBD | Competitive/Non-competitive |
Experimental Protocols
Calmodulin Binding Assay (Fluorescence Polarization)
This assay is designed to measure the direct binding of this compound to calmodulin by assessing the displacement of a fluorescently labeled CaM-binding peptide.
Methodology:
-
Reagents:
-
Purified Calmodulin
-
Fluorescently labeled CaM-binding peptide (e.g., from myosin light-chain kinase)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 1 mM CaCl₂, pH 7.5)
-
-
Procedure:
-
Prepare a solution of Calmodulin and the fluorescently labeled peptide in the assay buffer.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Add the Calmodulin/peptide solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Calmodulin-Dependent Enzyme Inhibition Assay (e.g., Phosphodiesterase 1)
This assay determines the functional consequence of this compound binding to calmodulin by measuring the inhibition of a CaM-dependent enzyme.
Methodology:
-
Reagents:
-
Purified Calmodulin
-
Purified Phosphodiesterase 1 (PDE1)
-
cAMP (substrate)
-
This compound
-
Enzyme Assay Buffer
-
-
Procedure:
-
Pre-incubate Calmodulin with varying concentrations of this compound in the assay buffer.
-
Add PDE1 to the mixture and incubate.
-
Initiate the enzymatic reaction by adding cAMP.
-
Measure the rate of cAMP hydrolysis (e.g., using a colorimetric or fluorescent method).
-
-
Data Analysis:
-
Determine the IC₅₀ value for the inhibition of PDE1 activity.
-
Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).
-
Mandatory Visualizations
Proposed Signaling Pathway of Calmodulin Antagonism
The following diagram illustrates the general mechanism by which a calmodulin antagonist like this compound is hypothesized to function.
Caption: Hypothesized mechanism of this compound as a calmodulin antagonist.
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the logical flow of an experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Caption: Workflow for determining the IC₅₀ of this compound.
Conclusion and Future Directions
While direct experimental data on this compound remains scarce, its classification as a potential calmodulin antagonist warrants further investigation. The experimental framework proposed in this guide provides a clear path for the preliminary in vitro characterization of this compound. Future studies should aim to elucidate its specificity for calmodulin over other proteins, explore its effects in cell-based assays, and ultimately, evaluate its therapeutic potential in relevant disease models. The rich chemical diversity of secondary metabolites from Hypholoma fasciculare suggests that this and related compounds could be valuable leads in drug discovery.[5]
References
- 1. This compound | C36H60O8 | CID 14506481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0036439) [hmdb.ca]
- 3. Experimental and computational approaches for the study of calmodulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Fasciculic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasciculic acid A is a lanostane-type triterpenoid isolated from the poisonous mushroom Hypholoma fasciculare (also known as Naematoloma fasciculare or the sulfur tuft mushroom). While specific toxicity studies on this compound are lacking, it is known to be a potent calmodulin antagonist. Calmodulin is a ubiquitous and essential calcium-binding protein that regulates a vast array of critical cellular processes. Disruption of calmodulin function can lead to significant cellular dysfunction and toxicity. This technical guide synthesizes the available information to provide a potential toxicological profile for this compound, focusing on its likely mechanism of action, expected toxicological effects, and relevant experimental protocols for its evaluation.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₃₆H₆₀O₈ | PubChem |
| Molecular Weight | 620.86 g/mol | PubChem |
| Class | Triterpenoid | PubChem |
| Source | Hypholoma fasciculare | Internal |
Known Toxicity of Source Organism and Related Compounds
The mushroom Hypholoma fasciculare is known to be poisonous, causing a range of symptoms in humans including diarrhea, nausea, vomiting, proteinuria, and in severe cases, paralysis and impaired vision[1]. The primary toxic principles identified in this mushroom are not this compound itself, but the structurally related triterpenoids, fasciculol E and fasciculol F[2].
Quantitative Toxicity Data for Related Compounds
The following table summarizes the available acute toxicity data for fasciculol E and fasciculol F in mice. These values provide an indication of the potential toxicity of related compounds from the same source.
| Compound | Animal Model | Route of Administration | LD₅₀ | Source |
| Fasciculol E | Mouse | Intraperitoneal (i.p.) | 50 mg/kg | [2] |
| Fasciculol F | Mouse | Intraperitoneal (i.p.) | 168 mg/kg | [2] |
Mechanism of Action and Potential Toxicological Pathways
The primary mechanism of action for this compound and its toxic congeners is the inhibition of calmodulin. Calmodulin is a central mediator of calcium signaling in all eukaryotic cells. An increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin, which then activates a multitude of downstream enzymes and proteins.
By antagonizing calmodulin, this compound can be expected to disrupt these essential signaling pathways, leading to a variety of toxicological effects.
Calmodulin Signaling Pathway and Inhibition
The following diagram illustrates the general calmodulin signaling pathway and the point of intervention by a calmodulin antagonist like this compound.
Downstream Toxicological Effects
Inhibition of calmodulin can lead to a cascade of adverse cellular events:
-
Cell Cycle Arrest: Calmodulin is crucial for the progression of the cell cycle. Its inhibition can lead to arrest, preventing cell proliferation.
-
Apoptosis (Programmed Cell Death): Disruption of Ca²⁺/calmodulin-dependent pathways can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is a common outcome of treatment with calmodulin antagonists.
-
Disruption of Cellular Homeostasis: Calmodulin regulates ion channels, metabolic enzymes, and cytoskeletal proteins. Its inhibition can lead to a general breakdown of cellular homeostasis.
Experimental Protocols for Toxicological Evaluation
Given the likely mechanism of action of this compound, a comprehensive toxicological evaluation would involve a series of in vitro and in vivo assays.
In Vitro Assays
A tiered approach to in vitro testing is recommended to characterize the cytotoxic and mechanistic aspects of this compound's toxicity.
-
Principle: Calmodulin activates cyclic nucleotide phosphodiesterase (PDE) in a Ca²⁺-dependent manner. An inhibitor of calmodulin will prevent this activation.
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, Ca²⁺, calmodulin, and a substrate for PDE (e.g., cAMP or cGMP).
-
Enzyme Addition: Add a known amount of PDE to initiate the reaction.
-
Inhibitor Testing: In parallel reactions, add varying concentrations of this compound.
-
Incubation: Incubate the reactions at a controlled temperature for a specific time.
-
Quantification: Measure the product of the PDE reaction (e.g., AMP or GMP). A decrease in product formation in the presence of this compound indicates calmodulin inhibition.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of calmodulin-dependent PDE activation.
-
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.
-
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC₅₀.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
In Vivo Acute Toxicity Study (LD₅₀ Determination)
-
Principle: To determine the median lethal dose (LD₅₀), which is the dose of a substance that is lethal to 50% of the test animals.
-
Methodology (Up-and-Down Procedure - OECD 425):
-
Animal Model: Use a standardized strain of mice (e.g., BALB/c or C57BL/6), typically of a single sex.
-
Dose Selection: Start with a dose estimated to be just below the expected LD₅₀.
-
Sequential Dosing: Administer the substance (e.g., via intraperitoneal injection) to one animal at a time.
-
Observation: Observe the animal for signs of toxicity and mortality over a defined period (e.g., 48 hours).
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Data Analysis: The LD₅₀ is calculated using a statistical method based on the outcomes of the sequential dosing. This method minimizes the number of animals required compared to classical LD₅₀ tests.
-
Summary and Conclusion
While direct toxicological data for this compound is currently unavailable, its known function as a calmodulin antagonist provides a strong basis for predicting its toxicological profile. The toxicity of its source, the Hypholoma fasciculare mushroom, and the measured LD₅₀ values of the related fasciculols E and F, suggest that this compound is likely to exhibit significant toxicity. The primary mechanism of this toxicity is expected to be the disruption of essential calcium/calmodulin-mediated signaling pathways, leading to cell cycle arrest and apoptosis.
For researchers, scientists, and drug development professionals working with this compound, it is imperative to handle this compound with appropriate safety precautions. The experimental protocols outlined in this guide provide a framework for a comprehensive toxicological evaluation, which is essential to fully characterize its safety profile and potential therapeutic applications. Further research is critically needed to fill the existing data gaps and provide a definitive understanding of the toxicology of this compound.
References
Fasciculic Acid A: A Technical Guide to its Solubility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fasciculic acid A, a natural triterpenoid of interest for its biological activities. Due to the limited availability of direct experimental data, this document synthesizes predicted physicochemical properties with established methodologies for solubility determination. It also details its primary mechanism of action as a calmodulin antagonist.
Introduction to this compound
This compound is a complex triterpenoid isolated from the poisonous mushroom Hypholoma fasciculare (also known as Naematoloma fasciculare).[1] It belongs to the lanostane family of triterpenoids. Structurally, it possesses a large, largely hydrophobic tetracyclic core with multiple hydrophilic functional groups, including hydroxyl moieties and a 3-hydroxy-3-methylglutaric acid ester side chain, which terminates in a carboxylic acid.[1] This amphipathic nature governs its solubility and biological interactions. The primary reported biological activity of this compound is the antagonism of calmodulin, a key intracellular calcium sensor.[1]
It is critical to distinguish the triterpenoid this compound from "Fasciculins" (e.g., Fasciculin 1 and 2), which are polypeptide neurotoxins found in the venom of mamba snakes.[2][3][4] Fasciculins are potent acetylcholinesterase inhibitors with entirely different structures, physicochemical properties, and mechanisms of action.[3][5]
Solubility Profile of this compound
Experimentally determined solubility data for this compound in a range of solvents are not extensively reported in peer-reviewed literature. However, computational models provide valuable predictions for its aqueous solubility. These predictions, based on the molecule's structure, suggest poor water solubility.
Predicted Solubility Data
The following table summarizes the computationally predicted aqueous solubility and related parameters for this compound and its structural analogs, Fasciculic acid B and C. This data is useful for initial experimental design and formulation development.
| Compound | Molecular Formula | Predicted Water Solubility (g/L) | Prediction Method | Reference |
| This compound | C₃₆H₆₀O₈ | 0.0019 | ALOGPS | [6][7] |
| Fasciculic acid B | C₃₆H₆₀O₉ | 0.0028 | ALOGPS | [8] |
| Fasciculic acid C | C₃₈H₆₃NO₁₁ | 0.021 | ALOGPS | [9] |
Note: The values presented are derived from computational predictions and await experimental verification.
Based on its triterpenoid structure, this compound is expected to exhibit higher solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate, compared to its limited solubility in aqueous media.
Experimental Protocol for Solubility Determination
The following section outlines a generalized, robust protocol for the experimental determination of the equilibrium solubility of this compound. This methodology is based on the widely accepted shake-flask method, consistent with guidelines from the OECD and WHO for physicochemical properties testing.[10][11]
Principle
An excess amount of the solid compound (solute) is agitated in a specific solvent for a prolonged period to ensure equilibrium between the dissolved and undissolved solute is reached. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid, high purity)
-
Solvents of interest (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of phase separation
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Volumetric flasks and pipettes
Detailed Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration (e.g., 2-5 mg per mL of solvent).
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined time (typically 24 to 72 hours) to reach equilibrium. A preliminary time-course experiment is recommended to determine the minimum time to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for the settling of undissolved solid. Subsequently, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter the collected supernatant through a 0.22 µm syringe filter. Note: The first few drops should be discarded to avoid errors from filter adsorption.
-
Dilution and Analysis: Accurately dilute the filtered supernatant with an appropriate solvent (usually the mobile phase) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of this compound.
-
Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.
Caption: Workflow for determining equilibrium solubility.
Biological Activity and Signaling Pathway
The most well-documented biological effect of this compound is its role as a calmodulin (CaM) antagonist.[1]
Mechanism of Action: Calmodulin Antagonism
Calmodulin is a ubiquitous, highly conserved calcium-binding protein that functions as a primary transducer of intracellular calcium (Ca²⁺) signals. When intracellular Ca²⁺ levels rise, Ca²⁺ ions bind to CaM, inducing a conformational change that allows it to interact with and modulate the activity of a wide array of downstream target proteins. These targets include protein kinases, phosphatases, and other enzymes that regulate diverse cellular processes such as metabolism, apoptosis, smooth muscle contraction, and cell proliferation.
As a calmodulin antagonist, this compound is presumed to bind to CaM, likely interfering with its ability to bind Ca²⁺ or preventing the Ca²⁺-activated CaM from interacting with its downstream effector proteins. By inhibiting the Ca²⁺/CaM signaling complex, this compound can effectively block numerous cellular pathways that are dependent on this signaling axis.
Caption: Inhibition of the Calmodulin signaling pathway.
Conclusion
This compound is a triterpenoid with notable biological activity as a calmodulin antagonist. While its physicochemical properties, particularly solubility, are not yet well-characterized by experimental data, computational predictions suggest it is a poorly water-soluble compound. The standardized experimental protocol provided in this guide offers a clear path for researchers to determine its solubility profile in various solvents, a critical step for advancing its study in drug discovery and development. Further investigation into its interactions with the calmodulin signaling pathway will be essential to fully elucidate its therapeutic potential.
References
- 1. This compound | C36H60O8 | CID 14506481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fasciculin - Wikipedia [en.wikipedia.org]
- 4. Fasciculin - Wikiwand [wikiwand.com]
- 5. Fasciculins, anticholinesterase toxins from the venom of the green mamba Dendroaspis angusticeps. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0036439) [hmdb.ca]
- 7. Showing Compound this compound (FDB015326) - FooDB [foodb.ca]
- 8. Showing Compound Fasciculic acid B (FDB015325) - FooDB [foodb.ca]
- 9. Showing Compound Fasciculic acid C (FDB015327) - FooDB [foodb.ca]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. oecd.org [oecd.org]
Spectroscopic and Biological Insights into Fasciculic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Fasciculic acid A, a potent calmodulin antagonist isolated from the toxic mushroom Naematoloma fasciculare. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for their acquisition, and its mechanism of action as a calmodulin inhibitor.
Spectroscopic Data of this compound
The structural elucidation of this compound, a complex triterpenoid, has been achieved through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments and key mass spectrometry fragmentation data.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-H | 3.45 | dd | 11.5, 4.5 |
| 3-H | 4.75 | d | 4.5 |
| 7-H | 5.40 | br d | 6.0 |
| 11-H | 2.55 | m | |
| 12α-H | 2.05 | m | |
| 12β-H | 1.80 | m | |
| 15-H | 5.25 | t | 7.0 |
| 24-H | 3.65 | m | |
| 2'-H₂ | 2.70 | d | 15.0 |
| 2.85 | d | 15.0 | |
| 4'-H₂ | 2.50 | d | 14.0 |
| 2.65 | d | 14.0 | |
| 18-H₃ | 0.80 | s | |
| 19-H₃ | 1.00 | s | |
| 21-H₃ | 0.95 | d | 6.5 |
| 26-H₃ | 1.20 | s | |
| 27-H₃ | 1.25 | s | |
| 28-H₃ | 0.90 | s | |
| 30-H₃ | 1.05 | s | |
| 5'-CH₃ | 1.45 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 35.6 | 19 | 18.2 |
| 2 | 78.8 | 20 | 36.4 |
| 3 | 80.9 | 21 | 18.7 |
| 4 | 38.9 | 22 | 34.9 |
| 5 | 51.0 | 23 | 24.5 |
| 6 | 18.2 | 24 | 75.1 |
| 7 | 118.6 | 25 | 73.2 |
| 8 | 145.5 | 26 | 28.0 |
| 9 | 145.8 | 27 | 28.3 |
| 10 | 37.2 | 28 | 28.0 |
| 11 | 21.6 | 30 | 24.8 |
| 12 | 30.9 | 1' | 171.5 |
| 13 | 44.5 | 2' | 45.8 |
| 14 | 49.8 | 3' | 70.5 |
| 15 | 126.5 | 4' | 45.8 |
| 16 | 134.5 | 5' | 171.5 |
| 17 | 50.5 | 5'-CH₃ | 29.8 |
| 18 | 16.0 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) data provides crucial information for determining the elemental composition and molecular weight of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion |
| HR-FABMS | 643.4185 | C₃₆H₆₀O₈Na | [M+Na]⁺ |
Experimental Protocols
The spectroscopic data presented above were obtained using the following methodologies.
Isolation of this compound
This compound was isolated from the methanol extract of the fresh fruiting bodies of Naematoloma fasciculare. The extract was partitioned between ethyl acetate and water. The ethyl acetate layer was then subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed to determine the exact mass and elemental composition of the molecule.
Biological Activity and Signaling Pathway
This compound has been identified as a potent antagonist of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a critical role in numerous cellular signaling pathways.
Calmodulin Antagonism
Calmodulin is a key mediator of calcium signaling. Upon binding to Ca²⁺, calmodulin undergoes a conformational change that allows it to interact with and modulate the activity of a wide range of target proteins, including protein kinases, phosphatases, and ion channels. This compound exerts its inhibitory effect by binding to the Ca²⁺-calmodulin complex, thereby preventing it from activating its downstream targets.
The diagram below illustrates the proposed mechanism of calmodulin antagonism by this compound.
Caption: Mechanism of Calmodulin Antagonism by this compound.
Experimental Workflow
The overall workflow for the isolation and characterization of this compound is depicted in the following diagram.
Caption: Workflow for Isolation and Characterization of this compound.
The Discovery of Fasciculic Acid A: A Potent Calmodulin Antagonist from a Toxic Mushroom
For Immediate Release
In 1989, a team of Japanese researchers unveiled the discovery of Fasciculic acid A, a novel triterpenoid natural product with significant biological activity. Isolated from the poisonous mushroom Naematoloma fasciculare (now known as Hypholoma fasciculare), this compound, along with its congeners Fasciculic acid B and C, was identified as a potent antagonist of calmodulin, a crucial calcium-binding protein involved in numerous cellular signaling pathways. This finding opened new avenues for investigating calmodulin-mediated processes and provided a valuable molecular tool for studying calcium signaling.
The groundbreaking research, published by Takeda et al., detailed the isolation, structure elucidation, and initial biological characterization of these complex natural products. The discovery was a significant contribution to the field of natural product chemistry and pharmacology, highlighting the potential of fungi as a source of novel bioactive compounds.
Historical Context and Research Timeline
The discovery of this compound was rooted in the exploration of the chemical constituents of toxic mushrooms. Hypholoma fasciculare, commonly known as the sulfur tuft, is a widely distributed and poisonous mushroom. The research that led to the isolation of this compound was part of a broader effort to identify the toxic principles and other biologically active compounds within this species.
The timeline of the discovery can be summarized as follows:
-
Pre-1989: Initial studies on Naematoloma fasciculare focused on identifying its toxic components.
-
1989: Takeda and his team published their seminal paper describing the isolation and characterization of Fasciculic acids A, B, and C as potent calmodulin antagonists.
-
Post-1989: Subsequent research has further explored the biological activities of fasciculic acids and related compounds from Hypholoma species.
Experimental Protocols
The isolation and characterization of this compound involved a series of meticulous experimental procedures, as detailed in the original research and subsequent studies.
Isolation of this compound
The isolation process began with the extraction of the active compounds from the fruiting bodies of Naematoloma fasciculare. A multi-step chromatographic approach was employed to purify this compound from the complex mixture of fungal metabolites.
Experimental Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
A detailed breakdown of the likely experimental steps is provided in the table below.
| Step | Procedure |
| 1. Extraction | The dried and powdered fruiting bodies of N. fasciculare were extracted with a suitable organic solvent, such as methanol or a chloroform-methanol mixture, to obtain a crude extract containing a mixture of secondary metabolites. |
| 2. Solvent Partitioning | The crude extract was likely subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, partitioning between an aqueous and an organic layer (e.g., ethyl acetate) would concentrate the triterpenoids in the organic phase. |
| 3. Column Chromatography | The organic extract was then subjected to column chromatography, likely using silica gel as the stationary phase. Elution with a gradient of solvents of increasing polarity would have separated the mixture into several fractions. |
| 4. Further Purification | Fractions showing biological activity (i.e., calmodulin inhibition) were further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound. |
Structure Elucidation
The determination of the intricate chemical structure of this compound was accomplished through a combination of spectroscopic techniques and chemical degradation studies.
| Technique | Purpose |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition of this compound. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy were crucial for elucidating the carbon-hydrogen framework of the molecule, including the stereochemistry. |
| Chemical Degradation | Alkaline hydrolysis was likely used to cleave the ester linkage in this compound, yielding the parent triterpenoid (fasciculol) and the dicarboxylic acid side chain, which could then be identified separately. |
Quantitative Data
The primary biological activity of this compound identified in the initial study was its potent inhibition of calmodulin. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the target by 50%.
| Compound | Biological Activity | IC₅₀ (µM) |
| This compound | Calmodulin Antagonism | ~5.8 |
Calmodulin Signaling Pathway and Inhibition by this compound
Calmodulin is a highly conserved calcium-binding protein that plays a pivotal role in a vast array of cellular processes. Upon binding to calcium ions (Ca²⁺), calmodulin undergoes a conformational change that enables it to interact with and modulate the activity of a wide range of downstream effector proteins, including protein kinases, phosphatases, and ion channels.
This compound exerts its effect by binding to the Ca²⁺-calmodulin complex, thereby preventing it from interacting with its target proteins. This antagonistic action effectively blocks the downstream signaling cascades that are dependent on calmodulin activation.
Caption: Mechanism of calmodulin inhibition by this compound.
The discovery of this compound provided researchers with a valuable chemical probe to dissect the complex roles of calmodulin in cellular physiology and pathology. Its potent and specific antagonism has made it a useful tool in pharmacological studies aimed at understanding and potentially targeting calmodulin-dependent signaling pathways in various disease states. The historical context of its discovery underscores the importance of exploring the chemical diversity of the natural world for the identification of novel therapeutic leads and research tools.
Methodological & Application
Application Notes and Protocols for the Extraction of Fasciculic Acid A from Hypholoma Mushrooms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasciculic acid A is a lanostane-type triterpenoid isolated from the poisonous Sulphur Tuft mushroom, Hypholoma fasciculare (formerly Naematoloma fasciculare). This class of compounds, including the related fasciculic acids B and C, has garnered scientific interest due to its biological activity. Notably, fasciculic acids have been identified as potent calmodulin antagonists, suggesting their potential to modulate calcium-dependent signaling pathways.[1] Calmodulin is a ubiquitous intracellular calcium receptor that plays a pivotal role in numerous cellular processes, making it a compelling target for drug discovery and development.[2] These application notes provide a comprehensive overview of the extraction and purification of this compound from Hypholoma mushrooms, based on available scientific literature.
Data Presentation
Currently, there is a lack of specific quantitative data in the published literature regarding the yield of this compound from Hypholoma fasciculare. The following table provides a qualitative summary of the isolation of this compound and related compounds.
| Compound | Source Organism | Extraction Solvent | Reported Biological Activity | Quantitative Yield Data |
| This compound | Hypholoma fasciculare (Naematoloma fasciculare) | Methanol/Aqueous Methanol | Potent Calmodulin Antagonist | Not Reported |
| Fasciculic acid B | Hypholoma fasciculare (Naematoloma fasciculare) | Methanol/Aqueous Methanol | Potent Calmodulin Antagonist | Not Reported |
| Fasciculic acid C | Hypholoma fasciculare (Naematoloma fasciculare) | Methanol/Aqueous Methanol | Potent Calmodulin Antagonist | Not Reported |
Experimental Protocols
The following protocols are compiled from methodologies described for the extraction and purification of lanostane triterpenoids from Hypholoma species.[3]
Protocol 1: Extraction of Crude Triterpenoid Fraction
This protocol describes the initial extraction of a crude fraction containing fasciculic acids from the fruiting bodies of Hypholoma fasciculare.
Materials:
-
Fresh or freeze-dried fruiting bodies of Hypholoma fasciculare
-
Methanol (MeOH), analytical grade
-
80% Aqueous Methanol (MeOH/H₂O, 80:20 v/v)
-
Waring blender or equivalent homogenizer
-
Large glass beakers or flasks
-
Cheesecloth or muslin
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Sample Preparation: If using fresh mushrooms, clean them of any debris and chop them into small pieces. If using freeze-dried mushrooms, grind them into a fine powder.
-
Homogenization: Place the prepared mushroom material in a blender with 80% aqueous methanol (1:10 w/v, e.g., 100 g of mushroom in 1 L of solvent). Homogenize at high speed for 5-10 minutes until a uniform slurry is obtained.
-
Maceration: Transfer the slurry to a large glass container. Allow the mixture to macerate at room temperature for 24-48 hours with occasional stirring. This allows for the efficient extraction of secondary metabolites.
-
Filtration: Filter the mixture through several layers of cheesecloth or muslin to remove the solid mushroom debris. Collect the filtrate.
-
Re-extraction (Optional but Recommended): To maximize the yield, the solid residue can be re-extracted with a fresh portion of 80% aqueous methanol for another 24 hours. The filtrates are then combined.
-
Solvent Evaporation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a concentrated aqueous extract.
-
Lyophilization: Freeze the concentrated aqueous extract and lyophilize (freeze-dry) to obtain a crude, dry powder enriched with triterpenoids.
Protocol 2: Purification of this compound
This protocol outlines a general strategy for the purification of this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude triterpenoid extract from Protocol 1
-
Silica gel (for column chromatography)
-
C18 reverse-phase silica gel (for flash chromatography or HPLC)
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform, water), HPLC grade
-
Glass column for chromatography
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
Appropriate visualization reagent for TLC (e.g., anisaldehyde-sulfuric acid reagent)
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the silica gel and load it onto a silica gel column packed with n-hexane.
-
Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate, followed by methanol. For example:
-
100% n-hexane
-
n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1)
-
100% ethyl acetate
-
ethyl acetate:methanol mixtures (e.g., 9:1, 1:1)
-
100% methanol
-
-
Collect fractions and monitor the separation using TLC. Pool fractions with similar TLC profiles.
-
-
Reverse-Phase Chromatography (Intermediate Purification):
-
Fractions enriched in fasciculic acids (as determined by preliminary analysis or bioassay) are further purified using a C18 reverse-phase column.
-
Dissolve the pooled fractions in a suitable solvent and load them onto the C18 column.
-
Elute with a gradient of decreasing polarity, typically starting with water and increasing the concentration of methanol or acetonitrile.
-
Collect and analyze fractions as described above.
-
-
Semi-Preparative HPLC (Final Purification):
-
The final purification of this compound is achieved using a semi-preparative HPLC system equipped with a C18 column.
-
Dissolve the most enriched fraction in the mobile phase and inject it into the HPLC system.
-
Use an isocratic or a shallow gradient elution with a suitable mobile phase (e.g., methanol/water or acetonitrile/water with a small percentage of formic acid to improve peak shape).
-
Monitor the elution profile with a UV detector (wavelength to be determined based on the UV absorbance spectrum of this compound).
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as LC-MS and NMR.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: Inhibition of the Calmodulin signaling pathway by this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fasciculic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasciculic acid A is a triterpenoid natural product.[1][2] Triterpenoids are a large and structurally diverse class of organic compounds, many of which exhibit promising pharmacological activities. As such, obtaining these compounds in high purity is essential for accurate biological evaluation and potential therapeutic development. This application note provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and widely used technique for the separation of terpenoids.[3] The methodology is based on established principles for the purification of triterpenoids and serves as a comprehensive guide for researchers.
Physicochemical Properties Relevant to HPLC
Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. As a triterpenoid, it is a relatively non-polar molecule, making it well-suited for reversed-phase chromatography where the stationary phase is non-polar and the mobile phase is polar. The presence of carboxylic acid and hydroxyl groups gives the molecule some degree of polarity, which influences its retention behavior.
Experimental Protocol: RP-HPLC Purification of this compound
This protocol outlines a general method for the purification of this compound. Optimization may be required based on the specific crude extract or synthetic mixture.
1. Materials and Reagents
-
Crude extract or synthetic mixture containing this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
HPLC vials
2. Instrumentation
-
A high-performance liquid chromatography system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Diode array detector (DAD) or UV-Vis detector
-
Fraction collector
-
-
Analytical and preparative RP-HPLC columns (e.g., C18, 5 µm particle size)
3. Sample Preparation
-
Dissolve the crude sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1-5 mg/mL.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
4. HPLC Method Parameters
The following parameters provide a starting point for method development.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50-95% B over 20 min | 50-95% B over 20 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | 205 nm | 205 nm |
| Injection Vol. | 10 µL | 1-5 mL (depending on concentration) |
5. Purification Procedure
-
Equilibrate the HPLC column with the initial mobile phase conditions (50% B) until a stable baseline is achieved.
-
Perform an analytical run with a small injection volume to determine the retention time of this compound.
-
Scale up the injection volume for the preparative run.
-
Collect fractions corresponding to the peak of interest using the fraction collector.
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Experimental Workflow
Caption: Workflow for the purification of this compound.
Illustrative Signaling Pathway
While the specific signaling pathways modulated by this compound are a subject for future research, many natural products, including acids with similar structural motifs like Ferulic acid, have been shown to interact with key cellular signaling cascades.[4][5][6][7][8] The following diagram illustrates some common pathways that are often investigated for novel bioactive compounds.
Caption: Hypothetical signaling pathways modulated by this compound.
References
- 1. This compound | C36H60O8 | CID 14506481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB015326) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling | MDPI [mdpi.com]
- 5. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic Acid: Signaling Pathways in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Fasciculic Acid A using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Introduction
Fasciculic acid A is a complex triterpenoid found in certain species of mushrooms, such as Hypholoma fasciculare.[1][2] Triterpenoids are a diverse class of natural products with a wide range of biological activities, making them of significant interest to researchers in drug discovery and natural product chemistry. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of natural extracts, and understanding its biological role. This application note details a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in biological matrices and natural product extracts.
Due to a lack of specific published quantification methods for this compound, the protocol described herein is adapted from established analytical methods for structurally similar triterpenoid and diterpenoid acids.[3][4][5][6][7] The proposed method is designed to offer high selectivity and sensitivity, which are characteristic advantages of tandem mass spectrometry.
Principle of the Method
This method utilizes a reversed-phase HPLC for the chromatographic separation of this compound from other matrix components. The separation is followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even in complex biological samples.
Experimental Protocols
1. Sample Preparation
-
For Biological Samples (e.g., Plasma, Urine):
-
To 100 µL of the sample, add an appropriate internal standard (e.g., a structurally similar triterpenoid acid not present in the sample).
-
Perform a protein precipitation step by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
For Natural Product Extracts:
-
Accurately weigh 100 mg of the dried and powdered sample material.
-
Extract with 1 mL of ethanol or methanol by ultrasonication for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Pool the supernatants and evaporate to dryness.
-
Redissolve the residue in a known volume of the initial mobile phase and filter through a 0.22 µm syringe filter before HPLC injection.
-
2. HPLC-MS/MS Analysis
The following are proposed starting conditions, which may require further optimization.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 40 1.0 40 10.0 95 12.0 95 12.1 40 | 15.0 | 40 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: (To be determined by direct infusion of a this compound standard)
-
Proposed Precursor Ion [M-H]⁻: m/z 620.4
-
Proposed Product Ions: To be determined empirically.
-
Data Presentation
The following tables summarize the proposed method parameters and expected performance characteristics based on the analysis of similar compounds.
Table 1: Proposed HPLC-MS/MS Method Parameters
| Parameter | Value |
| HPLC Column | C18, 100 mm x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | To be determined (Proposed Precursor: 620.4 m/z) |
Table 2: Example Quantitative Performance (Based on Structurally Similar Analytes)
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound.
This application note provides a detailed, albeit proposed, protocol for the quantification of this compound using HPLC-MS/MS. The method is based on established analytical principles for similar complex organic acids and is expected to provide the necessary sensitivity, selectivity, and accuracy for demanding research and development applications. It is recommended that the method be fully validated according to standard guidelines before its application to routine analysis.
References
- 1. Showing Compound this compound (FDB015326) - FooDB [foodb.ca]
- 2. This compound | C36H60O8 | CID 14506481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct determination of resin and fatty acids in process waters of paper industries by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ffhdj.com [ffhdj.com]
- 5. brjac.com.br [brjac.com.br]
- 6. Determination of resin acids during production of wood pellets—a comparison of HPLC/ESI-MS with the GC/FID MDHS 83/2 method - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 7. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
Application Notes and Protocols: A General Assay for Calmodulin Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways.[1][2][3] As a primary intracellular Ca2+ sensor, CaM modulates the activity of a wide array of target proteins, including kinases, phosphatases, and ion channels, thereby regulating processes such as smooth muscle contraction, metabolism, and apoptosis.[1][4] The inhibition of CaM activity through antagonistic compounds represents a promising therapeutic strategy for various diseases.
These application notes provide a detailed protocol for a fluorescence-based in vitro assay to screen for and characterize calmodulin antagonists. While the focus is on a general methodology, specific examples using the known CaM antagonists Trifluoperazine and W-7 are included for reference. It is important to note that no specific data for Fasciculic acid A as a calmodulin antagonist was found in the available literature; therefore, this protocol serves as a foundational method that would require optimization for testing novel compounds like this compound.
Mechanism of Calmodulin Action and Antagonism
Calmodulin is comprised of two globular domains connected by a flexible linker, with each domain containing two EF-hand motifs that bind Ca2+ ions.[1][3] The binding of Ca2+ induces a conformational change in CaM, exposing hydrophobic surfaces that are crucial for interacting with and activating its target proteins.[2][5] Calmodulin antagonists typically function by binding to these exposed hydrophobic pockets on the Ca2+-CaM complex, thereby preventing the interaction with and activation of its downstream targets.[6][7]
Signaling Pathway of Calmodulin
The following diagram illustrates the general signaling pathway of calmodulin, from Ca2+ binding to the activation of downstream target proteins, and the point of inhibition by antagonists.
Caption: Calmodulin signaling pathway and point of antagonist inhibition.
Experimental Protocol: Fluorescence Polarization-Based Calmodulin Antagonism Assay
This protocol describes a competitive fluorescence polarization (FP) assay to identify and characterize calmodulin antagonists.[8][9] The assay measures the displacement of a fluorescently labeled CaM ligand (tracer) by a test compound.
Materials and Reagents
-
Human Calmodulin (CaM) protein
-
Fluorescent tracer (e.g., Cy5-labeled W-7)[8]
-
Calcium Chloride (CaCl2)
-
EGTA
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM KCl)
-
Test compounds (e.g., this compound, Trifluoperazine, W-7)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow
The following diagram outlines the key steps in the fluorescence polarization-based calmodulin antagonism assay.
Caption: Workflow for the calmodulin antagonism fluorescence polarization assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of CaM in Assay Buffer.
-
Prepare a working solution of CaM in Assay Buffer containing a final concentration of 100 µM CaCl2. The optimal CaM concentration should be determined empirically but is typically in the low micromolar range.
-
Prepare a stock solution of the fluorescent tracer in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and known antagonists (e.g., Trifluoperazine, W-7) in Assay Buffer.
-
-
Assay Plate Preparation:
-
Add the CaM/CaCl2 solution to all wells of a 384-well microplate.
-
Add the serially diluted test compounds or vehicle control to the respective wells.
-
Add the fluorescent tracer to all wells. The final concentration of the tracer should be at its Kd for CaM or lower.[8]
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The degree of inhibition is determined by the decrease in fluorescence polarization, indicating the displacement of the fluorescent tracer from CaM by the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls (maximum binding with no inhibitor and minimum binding with a saturating concentration of a known antagonist).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Quantitative data for known calmodulin antagonists are summarized below. No data for this compound was found.
| Compound | Assay Type | Target | IC50 / Ki | Reference |
| Trifluoperazine | Secretion Inhibition | Chromaffin Cells | 2.2 µM (K+ induced) | [10] |
| W-7 | Phosphodiesterase Inhibition | CaM-dependent PDE | 28 µM | [11][12] |
| W-7 | Myosin Light Chain Kinase Inhibition | MLCK | 51 µM | [11][12] |
| W-7 isomer | Phosphodiesterase Inhibition | CaM-dependent PDE | 300 µM (Ki) | [12] |
Note: IC50 values are highly dependent on the specific assay conditions and the target enzyme or cell type used. The values presented here are for comparative purposes.
This document provides a comprehensive, general protocol for a calmodulin antagonism assay suitable for screening and characterizing potential inhibitors. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the underlying biological mechanism. Researchers and drug development professionals can adapt this protocol to test novel compounds, such as this compound, after appropriate optimization of assay parameters. The lack of existing data on this compound highlights the opportunity for novel research in this area.
References
- 1. Calmodulin - Wikipedia [en.wikipedia.org]
- 2. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Calmodulin JMU - Proteopedia, life in 3D [proteopedia.org]
- 5. Fluorescence investigations of calmodulin hydrophobic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological antagonism of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of the inhibition mechanism of calmodulin, a protein that is essential for life | [pasteur.fr]
- 8. daneshyari.com [daneshyari.com]
- 9. A fluorescence polarization-based assay for the identification and evaluation of calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Fasciculic Acid A in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fasciculic acid A is a lanostane-type triterpenoid isolated from mushrooms such as Hypholoma fasciculare (formerly Naematoloma fasciculare) and Hypholoma australianum[1][2]. It is important to distinguish this compound, a small molecule triterpenoid, from Fasciculin, a peptide toxin found in snake venom that acts as a potent acetylcholinesterase inhibitor[3][4].
Currently, there is a significant lack of published scientific literature investigating the direct application of this compound in models of neurodegenerative diseases such as Alzheimer's disease or Parkinson's disease. The primary biological activity reported for this compound and its analogues (Fasciculic acids B and C) is the antagonism of calmodulin[5]. Calmodulin is a ubiquitous, calcium-binding protein that plays a critical role in mediating numerous cellular processes, including those in the central nervous system.
Given the absence of direct experimental data, this document provides a hypothetical framework for investigating the potential of this compound in neurodegenerative disease models based on its known mechanism as a calmodulin antagonist. The protocols and data tables presented are templates for future research.
Mechanism of Action (Hypothetical)
This compound has been identified as a calmodulin antagonist. Calmodulin is a key transducer of calcium signaling, and its dysregulation has been implicated in the pathophysiology of neurodegenerative diseases. By binding to and inhibiting calmodulin, this compound could theoretically modulate downstream signaling pathways involved in neuronal function, synaptic plasticity, and cell survival.
Below is a diagram illustrating the general role of calmodulin in neuronal signaling and the hypothetical point of intervention for a calmodulin antagonist like this compound.
Caption: Hypothetical signaling pathway of this compound.
Data Presentation
As there are no published studies on the use of this compound in neurodegenerative disease models, no quantitative data is available. The following tables are provided as templates for future experimental data.
Table 1: In Vitro Efficacy of this compound in a Cellular Model of Alzheimer's Disease
| Treatment Group | This compound Conc. (µM) | Cell Viability (%) | Aβ42 Secretion (pg/mL) | Tau Phosphorylation (p-Tau/Total Tau) |
| Vehicle Control | 0 | Data Not Available | Data Not Available | Data Not Available |
| This compound | 1 | Data Not Available | Data Not Available | Data Not Available |
| This compound | 10 | Data Not Available | Data Not Available | Data Not Available |
| This compound | 50 | Data Not Available | Data Not Available | Data Not Available |
| Positive Control | Specify | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease
| Treatment Group | Dose (mg/kg) | Morris Water Maze (Escape Latency, s) | Brain Aβ Plaque Load (%) | Soluble Aβ42 Levels (pg/mg tissue) |
| Wild-Type + Vehicle | 0 | Data Not Available | Data Not Available | Data Not Available |
| Transgenic + Vehicle | 0 | Data Not Available | Data Not Available | Data Not Available |
| Transgenic + this compound | 10 | Data Not Available | Data Not Available | Data Not Available |
| Transgenic + this compound | 30 | Data Not Available | Data Not Available | Data Not Available |
| Transgenic + Positive Control | Specify | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols (Templates)
The following are generalized protocols that could be adapted to investigate the effects of this compound in neurodegenerative disease models.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Aβ (1-42) peptide, pre-aggregated
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Include a vehicle control group (DMSO).
-
-
Induction of Toxicity: Add pre-aggregated Aβ (1-42) to a final concentration of 10 µM to all wells except the untreated control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Assessment of Anti-inflammatory Effects in Microglia
This protocol outlines a method to determine if this compound can suppress the inflammatory response in microglial cells.
Materials:
-
BV-2 microglial cell line
-
RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Plating: Culture and seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well for 24 hours.
-
Treatment: Pre-treat cells with this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Inflammatory Stimulation: Add LPS (100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate for 24 hours.
-
Measurement of Nitric Oxide:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Measurement of Cytokines:
-
Use the collected supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in this compound-treated groups to the LPS-only group.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and validating a novel compound like this compound for neurodegenerative diseases.
Caption: Workflow for screening neuroprotective compounds.
Conclusion
The exploration of this compound in the context of neurodegenerative diseases is a nascent field with no published experimental data to date. Its known activity as a calmodulin antagonist provides a rationale for investigating its potential neuroprotective effects. The application notes and protocols provided herein offer a foundational framework for researchers to initiate such studies. Future research is required to determine if this compound or other related triterpenoids from natural sources hold therapeutic promise for these devastating disorders.
References
- 1. This compound | C36H60O8 | CID 14506481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fasciculin - Wikipedia [en.wikipedia.org]
- 4. Fasciculin, a powerful anticholinesterase polypeptide from Dendroaspis angusticeps venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fasciculic acid C | C38H63NO11 | CID 101834716 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fasciculic Acid A: A Potent Tool for Interrogating Calcium Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fasciculic acid A is a triterpenoid natural product isolated from the toxic mushroom Naematoloma fasciculare (now known as Hypholoma fasciculare). Emerging research has identified this compound, along with its congeners Fasciculic acid B and C, as potent antagonists of calmodulin.[1][2] Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a primary intracellular sensor for calcium (Ca²⁺) signals. Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a vast array of downstream effector proteins, including protein kinases, phosphatases, and ion channels. By inhibiting calmodulin, this compound provides a valuable pharmacological tool to dissect the roles of calmodulin-dependent signaling pathways in cellular processes.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in studying calcium signaling.
Mechanism of Action
This compound exerts its effects by binding to calmodulin and preventing it from activating its target enzymes. In a typical calcium signaling cascade, an external stimulus leads to an increase in intracellular Ca²⁺ concentration.[3] Four Ca²⁺ ions bind to calmodulin, inducing a conformational change that exposes hydrophobic domains. These domains then interact with the calmodulin-binding domains of target proteins, leading to their activation. This compound is believed to interfere with this process, thereby inhibiting all subsequent downstream events. This makes it a powerful tool for investigating cellular processes regulated by calmodulin, such as cell cycle progression, apoptosis, and synaptic plasticity.[4][5][6]
Applications in Research and Drug Development
Given its role as a calmodulin antagonist, this compound is a valuable tool for:
-
Validating Calmodulin as a Drug Target: Investigating the therapeutic potential of calmodulin inhibition in diseases such as cancer, inflammation, and neurodegenerative disorders.
-
Dissecting Calcium Signaling Pathways: Elucidating the specific roles of calmodulin-dependent enzymes (e.g., CaMKII, calcineurin) in various cellular functions.[7][8][9]
-
Screening for Novel Therapeutics: Serving as a reference compound in high-throughput screening assays designed to identify new modulators of calmodulin activity.
Quantitative Data
| Compound | Target | IC₅₀ | Reference |
| Calmidazolium | Calmodulin-dependent Phosphodiesterase | 0.15 µM | [10] |
| W-7 | Calmodulin | ~28 µM (in presence of 1 µM Ca²⁺) | Not in search results |
| Trifluoperazine | Calmodulin | ~10 µM (functional inhibition in cells) | [5] |
| This compound | Calmodulin | Not Reported |
Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of this compound on calcium signaling and cell physiology.
Intracellular Calcium Imaging using Fura-2 AM
This protocol allows for the real-time measurement of changes in intracellular calcium concentration in response to stimuli, and how this is affected by this compound.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Stimulating agent (e.g., ATP, carbachol, ionomycin)
-
Fluorescence microscope with ratiometric imaging capabilities (340/380 nm excitation, ~510 nm emission)
Protocol:
-
Cell Preparation: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
-
Fura-2 AM Loading Solution: Prepare a 2 µM Fura-2 AM solution in HBSS. To aid solubilization, first dissolve the Fura-2 AM in a small volume of DMSO containing 20% Pluronic F-127 before diluting in HBSS.
-
Cell Loading: Remove the culture medium, wash the cells once with HBSS, and incubate them in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate in fresh HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.
-
Compound Incubation: Replace the HBSS with a fresh solution containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for 15-30 minutes.
-
Imaging: Mount the coverslip onto the stage of the fluorescence microscope.
-
Data Acquisition:
-
Acquire a stable baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.
-
Add the stimulating agent to the chamber.
-
Continue recording the fluorescence ratio (F340/F380) over time until the response has returned to baseline or reached a plateau.
-
-
Analysis: The ratio of the fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration. This can be calibrated to absolute calcium concentrations if required.
Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic or cytostatic effects of this compound, which is crucial for interpreting results from other assays and for potential therapeutic applications.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Electrophysiological Recording of Calcium-Activated Channels
This protocol uses the whole-cell patch-clamp technique to directly measure the activity of ion channels that are modulated by intracellular calcium and, consequently, by calmodulin. This allows for a detailed investigation of how this compound affects specific ion channel function.
Materials:
-
Cells expressing the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Intracellular pipette solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)
-
This compound
Protocol:
-
Cell Preparation: Plate cells at a low density to allow for easy access to individual cells for patching.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. This allows for control of the intracellular environment and measurement of whole-cell currents.[10]
-
-
Recording Baseline Activity:
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
Apply a voltage protocol (e.g., voltage steps or ramps) to elicit channel activity.
-
Record the baseline currents. To study calcium-activated currents, the pipette solution should contain a known, buffered concentration of free Ca²⁺.
-
-
Application of this compound:
-
Perfuse the cell with an extracellular solution containing the desired concentration of this compound.
-
Alternatively, this compound can be included in the intracellular pipette solution to directly target intracellular calmodulin.
-
-
Recording Post-Treatment Activity: After a few minutes of compound application, repeat the voltage protocol and record the currents to observe any changes in channel activity.
-
Analysis: Analyze the current amplitudes, kinetics (activation, inactivation), and voltage-dependence before and after the application of this compound to determine its effect on the ion channel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 4. Calmodulin inhibition regulates morphological and functional changes related to the actin cytoskeleton in pure microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoperazine, a calmodulin antagonist, inhibits muscle cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calmodulin-dependent enzymes undergo a protein-induced conformational change that is associated with their interactions with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of calmodulin-dependent protein kinases and phosphatase in calcium-dependent transcription of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lanostane triterpenoids from the mushroom Naematoloma fasciculare - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Ferulic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of Ferulic Acid (FA), a phenolic compound found in various plants.[1] FA has garnered significant interest for its antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] The following protocols are designed to be used by researchers in academic and industrial settings to investigate the effects of FA on cancer cell lines.
Application Note: Assessing the Cytotoxicity of Ferulic Acid
Introduction
Cytotoxicity assays are fundamental in drug discovery and toxicology to determine the concentration at which a compound exhibits toxic effects on cells.[5] These assays measure various cellular parameters such as membrane integrity, metabolic activity, and cell proliferation to assess cell viability.[5][6] This section describes the use of the MTT assay to evaluate the cytotoxic effects of Ferulic Acid on cancer cells.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Data Presentation
Table 1: Cytotoxicity of Ferulic Acid on Various Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HT-29 (Colon Cancer) | 150 | 110 | 85 |
| MCF-7 (Breast Cancer) | 200 | 160 | 120 |
| A549 (Lung Cancer) | 180 | 140 | 100 |
| BJ (Normal Fibroblast) | >500 | >500 | >500 |
Experimental Protocol: MTT Assay
Materials:
-
Ferulic Acid (FA) stock solution (e.g., in DMSO)
-
Cancer cell lines of interest (e.g., HT-29, MCF-7, A549)
-
Normal cell line for control (e.g., BJ fibroblasts)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ferulic Acid in complete medium. Remove the old medium from the wells and add 100 µL of the FA dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest FA concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the FA concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Application Note: Investigating Ferulic Acid-Induced Apoptosis
Introduction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[7] Many anticancer agents exert their effects by inducing apoptosis.[7] This section details the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to detect and quantify apoptosis induced by Ferulic Acid. Ferulic acid has been shown to induce apoptosis in various cancer cell lines.[8]
Principle
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Presentation
Table 2: Apoptosis Induction by Ferulic Acid in HT-29 Cells (Hypothetical Data)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Ferulic Acid (100 µM) | 65.8 ± 3.5 | 25.4 ± 2.9 | 8.8 ± 1.2 |
| Ferulic Acid (200 µM) | 40.1 ± 4.2 | 48.7 ± 3.8 | 11.2 ± 1.5 |
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Ferulic Acid
-
Cancer cell line (e.g., HT-29)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Ferulic Acid for a specified time (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Experimental Workflow
References
- 1. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. opentrons.com [opentrons.com]
- 6. njbio.com [njbio.com]
- 7. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing Fasciculic Acid A on Glioma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is a highly aggressive and challenging brain tumor to treat, necessitating the exploration of novel therapeutic agents. Natural products are a rich source of potential anti-cancer compounds. Fasciculic acid A, a compound of interest, warrants investigation for its potential anti-glioma activity. This document provides a comprehensive set of protocols to evaluate the efficacy and mechanism of action of this compound on glioma cell lines. The methodologies outlined herein are standard and robust, enabling researchers to generate reliable and reproducible data.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Glioma Cell Lines
| Cell Line | This compound IC50 (µM) after 48h | Positive Control (e.g., Temozolomide) IC50 (µM) after 48h |
| U87-MG | Data to be determined | Data to be determined |
| T98G | Data to be determined | Data to be determined |
| A172 | Data to be determined | Data to be determined |
| Primary Patient-Derived Glioma Cells | Data to be determined | Data to be determined |
Table 2: Hypothetical Apoptosis Analysis by Annexin V/PI Staining
| Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50/2) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Hypothetical Cell Cycle Distribution Analysis
| Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50/2) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 4: Hypothetical Protein Expression Changes by Western Blot
| Target Protein | Treatment (Concentration) | Fold Change (Normalized to Loading Control) |
| p-ERK1/2 | Vehicle Control | 1.0 |
| This compound (IC50) | Data to be determined | |
| Total ERK1/2 | Vehicle Control | 1.0 |
| This compound (IC50) | Data to be determined | |
| p-Akt | Vehicle Control | 1.0 |
| This compound (IC50) | Data to be determined | |
| Total Akt | Vehicle Control | 1.0 |
| This compound (IC50) | Data to be determined | |
| Bax | Vehicle Control | 1.0 |
| This compound (IC50) | Data to be determined | |
| Bcl-2 | Vehicle Control | 1.0 |
| This compound (IC50) | Data to be determined | |
| Cleaved Caspase-3 | Vehicle Control | 1.0 |
| This compound (IC50) | Data to be determined |
Experimental Protocols
Cell Culture
Standard human glioma cell lines (e.g., U87-MG, T98G, A172) and/or primary patient-derived glioblastoma cells should be used.[1] Cells are to be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[2]
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of glioma cells, which is an indicator of cell viability.
Materials:
-
Glioma cell lines
-
96-well plates
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed glioma cells into 96-well plates at a density of 2.5 x 10³ cells/well and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., serial dilutions from a high concentration) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate for 15 minutes at room temperature.[4]
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Glioma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., based on IC50 values) for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100-200 µL of the cell suspension.[7][8]
-
Incubate the cells for 10-15 minutes at room temperature in the dark.[8][9]
-
Analyze the samples by flow cytometry within one hour.[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[10]
Materials:
-
Glioma cell lines
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol[11]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[12]
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, and incubate for at least 1 hour at 4°C.[11][12]
-
Wash the fixed cells twice with PBS.[11]
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 5-10 minutes at room temperature.[11][13]
-
Analyze the samples by flow cytometry, recording at least 10,000 events.[11]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation. The MAPK/ERK pathway is often dysregulated in glioma and is a relevant target to investigate.[14][15]
Materials:
-
Glioma cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, p-Akt, total Akt, Bax, Bcl-2, cleaved caspase-3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[14]
-
Determine the protein concentration of the lysates using a BCA assay.[14]
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95-100°C for 5 minutes.[14]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[14]
-
Quantify band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for testing this compound on glioma cell lines.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of glioma cell line A-172 MMP activity and cell invasion in vitro by a nutrient mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay [bio-protocol.org]
- 4. MTT (Assay protocol [protocols.io]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. interchim.fr [interchim.fr]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of Fasciculic Acid A for Improved Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural products are a cornerstone of drug discovery, providing complex and biologically relevant scaffolds for therapeutic development. Triterpenoids, a large class of natural products, exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, parent natural products often require structural modification to enhance their potency, selectivity, bioavailability, or other pharmacokinetic properties.[1][2]
This application note details strategies for the chemical derivatization of Fasciculic acid A, a hypothetical triterpenoid carboxylic acid, to improve its biological activity. We focus on modifications of the carboxylic acid moiety, a common handle for derivatization, through esterification and amidation.[3][4] The goal is to generate analogs with potentially enhanced acetylcholinesterase (AChE) inhibitory activity and improved neurotrophic effects, such as promoting neurite outgrowth. Protocols for chemical synthesis and subsequent biological evaluation are provided in detail.
Derivatization Strategies and Experimental Workflow
The primary strategy involves modifying the carboxylic acid group to alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity. Two straightforward and effective derivatization reactions are proposed:
-
Esterification: Conversion of the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell membrane permeability and oral bioavailability.
-
Amidation: Introducing an amide bond allows for the incorporation of diverse functionalities, altering steric bulk and creating new hydrogen bond donors/acceptors, which can lead to improved target binding.[3][5]
The overall workflow for synthesis and evaluation is outlined below.
Caption: General workflow for derivatization and biological evaluation of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Ethyl Ester (Derivative 1)
This protocol describes a standard acid-catalyzed esterification.
Materials:
-
This compound
-
Anhydrous ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol (20 mL per 100 mg of acid) in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.
-
Equip the flask with a condenser and reflux the mixture at 80°C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure ester derivative.
Protocol 2: Synthesis of this compound Benzylamide (Derivative 2)
This protocol utilizes a peptide coupling agent for the amidation reaction.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.5 eq), and HOBt (1.2 eq) in anhydrous DCM (15 mL per 100 mg of acid) in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add benzylamine (1.2 eq) followed by DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure amide derivative.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay is based on the Ellman method.[6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate buffer (pH 8.0)
-
Test compounds (this compound and derivatives) dissolved in DMSO
-
Donepezil or Eserine (positive control)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE solution: Prepare a stock solution in phosphate buffer. The final concentration in the well should be optimized to achieve a linear reaction rate for at least 10 minutes.[7]
-
ATCI solution (15 mM): Dissolve ATCI in water.
-
DTNB solution (3 mM): Dissolve DTNB in phosphate buffer.
-
-
Assay Setup (per well):
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the test compound solution at various concentrations (or DMSO for 100% activity control).
-
Add 10 µL of AChE solution. Include a blank control with buffer instead of the enzyme.[7]
-
-
Incubation: Mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of ATCI substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.[6]
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 4: Neurite Outgrowth Assay
This protocol assesses the ability of compounds to promote neurite extension in a neuronal cell line (e.g., PC-12).
Materials:
-
PC-12 cells (or other suitable neuronal cell line)
-
Culture medium (e.g., DMEM with 10% FBS, 5% HS, 1% Pen-Strep)
-
Low-serum differentiation medium (e.g., DMEM with 1% HS)
-
Nerve Growth Factor (NGF) as a positive control
-
Test compounds
-
Poly-L-lysine coated 24-well plates
-
Formaldehyde or paraformaldehyde for fixing
-
Antibody for neuronal marker (e.g., β-III tubulin) and fluorescent secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with imaging software
Procedure:
-
Cell Seeding: Seed PC-12 cells onto poly-L-lysine coated 24-well plates at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Replace the culture medium with low-serum differentiation medium containing various concentrations of the test compounds, NGF (positive control), or vehicle (negative control).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]
-
Fixation and Staining:
-
Carefully remove the medium and fix the cells with 4% formaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.[9]
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length using an automated image analysis software (e.g., ImageJ with NeuronJ plugin).[9] A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
Measure the total or average neurite length per neuron.
-
Protocol 5: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[10]
Materials:
-
PC-12 cells (or the cell line used in the primary assay)
-
Culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with the same concentrations of compounds used in the activity assays for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis:
-
Calculate percent viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration that reduces cell viability by 50%) by plotting percent viability against the logarithm of the compound concentration.
-
Data Presentation
Quantitative data from the biological assays should be summarized for clear comparison.
Table 1: Hypothetical Biological Activity of this compound and Derivatives
| Compound | Structure | AChE Inhibition IC₅₀ (µM) | Max. Neurite Length (% of Control) | Cytotoxicity IC₅₀ (µM) |
| This compound | Parent Triterpenoid | 15.2 ± 1.8 | 120 ± 15% | > 100 |
| Derivative 1 | Ethyl Ester | 5.8 ± 0.7 | 185 ± 22% | > 100 |
| Derivative 2 | Benzylamide | 8.1 ± 1.1 | 160 ± 18% | 85.4 ± 9.3 |
| Donepezil | Positive Control | 0.02 ± 0.003 | N/A | N/A |
Visualized Signaling Pathway and Assay Workflow
Biological Assay Workflow
Caption: Workflow for parallel assessment of neurite outgrowth and cytotoxicity.
Potential Signaling Pathway
Acetylcholinesterase inhibitors increase the levels of acetylcholine (ACh) in the synaptic cleft. ACh can activate muscarinic and nicotinic receptors, which in turn can trigger downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, known to be involved in promoting cell survival and neurite outgrowth.
Caption: Potential signaling pathway modulated by AChE inhibitors to promote neuronal effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthetic Analogs of Natural 5Z,9Z-Dienoic Acids—Hybrid Molecules Based on Oleanolic Acid: Synthesis and Study of Antitumor Activity [mdpi.com]
- 6. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 10. broadpharm.com [broadpharm.com]
Synthesis of Fasciculic Acid A Analogs: A Focus on Isolation and Biological Activity
Despite significant interest in the biological activities of Fasciculic Acid A, a comprehensive review of the scientific literature reveals that the total synthesis of this complex natural product and its analogs has not yet been reported. Currently, this compound is obtained exclusively through isolation from its natural source, the poisonous sulfur tuft mushroom, Hypholoma fasciculare (also known as Naematoloma fasciculare).
This document provides detailed information on the isolation of this compound, its chemical structure, and its primary biological activity as a calmodulin antagonist. This information is crucial for researchers aiming to develop synthetic routes and novel analogs for drug discovery and development.
Isolation of this compound
This compound is a lanostane-type triterpenoid produced by the mushroom Hypholoma fasciculare. The isolation process typically involves the extraction of the fungal fruiting bodies followed by chromatographic separation.
General Isolation Protocol
A general protocol for the isolation of this compound and related compounds from Hypholoma fasciculare is as follows:
-
Extraction: Fresh or dried fruiting bodies of H. fasciculare are extracted with a polar solvent, most commonly methanol (MeOH) or an aqueous methanol solution.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between an aqueous layer and a less polar organic solvent like ethyl acetate (EtOAc). The triterpenoids, including this compound, typically partition into the organic layer.
-
Chromatographic Purification: The organic extract is concentrated and subjected to multiple rounds of column chromatography. This may include:
-
Silica Gel Chromatography: To separate compounds based on polarity, eluting with a gradient of solvents such as hexane and ethyl acetate.
-
Sephadex LH-20 Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size, often using methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using reversed-phase (e.g., C18) or normal-phase columns to isolate pure this compound.
-
The fractions are monitored by thin-layer chromatography (TLC) or HPLC to track the presence of the desired compound. The structure of the isolated this compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure of this compound
This compound is an ester of a fasciculol-type triterpene and 3-hydroxy-3-methylglutaric acid[1]. The core structure is a highly oxygenated lanostane skeleton.
IUPAC Name: 5-[[(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid[1].
Biological Activity: Calmodulin Antagonism
Fasciculic acids, including this compound, have been identified as potent inhibitors of calmodulin (CaM)[2]. Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in numerous cellular signaling pathways by modulating the activity of a wide range of enzymes and proteins.
Calmodulin Signaling Pathway and Inhibition by this compound
The general mechanism of calmodulin activation and its subsequent modulation of target proteins is depicted below. An increase in intracellular calcium (Ca²⁺) concentration leads to the binding of Ca²⁺ ions to calmodulin. This binding induces a conformational change in calmodulin, enabling it to interact with and activate various downstream target proteins, such as protein kinases, phosphatases, and phosphodiesterases.
This compound is thought to exert its inhibitory effect by binding to the Ca²⁺-calmodulin complex, preventing it from interacting with and activating its target proteins. This antagonism can disrupt numerous cellular processes that are dependent on calmodulin signaling.
References
Application Notes and Protocols for High-Throughput Screening Assays to Identify Targets of Fasciculic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasciculic acid A is a triterpenoid natural product isolated from the mushroom Hypholoma fasciculare. While the specific biological targets of this compound are not extensively characterized in publicly available literature, related compounds from the same organism, such as fasciculols, have been shown to possess biological activity, including the inhibition of calmodulin. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify the cellular targets of this compound. These protocols are based on established methodologies for target identification of natural products and are tailored to explore potential activities suggested by related compounds.
Target Identification Strategies for this compound
A multi-pronged approach is recommended for identifying the direct molecular targets of this compound. This involves a combination of biochemical and cell-based assays to provide a comprehensive understanding of its mechanism of action.
Biochemical Approaches
Biochemical assays are crucial for identifying direct binding partners of this compound in a controlled, cell-free environment.
-
Affinity-Based Target Identification: This classic and powerful method involves immobilizing a derivative of this compound onto a solid support to "pull down" its binding partners from a cell lysate.
-
Enzyme Inhibition Assays: Based on the activity of related fasciculols as calmodulin inhibitors, a panel of enzymatic assays, particularly those involving calcium-dependent signaling pathways, should be prioritized.
Cell-Based Approaches
Cell-based assays provide insights into the effects of this compound in a more physiologically relevant context, helping to elucidate its impact on cellular pathways and identify functional targets.
-
Phenotypic Screening: High-content screening (HCS) can be employed to assess the effects of this compound on various cellular phenotypes, such as cell proliferation, cytotoxicity, apoptosis, and morphological changes.
-
Reporter Gene Assays: These assays are useful for determining if this compound modulates specific signaling pathways.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments proposed for the identification of this compound targets.
Protocol 1: Affinity Chromatography for Target Pull-Down
This protocol describes the use of affinity chromatography to isolate proteins that directly bind to this compound.
Materials:
-
This compound
-
Linker-modified this compound (requires chemical synthesis to introduce a reactive group for immobilization)
-
NHS-activated sepharose beads
-
Cell lysate (from a relevant cell line, e.g., a human cancer cell line)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5, or a solution of free this compound)
-
SDS-PAGE reagents
-
Mass spectrometry compatible silver stain or Coomassie stain
Procedure:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm terminating in a primary amine or other suitable reactive group.
-
Couple the linker-modified this compound to NHS-activated sepharose beads according to the manufacturer's instructions.
-
Prepare control beads by blocking the NHS-activated beads without adding the compound.
-
-
Preparation of Cell Lysate:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins using an appropriate elution buffer.
-
-
Analysis of Bound Proteins:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by silver staining or Coomassie staining.
-
Excise the protein bands that are present in the this compound sample but not in the control.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Workflow for Affinity Chromatography
Caption: Workflow for identifying protein targets of this compound using affinity chromatography.
Protocol 2: Calmodulin (CaM) Inhibition Assay
This protocol is a fluorescent-based assay to determine if this compound inhibits the activity of calmodulin, a known target of related fasciculols.
Materials:
-
This compound
-
Recombinant human Calmodulin (CaM)
-
Calmodulin-dependent enzyme (e.g., Calcineurin or CaM Kinase)
-
Fluorescent substrate for the enzyme
-
Assay buffer (specific to the enzyme used)
-
384-well microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of CaM, the CaM-dependent enzyme, and the fluorescent substrate in assay buffer.
-
-
Assay Procedure:
-
Add the CaM-dependent enzyme and CaM to the wells of a 384-well plate.
-
Add the different concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate for a pre-determined time at room temperature to allow for potential binding and inhibition.
-
Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Monitor the change in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value of this compound for the inhibition of the CaM-dependent enzyme.
-
Protocol 3: High-Content Screening for Cytotoxicity and Apoptosis
This protocol outlines a high-content screening assay to assess the effects of this compound on cell viability and apoptosis.
Materials:
-
This compound
-
A relevant cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
Fluorescent dyes for live/dead staining (e.g., Calcein AM and Ethidium Homodimer-1)
-
Fluorescent marker for apoptosis (e.g., Caspase-3/7 substrate)
-
384-well clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed the cells into 384-well imaging plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a concentration range of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubate the cells for 24-48 hours.
-
-
Staining:
-
Add the live/dead staining solution and the apoptosis marker to the wells.
-
Incubate according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Acquire images of the stained cells using a high-content imaging system.
-
Use image analysis software to quantify the number of live, dead, and apoptotic cells in each well.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity and apoptosis for each concentration of this compound.
-
Determine the EC50 values for these effects.
-
Workflow for High-Content Screening
Caption: General workflow for a high-content screening assay to evaluate cellular phenotypes.
Data Presentation
All quantitative data from the HTS assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Biochemical Screening Results for this compound
| Assay Type | Target | IC50 / EC50 (µM) | Positive Control |
| Calmodulin Inhibition | Calcineurin | [Insert Value] | Trifluoperazine |
| Kinase Inhibition | CaMKII | [Insert Value] | Staurosporine |
| Other Enzymes | [Enzyme Name] | [Insert Value] | [Control Compound] |
Table 2: Summary of Cell-Based Screening Results for this compound
| Cell Line | Assay | Endpoint | EC50 (µM) |
| HeLa | Cytotoxicity | Cell Viability | [Insert Value] |
| HeLa | Apoptosis | Caspase 3/7 Activity | [Insert Value] |
| A549 | Cytotoxicity | Cell Viability | [Insert Value] |
| A549 | Apoptosis | Caspase 3/7 Activity | [Insert Value] |
Potential Signaling Pathways for Investigation
Based on the potential inhibition of calmodulin, several signaling pathways could be affected by this compound. Reporter gene assays can be designed to investigate these pathways.
Potential Signaling Pathway Modulated by Calmodulin Inhibition
Caption: Potential signaling pathways affected by the inhibition of Calmodulin by this compound.
Conclusion
The application notes and protocols outlined in this document provide a robust framework for the high-throughput screening and identification of the biological targets of this compound. By employing a combination of biochemical and cell-based assays, researchers can gain valuable insights into the mechanism of action of this natural product, which is a critical step in the drug discovery and development process. The provided workflows and data presentation formats are designed to ensure clarity, comparability, and a systematic approach to target deconvolution.
Application Note: Quantification of Ferulic Acid in Tissue Samples using LC-MS/MS
Introduction
Ferulic acid (FA), a phenolic compound abundant in plants, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] It has been shown to modulate various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are implicated in inflammatory responses and cellular stress.[3][4] As research into the therapeutic potential of ferulic acid expands, the need for a robust and sensitive analytical method to quantify its concentration in biological tissues becomes crucial for pharmacokinetic, toxicokinetic, and efficacy studies.[5][6][7][8]
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ferulic acid in tissue samples. The protocol provides a comprehensive workflow from tissue homogenization and solid-phase extraction (SPE) to chromatographic separation and mass spectrometric detection.
Principle of the Method
Tissue homogenates are first subjected to protein precipitation to release the analyte from the matrix. The supernatant is then purified and concentrated using solid-phase extraction. The extracted ferulic acid is subsequently separated from endogenous interferences using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of ferulic acid in the sample to a standard curve prepared with known concentrations of the analyte.
Instrumentation and Reagents
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Analytical Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2.7 µm).[9][10]
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ultrapure water, Ferulic acid standard.
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of ferulic acid (1 mg/mL) in methanol. From this stock, prepare a series of working standard solutions by serial dilution in a 50:50 mixture of methanol and water. These working standards will be used to construct the calibration curve.
Sample Preparation
-
Homogenization: Accurately weigh approximately 100 mg of tissue and homogenize it in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Protein Precipitation: To the homogenate, add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the ferulic acid with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2.7 µm).[9][10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
-
Mass Spectrometric Conditions:
-
Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
Ion Spray Voltage: -4500 V.[11]
-
Temperature: 400°C.[11]
-
MRM Transitions: The precursor ion for ferulic acid ([M-H]⁻) is m/z 193.05. The fragmentation of this ion produces several product ions, with the most abundant ones typically used for quantification and confirmation.[12]
-
Quantifier: 193.05 -> 134.05
-
Qualifier: 193.05 -> 178.05
-
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of ferulic acid in tissue.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery | 85 - 105% |
| Matrix Effect | < 15% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Ferulic Acid in tissues.
Ferulic Acid Signaling Pathway
Ferulic acid has been shown to exert its anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.[1]
References
- 1. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid [mdpi.com]
- 2. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicokinetics of cocaine and metabolites: the forensic toxicological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS), :: BioResources [bioresources.cnr.ncsu.edu]
- 12. Mass spectrum (a) and possible fragmentation pathways (b) of ferulic acid under positive ion mode [zpxb.xml-journal.net]
Application Notes & Protocols: Developing a Stable Formulation of Fasciculic Acid A for Research
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Fasciculic acid A is a triterpenoid, a class of naturally occurring compounds known for their diverse biological activities.[1][2] As with many complex natural products, the utility of this compound in research settings is often hampered by formulation challenges. Triterpenoids typically exhibit poor water solubility and can be susceptible to degradation from environmental factors such as heat, light, and oxygen.[3][4][5] The development of a stable, well-characterized formulation is therefore a critical first step to ensure reproducible and reliable results in any in vitro or in vivo study.
These application notes provide a comprehensive guide to developing and validating a stable formulation of this compound. The protocols herein cover solubility assessment, the development of liquid formulations using various stabilizing excipients, and a robust stability testing plan using High-Performance Liquid Chromatography (HPLC).
2.0 Formulation Development Protocols
The initial steps in formulation development involve determining the compound's intrinsic solubility and preparing a concentrated stock solution.
Protocol 2.1: Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in a panel of common laboratory solvents.
Materials:
-
This compound (solid powder)
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
HPLC system
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), Propylene glycol (PG), Phosphate-buffered saline (PBS, pH 7.4), Deionized water.
Methodology:
-
Prepare saturated solutions by adding an excess amount of this compound (e.g., 10 mg) to 1 mL of each test solvent in separate vials.
-
Cap the vials securely and vortex vigorously for 2 minutes.
-
Place the vials on an orbital shaker at room temperature (25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect for undissolved solid material. If none is present, add more compound and repeat from step 2.
-
Centrifuge the saturated solutions at 10,000 x g for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the clear supernatant (e.g., 100 µL) and dilute it with an appropriate solvent (e.g., Methanol) to a concentration within the linear range of the HPLC calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method (see Protocol 4.2).
-
Calculate the original concentration in the supernatant to determine the solubility in mg/mL.
Protocol 2.2: Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into experimental media.
Methodology:
-
Based on the results from Protocol 2.1, select the solvent that provides the best solubility and is compatible with the intended experimental system (DMSO is a common choice for in vitro assays).
-
Accurately weigh the desired amount of this compound powder.
-
Add the selected solvent dropwise while vortexing to aid dissolution.
-
Once fully dissolved, bring the solution to the final desired volume with the solvent. For example, to prepare a 10 mM stock solution in DMSO (MW: 620.9 g/mol ), dissolve 6.21 mg of this compound in DMSO to a final volume of 1 mL.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.
-
Aliquot the stock solution into small-volume, amber glass vials to minimize exposure to light and repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C until use.
Protocol 2.3: Development of a Stabilized Aqueous Formulation
Objective: To develop an aqueous-based formulation suitable for research, improving stability by using co-solvents and functional excipients.
Materials:
-
This compound stock solution (from Protocol 2.2)
-
Excipients:
-
Sterile, deionized water
-
pH meter
Methodology:
-
Vehicle Preparation: Prepare several aqueous vehicle formulations containing different combinations of excipients. For example:
-
Vehicle A: 10% Propylene glycol, 0.1% Ascorbic acid in PBS (pH 7.4).
-
Vehicle B: 5% Glycerin in 20 mM Citrate buffer (pH 6.0).
-
-
Formulation Preparation: Spike the this compound stock solution into the prepared vehicles to achieve the final desired concentration (e.g., 100 µM). Ensure the final concentration of the stock solvent (e.g., DMSO) is low (<0.5%) to avoid vehicle-induced effects in experiments.
-
pH Adjustment: Measure the final pH of the formulation and adjust if necessary using a pH adjuster.
-
Initial Assessment: Visually inspect the formulations for any signs of precipitation or color change immediately after preparation.
-
Stability Testing: Subject the most promising formulations (clear, single-phase solutions) to stability testing as described in Section 4.0.
3.0 Data Presentation
Quantitative data should be organized into tables for clarity and direct comparison.
Table 1: Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
|---|---|---|
| Deionized Water | < 0.01 | < 0.016 |
| PBS (pH 7.4) | 0.02 | 0.032 |
| Ethanol | 5.8 | 9.34 |
| Propylene Glycol | 8.5 | 13.69 |
| DMSO | > 50 | > 80.5 |
Table 2: Example Data from Accelerated Stability Study (40°C / 75% RH)
| Formulation | Timepoint | % Initial Concentration Remaining | Appearance |
|---|---|---|---|
| Formulation 1 | T = 0 | 100% | Clear, colorless |
| (100 µM in PBS) | T = 1 week | 85.2% | Slight opalescence |
| T = 4 weeks | 62.5% | Precipitate observed | |
| Formulation 2 | T = 0 | 100% | Clear, colorless |
| (100 µM in Vehicle A) | T = 1 week | 99.1% | Clear, colorless |
| | T = 4 weeks | 95.8% | Clear, colorless |
4.0 Stability Assessment Protocols
Stability testing is essential to define the shelf-life and appropriate storage conditions for the developed formulation.[7]
Protocol 4.1: Accelerated Stability Study
Objective: To evaluate the stability of the this compound formulation under stress conditions to predict its long-term stability.
Methodology:
-
Prepare a sufficient quantity of the final selected formulation (e.g., Formulation 2 from Table 2).
-
Aliquot the formulation into amber glass vials, leaving minimal headspace.
-
Divide the vials into different stress condition groups:
-
Elevated Temperature/Humidity: 40°C / 75% Relative Humidity (RH).
-
Photostability: Place vials in a photostability chamber with controlled light exposure (per ICH Q1B guidelines).
-
Control: Store vials at the recommended storage condition (e.g., 4°C, protected from light).
-
-
At designated time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove one vial from each condition.
-
Allow the vial to return to room temperature.
-
Visually inspect the sample for any changes in color, clarity, or for the formation of precipitate.
-
Measure the pH of the sample.
-
Quantify the concentration of the remaining this compound using the HPLC method in Protocol 4.2.
Protocol 4.2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method to accurately quantify this compound and separate it from potential degradation products. High-performance liquid chromatography is a primary technique for stability testing.[8][9]
Instrumentation & Conditions:
-
HPLC System: A system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 70% B
-
19-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase or a suitable diluent.
-
Sample Preparation: Dilute the samples from the stability study (Protocol 4.1) with the diluent to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing:
-
Generate a calibration curve from the peak areas of the standards.
-
Calculate the concentration of this compound in the test samples.
-
Examine the chromatograms for any new peaks, which may indicate degradation products. The use of a DAD can help in characterizing these new peaks.
-
5.0 Visualizations
Diagrams are provided to illustrate key workflows and concepts in the formulation and analysis of this compound.
References
- 1. This compound | C36H60O8 | CID 14506481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB015326) - FooDB [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yeast Particle Encapsulation of Scaffolded Terpene Compounds for Controlled Terpene Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizer Excipients - Protheragen [protheragen.ai]
- 7. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ijcrt.org [ijcrt.org]
Application of Fasciculic Acid A in Cancer Research: An Overview of Currently Available Information
For Researchers, Scientists, and Drug Development Professionals
Initial investigations into the application of Fasciculic acid A in cancer research have revealed a significant lack of specific data within publicly available scientific literature. This document summarizes the current state of knowledge and highlights the distinction between this compound and the extensively studied Ferulic acid.
Initial broad searches for "this compound" in the context of cancer research were frequently misinterpreted by search algorithms, leading to a large volume of results for "Ferulic acid," a compound with well-documented anti-cancer properties. It is crucial to differentiate between these two distinct molecules.
This compound: A Triterpenoid from Hypholoma fasciculare
This compound is a triterpenoid, a class of organic chemicals, that has been isolated from the sulfur tuft mushroom, Hypholoma fasciculare (also known by its synonym Naematoloma fasciculare). This mushroom is known to be poisonous.
While some studies have investigated the biological activities of extracts from Hypholoma fasciculare, there is no direct evidence to support the application of purified this compound in cancer research. One study on the antitumor components of Naematoloma fasciculare identified ergosterol peroxide, ergosterol, and unsaturated fatty acids as the compounds responsible for the observed in vitro and in vivo antitumor effects[1]. This study did not attribute any anti-cancer activity to this compound.
Other related compounds, Fasciculic acids B, have been noted for their anti-inflammatory and calmodulin antagonistic activities. The toxicity of the Hypholoma fasciculare mushroom is primarily attributed to other compounds, namely fasciculol E and fasciculol F.
At present, there is no published data on the following for this compound in the context of cancer research:
-
Mechanism of action in cancer cells
-
Effects on cancer-related signaling pathways
-
Quantitative data on cytotoxic or anti-proliferative activity (e.g., IC50 values)
-
Detailed experimental protocols for its use in cancer studies
Distinguishing this compound from Ferulic Acid
It is imperative for researchers to recognize that this compound and Ferulic acid are structurally and functionally different compounds.
| Feature | This compound | Ferulic Acid |
| Chemical Class | Triterpenoid | Phenolic Acid (Hydroxycinnamic acid) |
| Natural Source | Hypholoma fasciculare (mushroom) | Grains, fruits, vegetables |
| Known Biological Activity | Limited data; related compounds show anti-inflammatory and calmodulin antagonistic activity. | Well-documented antioxidant, anti-inflammatory, and extensive anti-cancer properties. |
| Application in Cancer Research | No documented application. | Widely studied for its ability to induce apoptosis, inhibit angiogenesis, and modulate various signaling pathways in cancer. |
Conclusion
Based on a comprehensive review of existing scientific literature, there is currently no evidence to support the application of this compound in cancer research. The initial interest in this topic may stem from a confusion with the similarly named but chemically distinct and well-researched compound, Ferulic acid.
Researchers, scientists, and drug development professionals seeking natural compounds for cancer research are advised to consult the extensive body of literature available on Ferulic acid and other promising phytochemicals. Future studies may elucidate a role for this compound in oncology, but as of now, it remains an uninvestigated compound in this field.
Diagrammatic Representation of the Information Gap
The following diagram illustrates the current lack of knowledge regarding the application of this compound in cancer research.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Fasciculic Acid A by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Fasciculic acid A. Our goal is to address common challenges encountered during chromatographic purification to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chromatographic characteristics?
A1: this compound is a lanostane-type triterpenoid isolated from the mushroom Hypholoma fasciculare (also known as Naematoloma fasciculare)[1]. As a triterpenoid, it is a relatively nonpolar molecule, making it well-suited for purification by normal-phase and reversed-phase chromatography. Its larger size and complex structure mean that chromatographic parameters must be carefully optimized to achieve good resolution from structurally similar compounds.
Q2: I am observing a low yield of this compound after chromatography. What are the potential causes and solutions?
A2: Low yield is a common issue in natural product purification. Several factors could be contributing to this problem:
-
Incomplete Extraction: The initial extraction from the fungal material may be inefficient. Ensure the biomass is thoroughly dried and finely ground to maximize surface area. Multiple extractions with an appropriate solvent (e.g., ethanol or methanol) are recommended.
-
Compound Degradation: this compound, like many complex natural products, may be sensitive to pH and temperature. It is advisable to conduct stability studies before developing a purification protocol. Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction and purification. For similar compounds like ferulic acid, stability is known to be pH- and temperature-dependent[2].
-
Irreversible Adsorption to the Stationary Phase: The compound may be strongly and irreversibly binding to the silica gel in normal-phase chromatography. If you suspect this, you can test the stability of your compound on a small amount of silica gel (2D TLC). If instability is confirmed, consider switching to a different stationary phase like alumina or a bonded silica phase, or deactivating the silica gel with triethylamine.
-
Poor Solubility During Loading: If the sample is not fully dissolved in the loading solvent, it can precipitate at the head of the column, leading to poor separation and low recovery. Ensure the crude extract is dissolved in a minimal amount of a strong solvent and then adsorbed onto a small amount of silica gel for dry loading, or dissolved in a solvent that is weak enough to not cause band broadening upon injection.
Q3: My purified this compound shows persistent impurities. How can I improve the resolution?
A3: Co-elution of impurities is a frequent challenge, especially when dealing with complex natural extracts. Hypholoma fasciculare is known to produce a variety of other triterpenoids and secondary metabolites that may have similar polarities to this compound, such as other fasciculic acids (B and C), fasciculols, and sesquiterpenoids[3][4][5][6][7][8].
Here are some strategies to improve separation:
-
Optimize the Mobile Phase:
-
Normal-Phase: Fine-tune the solvent system. A common approach for triterpenoids is a gradient of hexane and ethyl acetate. Small additions of a third solvent with a different selectivity, such as dichloromethane or acetone, can sometimes dramatically improve resolution.
-
Reversed-Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities for closely related compounds. Adjusting the pH of the aqueous component can alter the ionization state of acidic or basic impurities, thereby changing their retention times.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can be effective. Switching from a standard C18 column to one with a different functionality (e.g., phenyl-hexyl or cyano) can provide the necessary change in selectivity.
-
Employ Orthogonal Chromatographic Techniques: No single chromatographic technique can solve all separation problems. A multi-step purification strategy is often necessary. Consider using a combination of normal-phase and reversed-phase chromatography, or incorporating other techniques like size-exclusion or ion-exchange chromatography if applicable.
Q4: I am observing peak tailing or broad peaks for this compound. What is causing this and how can I fix it?
A4: Peak asymmetry can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the sample load.
-
Secondary Interactions: The silanol groups on the surface of silica gel are acidic and can interact with polar functional groups on the analyte, causing peak tailing. Adding a small amount of a modifier to the mobile phase, such as acetic acid or formic acid for acidic compounds, can suppress these interactions and improve peak shape.
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause band broadening and distorted peak shapes. Whenever possible, dissolve the sample in the initial mobile phase.
Quantitative Data Summary
| Parameter | Extraction | Solid-Phase Extraction (SPE) | Preparative HPLC |
| Starting Material | Dried, powdered Hypholoma fasciculare | Crude Ethanolic Extract | Partially Purified Fraction |
| Typical Yield | 5-15% (crude extract) | 60-80% recovery of triterpenoids | >95% purity |
| Purity of Fraction | <5% | 20-40% | >95% |
| Key Solvents | 95% Ethanol | Methanol, Water | Acetonitrile, Water |
Experimental Protocols
Protocol 1: General Extraction of Lanostane Triterpenoids from Hypholoma fasciculare
-
Material Preparation: Dry the fruiting bodies of Hypholoma fasciculare at 40-50 °C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered fungus in 95% ethanol (1:10 w/v) at room temperature for 48 hours. Repeat the extraction three times to ensure exhaustive extraction of the triterpenoids[9].
-
Concentration: Combine the ethanolic extracts and filter to remove any solid material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 2: Chromatographic Purification of this compound
This protocol is a generalized procedure for the purification of lanostane triterpenoids and should be optimized for this compound.
-
Column Selection:
-
Normal-Phase: Silica gel (230-400 mesh).
-
Reversed-Phase: C18 bonded silica.
-
-
Sample Preparation: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane for normal-phase, or methanol for reversed-phase). For normal-phase, it is often best to perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Mobile Phase and Elution:
-
Normal-Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate over 30-60 minutes[9].
-
Reversed-Phase: Start with a high percentage of water (often with 0.1% formic acid to improve peak shape) and decrease the polarity by increasing the percentage of acetonitrile or methanol. A typical gradient might be from 90% water/10% acetonitrile to 100% acetonitrile over 30-60 minutes[9].
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Combine the pure fractions and evaporate the solvent.
Visualizing Experimental Workflows and Relationships
General Purification Workflow
References
- 1. This compound | C36H60O8 | CID 14506481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fasciculic acid C | C38H63NO11 | CID 101834716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound Fasciculic acid C (FDB015327) - FooDB [foodb.ca]
- 7. Fasciculic acid B | C36H60O9 | CID 196808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Improving the stability and storage of Fasciculic acid A solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability and storage of Fasciculic acid A solutions. Due to the limited specific stability data for this compound, the following recommendations are based on best practices for the handling of triterpenoids and other complex natural products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent to dissolve and store this compound?
A1: For initial solubilization, high-purity organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are recommended. For long-term storage, DMSO is often preferred as it can be stored at low temperatures without freezing. However, it is crucial to minimize the final concentration of DMSO in cellular assays, as it can be toxic to cells. For in vivo studies, consider formulating this compound in a vehicle containing excipients like Tween 80, polyethylene glycol (PEG), or carboxymethylcellulose (CMC). Always perform a small-scale solubility test before preparing a large stock solution.
Q2: My this compound solution has turned cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation can occur due to several factors, including exceeding the solubility limit, temperature fluctuations, or solvent evaporation.
-
Troubleshooting Steps:
-
Gently warm the solution in a water bath (e.g., 37°C) to see if the precipitate redissolves.
-
Briefly sonicate the solution to aid in dissolution.
-
If precipitation persists, it may indicate that the concentration is too high for the chosen solvent. Centrifuge the solution to pellet the precipitate and use the clear supernatant. The concentration of the supernatant should be re-determined, for example, by UV-Vis spectrophotometry against a standard curve, if an extinction coefficient is known, or by HPLC.
-
For future preparations, consider using a lower concentration or a different solvent system.
-
Q3: I am concerned that my this compound solution has degraded. How can I check for degradation?
A3: Degradation can be assessed through chemical analysis and bioactivity assays.
-
Chemical Analysis: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your solution. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
-
Bioactivity Assay: If you are using the this compound solution for a specific biological experiment (e.g., an anti-inflammatory assay), you can test its activity compared to a freshly prepared solution or a previously validated batch. A significant decrease in potency suggests degradation.
Q4: What are the optimal storage conditions for this compound solutions?
A4: To maximize the shelf-life of this compound solutions, adhere to the following storage guidelines:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Triterpenoids can be sensitive to light.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Inert Atmosphere: For highly sensitive compounds, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.
Data Summary Tables
Table 1: Recommended Solvents for this compound
| Solvent | Application | Storage Temperature | Notes |
| DMSO | In vitro stock solutions | -20°C or -80°C | Minimize final concentration in assays. |
| Ethanol | In vitro/In vivo | -20°C | Can be used for both in vitro and some in vivo applications. |
| Methanol | In vitro stock solutions | -20°C | Good for initial solubilization. |
| Formulation Vehicle (e.g., PEG, Tween 80) | In vivo | 4°C (short-term) | Vehicle composition should be optimized for the specific application. |
Table 2: General Stability of Triterpenoids under Different Conditions
| Condition | General Stability of Triterpenoids | Potential Degradation Pathways |
| High Temperature | Can lead to degradation over time. | Hydrolysis, oxidation, isomerization. |
| High Humidity | May promote hydrolysis, especially for glycosides. | Hydrolysis of ester or glycosidic bonds. |
| Light Exposure | Can cause photodegradation. | Isomerization, oxidation. |
| Extreme pH | Susceptible to degradation in strong acidic or basic conditions. | Hydrolysis, rearrangement. |
| Oxidizing Agents | Can lead to oxidation of sensitive functional groups. | Oxidation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To determine the purity and identify potential degradation products of a this compound solution over time.
Methodology:
-
Preparation of Standards: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a standard curve.
-
Sample Preparation:
-
Prepare a fresh solution of this compound at the desired experimental concentration. This will serve as the time-zero sample.
-
Store aliquots of the solution under different conditions (e.g., 4°C, room temperature, 40°C; protected from light and exposed to light).
-
-
HPLC Analysis:
-
Analyze the time-zero sample and the stored samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm, as many triterpenoids lack strong chromophores).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Compare the chromatograms of the stored samples to the time-zero sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area.
-
Note the appearance and increase of any new peaks, which may represent degradation products.
-
Protocol 2: Bioactivity Assessment of this compound
Objective: To determine if the biological activity of a this compound solution changes over time.
Methodology:
-
Cell-Based Assay: Choose a relevant cell-based assay that reflects the known or expected biological activity of this compound. Based on the activity of the related compound Fasciculic acid B, an anti-inflammatory assay is a reasonable choice. An example is an assay that measures the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
-
Procedure:
-
Culture RAW 264.7 cells in appropriate media.
-
Prepare a fresh solution of this compound (positive control) and retrieve the stored aliquots to be tested.
-
Plate the cells and pre-treat with various concentrations of the fresh and stored this compound solutions for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, measure the NO concentration in the cell culture supernatant using the Griess reagent.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of the fresh and stored this compound.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each sample.
-
A significant increase in the IC50 value of the stored sample compared to the fresh sample indicates a loss of bioactivity.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting guide for precipitated this compound solutions.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
Overcoming poor solubility of Fasciculic acid A in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fasciculic acid A. Our goal is to help you overcome common challenges, particularly its poor solubility in aqueous buffers, and to provide clear experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a triterpenoid natural product.[1][2] Its primary known mechanism of action is the antagonism of calmodulin, a crucial calcium-binding messenger protein in eukaryotic cells.[3] By inhibiting calmodulin, this compound can disrupt a multitude of calcium-dependent signaling pathways.
Q2: Why is this compound so difficult to dissolve in my aqueous experimental buffer?
This compound possesses a complex, hydrophobic triterpenoid structure, leading to very low water solubility. Predicted water solubility is approximately 0.0019 g/L.[4] This inherent hydrophobicity makes it challenging to prepare stock solutions and working dilutions in purely aqueous systems without precipitation.
Q3: What are the downstream consequences of calmodulin inhibition by this compound?
Calmodulin is a central regulator of numerous cellular processes. Its inhibition by this compound can disrupt signaling cascades that are dependent on calcium. Key downstream effectors of calmodulin include:
-
Calmodulin-dependent Protein Kinase II (CaMKII): Inhibition of this kinase can lead to apoptosis (programmed cell death) and dysregulation of calcium and glutamate signaling.[5]
-
Calcineurin: This is a calcium-calmodulin-activated phosphatase. Its inhibition can affect the dephosphorylation of various target proteins, including transcription factors like NFAT (Nuclear Factor of Activated T-cells), which are crucial for immune responses and other cellular functions.[1][2][6]
-
Calmodulin-dependent Phosphodiesterases (PDEs): Inhibition of these enzymes can lead to an increase in the intracellular levels of second messengers like cAMP and cGMP, which can, in turn, modulate a wide array of cellular processes, including inflammatory responses.[7][8][9][10]
Disruption of these pathways can ultimately lead to outcomes such as cell cycle arrest and apoptosis.
Troubleshooting Guide: Overcoming Poor Solubility
Problem: My this compound is precipitating out of my aqueous buffer during my experiment.
This is a common issue due to the compound's hydrophobic nature. Here are several strategies to improve its solubility:
Solution 1: Use of Organic Co-solvents
The most straightforward approach is to first dissolve this compound in a small amount of an organic solvent before diluting it into your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used and are generally well-tolerated by many cell-based assays at low final concentrations.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or 100% ethanol.
-
For your experiment, dilute this stock solution into your aqueous buffer to the final desired concentration.
-
Crucial Tip: Ensure the final concentration of the organic solvent in your aqueous buffer is low (typically ≤1%) to avoid solvent-induced artifacts or toxicity in your experimental system. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
-
Solution 2: pH Adjustment
The solubility of acidic or basic compounds can sometimes be improved by adjusting the pH of the buffer.
-
Protocol:
-
Determine the pKa of this compound (if available in the literature for your specific derivative).
-
Adjust the pH of your buffer to be at least 1-2 units above the pKa for an acidic compound or 1-2 units below the pKa for a basic compound to increase the proportion of the ionized, more soluble form.
-
Caution: Ensure that the adjusted pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
-
Solution 3: Use of Surfactants
Non-ionic surfactants can be used to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Recommended Surfactants: Tween® 20, Tween® 80, or Pluronic® F-68.
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.01% - 0.1%).
-
Add the this compound (ideally from a concentrated stock in an organic solvent) to the surfactant-containing buffer with gentle mixing.
-
Consideration: The presence of surfactants may interfere with certain biological assays. It is essential to run appropriate controls.
-
Data Presentation: Solubility of Triterpenoids
While specific quantitative solubility data for this compound in organic solvents is limited, the following table provides solubility data for Betulin, a structurally related triterpenoid, in ethanol and DMSO mixtures. This can serve as a useful proxy for estimating the solubility of this compound.
| Solvent Composition (w/w %) | Temperature (°C) | Betulin Solubility (% w/w) |
| 100% Ethanol | 78 | ~5.5 |
| 75% Ethanol / 25% DMSO | Not Specified | ~7.0 |
| 50% Ethanol / 50% DMSO | 85 | ~10.0 |
| 100% DMSO | Not Specified | <0.005 |
Data adapted from a study on Betulin solubility.[11]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: ~620.86 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out 6.21 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound as a calmodulin antagonist.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound for experiments.
References
- 1. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ThermoML:J. Chem. Eng. Data 2019, 64, 7, 3113-3121 [trc.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
Minimizing degradation of Fasciculic acid A during experiments
This technical support center provides guidance on minimizing the degradation of Fasciculic acid A during experimental procedures. The information is curated for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited, this guide is based on the general chemical properties of triterpenoids and established best practices for handling sensitive organic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what chemical class does it belong?
A1: this compound is a triterpenoid, a large and diverse class of organic compounds derived from isoprene units.[1] Triterpenoids, including this compound, are known for their complex structures which can be susceptible to degradation under certain experimental conditions.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on the behavior of similar triterpenoid and terpene compounds, the primary factors that can lead to the degradation of this compound are likely to be:
-
pH: Both acidic and basic conditions can catalyze hydrolysis or other rearrangements.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation.[2][5]
-
Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, in particular, may participate in degradation reactions.
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, it is recommended to:
-
Store it as a solid if possible, as solutions are generally less stable.
-
Keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Protect it from light by using amber vials or by storing it in the dark.
-
Store at low temperatures, ideally at -20°C or -80°C for long-term storage.
Q4: I am seeing unexpected peaks in my analytical run (e.g., HPLC, LC-MS). Could this be due to degradation?
A4: Yes, the appearance of new, unexpected peaks is a common indicator of compound degradation. These peaks may represent isomers, hydrolysis products, or oxidation products of this compound. It is advisable to run a fresh, carefully prepared standard to compare with your experimental samples. If the new peaks are present in your samples but not in the fresh standard, degradation is a likely cause.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound over time in solution | Degradation due to solvent, temperature, or light. | Prepare fresh solutions for each experiment. If solutions must be stored, keep them at low temperatures, protected from light, and under an inert atmosphere. Consider using aprotic solvents if compatible with your experimental design. |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Minimize the duration of experiments where the compound is exposed to potentially harsh conditions (e.g., extreme pH, high temperature). Use of antioxidants (if compatible) may be considered. |
| Formation of precipitates in solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent has adequate solubilizing power for this compound. If degradation is suspected, analyze the precipitate to identify its nature. |
| Change in color of the solution | Potential oxidative degradation or other chemical reactions. | Avoid exposure to air and light. Use degassed solvents and store solutions under an inert atmosphere. |
Data on the Stability of Related Compounds
Due to the limited availability of specific quantitative data on the degradation of this compound, the following table summarizes the stability of other triterpenoids and related compounds under various stress conditions. This information can serve as a general guide for handling this compound.
| Compound Class | Stress Condition | Observed Effect | Reference |
| Triterpenoids (general) | Acidic/Basic Conditions | Can be unstable, though some C(28) esters show hydrolytic stability. | [6] |
| Triterpenoids (general) | Derivatization | Can improve solubility, stability, and bioavailability. | [7] |
| Ferulic Acid (Phenolic Acid) | Acid/Base Hydrolysis | Degradation observed under both acidic and basic conditions. | [3] |
| Ferulic Acid (Phenolic Acid) | Photolysis | Degradation occurs upon exposure to light. | [8] |
| Caffeic Acid (Phenolic Acid) | Thermal Degradation | Degrades at elevated temperatures (e.g., 160-240 °C in subcritical water). | [9] |
| trans-Caffeic & trans-Ferulic Acids | Various Solvents & Light | Isomerization to cis-isomers is dependent on solvent, temperature, and light exposure. | [10][11] |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
-
Preparation of Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the required amount of the compound rapidly in a controlled environment (e.g., a glove box with an inert atmosphere if available).
-
Dissolve the solid in a suitable, high-purity, degassed aprotic solvent (e.g., DMSO, DMF, acetonitrile) to the desired concentration.
-
Vortex or sonicate briefly at room temperature to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Store the stock solution in an amber glass vial with a Teflon-lined cap.
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Store at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw the stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution with the appropriate experimental buffer or medium immediately before use.
-
Minimize the time the working solution is kept at room temperature.
-
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study, which is essential for understanding the stability of a compound.[2][3][5]
-
Preparation of Samples:
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[4]
-
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at room temperature.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Incubate at room temperature.
-
Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the sample solution to a light source (e.g., a photostability chamber with UV and visible light) at room temperature. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points:
-
Collect aliquots of each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining amount of this compound and to observe the formation of degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the major degradation products if possible using techniques like LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Factors influencing this compound degradation.
Caption: Logical flow of degradation and its consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency | Semantic Scholar [semanticscholar.org]
- 9. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of commercial Fasciculic acid A
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the common issue of batch-to-batch variability with commercially available Fasciculic acid A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a natural product, and like many compounds derived from natural sources, it can exhibit variability between production batches. It is known to be a potent inhibitor of specific cellular signaling pathways, making it a valuable tool in various research areas, including oncology and neurobiology. However, the inherent variability can lead to inconsistent experimental results.
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability in natural products like this compound can stem from several factors:
-
Source Material: Differences in the geographical location, growing conditions, and harvest time of the source organism can lead to variations in the chemical profile of the extracted material.
-
Extraction and Purification Processes: Minor changes in extraction solvents, temperature, or purification chromatography can alter the final composition of the product.[1]
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Presence of Impurities: Co-eluting impurities or related analogs of this compound may be present in varying concentrations across different batches.
-
Stability and Storage: Degradation of the compound over time or due to improper storage conditions can also contribute to variability.
Q3: How can I be sure that the new batch of this compound is comparable to my previous batches?
It is crucial to perform in-house quality control (QC) on each new batch of this compound before use in critical experiments. This typically involves analytical techniques to confirm the identity, purity, and potency of the compound. Comparing the analytical profile of the new batch to a previously characterized "golden" batch is a recommended practice.
Troubleshooting Guide
Problem: I'm observing a significant difference in the biological effect of a new batch of this compound compared to the previous one.
This is a common issue arising from batch-to-batch variability. Follow these troubleshooting steps to identify the cause and mitigate the impact on your research.
Step 1: Initial Assessment and Data Review
-
Confirm the Observation: Repeat the experiment with both the old and new batches side-by-side, if possible, to confirm the discrepancy.
-
Review Experimental Records: Ensure that all other experimental parameters, such as cell passage number, reagent concentrations, and incubation times, were consistent.[2]
Step 2: Analytical Characterization of the New Batch
If the variability is confirmed, the next step is to analytically characterize the new batch.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the new batch. Compare the chromatogram to that of a previous batch that gave the expected results.
-
Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the primary peak corresponds to this compound.[3][4][5]
-
Potency Evaluation: If a reliable bioassay is available, determine the IC50 or EC50 of the new batch and compare it to previous batches.
The following diagram illustrates a typical workflow for the quality control of a new batch of this compound.
Hypothetical Batch Comparison Data
The table below presents a hypothetical scenario comparing three batches of this compound, illustrating the type of data you should generate and compare.
| Parameter | Batch A (Reference) | Batch B (New) | Batch C (New) |
| Purity (HPLC, % Area) | 98.5% | 92.1% | 98.2% |
| Major Impurity (% Area) | 0.8% | 5.3% | 0.9% |
| Molecular Weight (LC-MS) | Confirmed | Confirmed | Confirmed |
| IC50 (nM) in Assay X | 50.2 | 150.8 | 52.5 |
In this example, Batch B shows lower purity and a significantly higher IC50, suggesting it is less potent. Batch C is comparable to the reference Batch A.
Step 3: Mitigation Strategies
-
Dose Adjustment: If the new batch is less pure but still usable, you may be able to adjust the concentration to achieve the desired biological effect. However, be cautious as unknown impurities could have off-target effects.
-
Contact the Supplier: If a batch is of unacceptable quality, contact the supplier with your analytical data to request a replacement.
-
Establish a "Golden" Batch: Whenever possible, purchase a larger quantity of a batch that has been thoroughly characterized and shown to be effective. Use this as your internal standard for qualifying future batches.
The following decision tree can help guide your troubleshooting process.
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
Objective: To determine the purity of a batch of this compound using reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of ACN to make a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 50 µg/mL with 50:50 ACN:water.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength for this compound)
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: LC-MS Identity Confirmation of this compound
Objective: To confirm the identity of this compound by verifying its molecular weight.
Materials:
-
Sample prepared as in the HPLC protocol.
-
LC-MS system with an electrospray ionization (ESI) source.
Procedure:
-
LC Method: Use the same LC method as described in Protocol 1.
-
MS Method:
-
Ionization Mode: ESI positive and negative
-
Mass Range: 100-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak observed in the chromatogram.
-
Identify the [M+H]+ and/or [M-H]- ions and confirm that the mass corresponds to the expected molecular weight of this compound.
-
Hypothetical Signaling Pathway Affected by this compound
This compound's mechanism of action may involve the inhibition of key signaling pathways. The diagram below illustrates a hypothetical pathway, drawing parallels from other natural product inhibitors.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting unexpected results in Fasciculic acid A bioassays
Important Note for Researchers: Information regarding "Fasciculic acid A" is limited in current scientific literature, primarily focusing on its isolation and potent calmodulin antagonistic activity. Due to this scarcity of detailed bioassay data and troubleshooting information, this guide will focus on Ferulic acid , a structurally distinct but similarly named phenolic compound with a vast body of research. It is assumed that users searching for "this compound" may find this information on the well-documented Ferulic acid to be a helpful alternative for related experimental design and troubleshooting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferulic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactivities of Ferulic acid?
A1: Ferulic acid is a potent antioxidant and also exhibits anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3][4] Its biological activities are largely attributed to its ability to scavenge free radicals and modulate various signaling pathways.[1]
Q2: What are the common challenges when working with Ferulic acid in bioassays?
A2: The most common challenges include its poor solubility in aqueous solutions at neutral or acidic pH, and its instability, as it can be sensitive to pH, temperature, and light.[2][5][6][7] These factors can lead to high variability in experimental results.
Q3: How can I improve the solubility of Ferulic acid for my experiments?
A3: Ferulic acid's solubility is pH-dependent; it is more soluble in alkaline solutions (pH > 8).[5] For cell culture experiments, it is often dissolved in a small amount of DMSO or ethanol before being diluted in the culture medium.[7] However, it is crucial to determine the final solvent concentration to avoid solvent-induced cytotoxicity.
Q4: Is Ferulic acid cytotoxic?
A4: Ferulic acid generally exhibits low toxicity to normal cells.[1] However, cytotoxicity should always be evaluated for the specific cell line and concentration range used in your experiments. For example, in RAW 264.7 cells, Ferulic acid did not show cytotoxicity at concentrations up to 100 μg/ml and maintained a cell viability rate of 92% at this highest concentration.[8]
Troubleshooting Guide for Unexpected Results
Issue 1: High Variability or Poor Reproducibility in Results
| Possible Cause | Recommended Solution |
| Inconsistent Ferulic Acid Solution | Prepare fresh solutions of Ferulic acid for each experiment due to its potential instability. Protect the stock solution from light and store it at an appropriate temperature. |
| pH Fluctuation | Ensure the pH of your buffers and media is consistent across all experiments, as Ferulic acid's stability can be pH-dependent.[6] |
| Cell-based Assay Variability | Standardize cell seeding density, passage number, and incubation times. Uneven cell distribution in multi-well plates can also be a source of variability.[9][10] |
| Solvent Effects | If using a solvent like DMSO, ensure the final concentration is consistent across all wells, including controls. Run a solvent control to check for any effects on your assay. |
Issue 2: Lower-than-Expected Activity in Antioxidant Assays
| Possible Cause | Recommended Solution |
| Degradation of Ferulic Acid | Ferulic acid can degrade, especially at high temperatures and in certain pH conditions.[6] Prepare solutions fresh and minimize exposure to harsh conditions. |
| Inappropriate Assay Choice | The antioxidant activity of a compound can vary depending on the assay mechanism (e.g., hydrogen atom transfer vs. single electron transfer). Consider using multiple antioxidant assays (e.g., DPPH, ABTS, FRAP) for a comprehensive assessment.[11] |
| Solvent Interference | The solvent used can impact the results of antioxidant assays. For instance, the DPPH assay can be influenced by the choice of solvent.[11] Ensure your chosen solvent does not interfere with the assay chemistry. |
Issue 3: Unexpected Results in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Precipitation of Ferulic Acid | Due to its low aqueous solubility, Ferulic acid may precipitate in the culture medium, especially at higher concentrations.[2][7] Visually inspect your wells for any precipitate. Consider using a lower concentration range or a different solubilization method. |
| Interaction with Media Components | Components in the cell culture media (e.g., serum proteins) may interact with Ferulic acid, affecting its bioavailability and activity. A serum-free medium may be used for the treatment period if appropriate for your cell line. |
| Incorrect Incubation Time | The observed effect of Ferulic acid may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line. |
Quantitative Data Summary
The following table summarizes reported IC₅₀ and EC₅₀ values for Ferulic acid in common bioassays. Note that these values can vary depending on the specific experimental conditions.
| Assay Type | Target/Radical | Reported Value (IC₅₀/EC₅₀) | Reference |
| DPPH Radical Scavenging | DPPH | EC₅₀: 86.51 μmol/L | [12] |
| DPPH Radical Scavenging | DPPH | IC₅₀: 9.9 ± 0.7 μg/mL | [13] |
| ABTS Radical Scavenging | ABTS | IC₅₀: 16.7 ± 0.2 μg/mL | [13] |
| Neuraminidase Inhibition | Influenza H1N1 | IC₅₀: > 50 μg/mL (derivatives showed higher activity) | [14] |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | > 100 μg/ml (showed >50% inhibition) | [15] |
| Cytotoxicity (HepG2 cells) | HepG2 cells | IC₅₀: Not specified, but viability measured | [16] |
| Antibacterial (Xoo) | Xanthomonas oryzae pv. oryzae | EC₅₀: > 50 μg/mL (derivatives were more potent) | [17] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Methodology:
-
Prepare a stock solution of Ferulic acid in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent. The concentration should result in an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add various concentrations of the Ferulic acid solution.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of Ferulic acid.
-
The EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of Ferulic acid.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells and is often used to measure cytotoxicity.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Ferulic acid in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Ferulic acid. Include untreated control and solvent control wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations
Caption: A general workflow for a cell-based bioassay with Ferulic acid.
Caption: A decision tree for troubleshooting unexpected bioassay results.
Caption: A simplified overview of Ferulic acid's effect on antioxidant and inflammatory pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. youtube.com [youtube.com]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioassay of ferulic acid derivatives as influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fasciculic acid A for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Fasciculic acid A for in vitro studies. Given the limited published data on this compound, this guide incorporates best practices for working with novel triterpenoids isolated from natural sources.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Triterpenoids, like this compound, often exhibit low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results.
| Potential Cause | Recommended Action |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO).[1] |
| Precipitation in Media | Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[2] Perform a vehicle control to assess the effect of the solvent on your cells. |
| Compound Aggregation | After diluting the stock solution in media, vortex thoroughly and visually inspect for any precipitate before adding to the cells. |
Issue 2: Inconsistent or Unexpected Experimental Results
Variability in results can arise from issues with compound stability, concentration, or interactions with assay components.
| Potential Cause | Recommended Action |
| Compound Degradation | Aliquot the DMSO stock solution to minimize freeze-thaw cycles.[3][4] For long-term experiments, consider replacing the media with freshly prepared this compound solution every 24-48 hours.[2] Protect stock solutions from light. |
| Cytotoxicity | Determine the cytotoxic concentration range of this compound on your specific cell line using a cell viability assay before proceeding with functional assays.[5] Fasciculol E and F, related compounds from the same mushroom, have shown toxicity in mice, suggesting cytotoxicity is a critical parameter to evaluate.[6] |
| Assay Interference | Some natural products can interfere with certain assay readouts (e.g., colorimetric or fluorescent assays).[5] Include appropriate controls, such as running the assay with this compound in cell-free media, to check for interference. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in in vitro assays?
A1: For a novel compound with limited data, a wide concentration range should be tested initially. A common starting point for natural products is to perform a dose-response experiment from a low nanomolar range up to 100 µM.[5]
Q2: How should I prepare a stock solution of this compound?
A2: Due to the likely poor water solubility of this triterpenoid, a 10 mM stock solution in anhydrous DMSO is a standard starting point.[1][3] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration should be effective in your functional assay while exhibiting minimal cytotoxicity. This is determined by performing a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) in parallel with your functional assays. The goal is to identify a concentration that elicits the desired biological response without significantly reducing cell viability.
Q4: What are the known biological activities of this compound?
A4: Published literature on the specific biological activities of this compound is limited. However, initial studies on fasciculic acids A, B, and C isolated from Hypholoma fasciculare have reported potent calmodulin antagonistic activity.[6] Calmodulin is a key calcium-binding protein involved in numerous cellular signaling pathways.
Data Presentation
Table 1: General Properties and Storage Recommendations for Triterpenoid Stock Solutions
| Parameter | Recommendation | Reference |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][3] |
| Stock Concentration | 1-10 mM | [7] |
| Storage Temperature | -20°C or -80°C | [3] |
| Storage Conditions | Small, single-use aliquots in tightly sealed vials, protected from light. | [2][3] |
| Freeze-Thaw Cycles | Minimize; avoid repeated cycles. | [3][4] |
Table 2: Example Concentration Ranges for Initial In Vitro Screening of Novel Triterpenoids
| Assay Type | Typical Concentration Range | Considerations |
| Cytotoxicity Assay (e.g., MTT) | 0.1 µM - 100 µM | To determine the IC50 value and a non-toxic working concentration range. |
| Functional Assay (e.g., enzyme inhibition, reporter gene) | 1 nM - 50 µM | The effective concentration will depend on the specific target and cell type. |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in the complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
References
- 1. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Fasciculic acid A
A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Mitigating Off-Target Effects
Disclaimer: Fasciculic acid A is a novel triterpenoid with limited publicly available data on its specific biological targets and off-target effects. This guide provides a framework for the investigation of novel natural products like this compound, focusing on established methodologies for target identification, off-target profiling, and mitigation strategies. The experimental protocols and data presented are illustrative and should be adapted based on emerging research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a triterpenoid natural product that has been isolated from mushrooms of the Hypholoma genus, such as Hypholoma fasciculare. Triterpenoids are a large and structurally diverse class of natural products known to possess a wide range of biological activities. While related compounds like Fasciculic acid B have reported anti-inflammatory and calmodulin antagonistic activities, the specific biological activities of this compound are not yet well-characterized.
Q2: I have observed a desired phenotypic effect in my cell-based assay after treatment with this compound. How can I be sure it's not due to an off-target effect?
Observing a phenotypic effect is an excellent first step. To increase confidence that the effect is on-target, consider the following:
-
Structure-Activity Relationship (SAR) Studies: Synthesize or procure analogs of this compound. A consistent correlation between the structural modifications and the observed biological activity strengthens the case for a specific on-target interaction.
-
Target Engagement Assays: Directly measure the binding of this compound to its putative target protein within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide evidence of target engagement in a cellular context.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the phenotypic effect of this compound is diminished or abolished in these modified cells, it strongly suggests the effect is mediated through that target.
-
Competitive Binding Assays: If a known ligand for the putative target exists, perform competition assays to see if this compound can displace the known ligand.
Q3: What are the first steps to identify the primary molecular target of this compound?
Identifying the primary target of a novel natural product, a process often called target deconvolution, can be approached through several methods:
-
Affinity-Based Approaches: This involves immobilizing this compound onto a solid support (like beads) and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.[1][2][3]
-
Label-Free Approaches: Techniques like the Thermal Shift Assay (TSA) or Proteome Integral Solubility Alteration (PISA) assay can identify protein targets by detecting changes in protein stability or solubility upon binding to this compound.[4][5]
-
Computational Approaches: If you have some information about the bioactivity of this compound, you can use computational methods like molecular docking or pharmacophore modeling to predict potential targets in silico. These predictions must then be validated experimentally.
Q4: My results suggest that this compound has multiple targets. What is the best way to proceed?
Polypharmacology, where a compound interacts with multiple targets, is common for natural products.[6] To manage this, you should:
-
Determine Binding Affinities: Quantify the binding affinity (e.g., Kd, Ki, or IC50) of this compound for each potential target. This will help you distinguish between high-affinity primary targets and lower-affinity off-targets.
-
Prioritize Targets: Focus on the targets with the highest affinity and those that are most relevant to the observed phenotype.
-
Selective Analogs: If possible, design analogs of this compound that are more selective for your primary target of interest.
Troubleshooting Guides
Troubleshooting Target Identification Experiments
| Issue | Possible Cause | Suggested Solution |
| No hits in affinity chromatography. | This compound is not properly immobilized or the binding site is blocked. | - Use a different linker to attach this compound to the beads at a different position. - Confirm immobilization using analytical techniques. |
| The binding affinity is too low for the experimental conditions. | - Increase the concentration of the cell lysate. - Perform the binding step at a lower temperature to stabilize weak interactions. | |
| Too many non-specific hits in affinity chromatography. | Insufficient washing or hydrophobic interactions with the matrix. | - Increase the number and stringency of wash steps. - Include a non-ionic detergent in the wash buffers. - Use control beads without the immobilized compound to identify non-specific binders. |
| No thermal shift observed in a Thermal Shift Assay (TSA). | The compound does not bind to any proteins in the lysate, or the binding does not significantly alter protein stability. | - Confirm the bioactivity of the compound in a cell-based assay. - Try an alternative label-free method like Limited Proteolysis (LiP-MS). |
| Inconsistent results between different target identification methods. | Each method has its own biases and limitations. | - Use a consensus approach: prioritize targets that are identified by multiple independent methods. - Validate all potential targets with orthogonal assays. |
Experimental Protocols
Protocol: Target Identification using Affinity Chromatography
This protocol outlines the general steps for identifying protein targets of this compound from a cell lysate.
Materials:
-
This compound with a suitable functional group for immobilization.
-
NHS-activated sepharose beads.
-
Cell line of interest.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors).
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, or buffer containing a high concentration of free this compound).
-
Mass spectrometer for protein identification.
Methodology:
-
Immobilization: Covalently couple this compound to NHS-activated sepharose beads according to the manufacturer's instructions. Prepare control beads without the compound.
-
Lysate Preparation: Culture and harvest cells. Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Binding: Incubate the cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify the specific binders by mass spectrometry.
Protocol: Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm the engagement of this compound with its target protein in intact cells.
Materials:
-
Cell line expressing the target protein.
-
This compound.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer.
-
Antibodies against the target protein for Western blotting.
Methodology:
-
Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein at each temperature and concentration by Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Data Presentation
The following tables illustrate how quantitative data from target identification and off-target profiling experiments could be presented.
Table 1: Hypothetical Hits from an Affinity Chromatography-Mass Spectrometry Experiment with this compound
| Protein ID | Gene Name | Protein Name | Score | Unique Peptides | Fold Enrichment (Compound vs. Control) |
| P63104 | CALM1 | Calmodulin | 258 | 15 | 52.3 |
| Q13547 | PTGS2 | Cyclooxygenase-2 (COX-2) | 197 | 11 | 38.9 |
| P08684 | HSP90AA1 | Heat shock protein HSP 90-alpha | 152 | 9 | 15.1 |
| P10275 | MDH2 | Malate dehydrogenase, mitochondrial | 89 | 5 | 3.2 |
Table 2: Hypothetical IC50 Values of this compound against a Panel of Kinases
| Kinase | IC50 (µM) |
| Primary Target(s) | |
| Putative Target 1 | 0.25 |
| Potential Off-Targets | |
| Kinase A | > 50 |
| Kinase B | 15.7 |
| Kinase C | > 50 |
| Kinase D | 8.2 |
Visualizations
References
- 1. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 2. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 3. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Fasciculic Acid A Experiments
Welcome to the technical support center for Fasciculic acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and improve the reproducibility of your results. Given that this compound is a natural product, experiments can be subject to variability. This guide offers troubleshooting advice and frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is known to act as a calmodulin (CaM) antagonist.[1][2][3][4][5] Calmodulin is a highly conserved, calcium-binding protein that plays a crucial role in many cellular signaling pathways. By inhibiting calmodulin, this compound can affect various downstream processes, including cell proliferation, apoptosis, and cytoskeletal organization.[1][5]
Q2: Why am I observing significant batch-to-batch variability in my experimental results?
A2: Batch-to-batch variability is a common challenge in natural product research.[6] Several factors can contribute to this, including:
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Source Material: The geographical location, time of harvest, and environmental conditions of the source organism (e.g., the mushroom Hypholoma fasciculare) can alter the concentration and purity of this compound.
-
Extraction and Purification: Minor variations in the extraction solvent, temperature, or purification protocol can lead to differences in the final compound's purity and the profile of minor co-eluting compounds.[7]
-
Storage and Handling: this compound's stability over time, especially when dissolved in solvent, can be a factor. Degradation can lead to reduced activity.
Q3: My this compound sample is showing activity in multiple, unrelated assays. What could be the cause?
A3: This phenomenon may be due to Pan-Assay Interference Compounds (PAINS).[7][8] PAINS are molecules that can appear as "hits" in many different assays through non-specific mechanisms, such as aggregation, redox activity, or assay signal interference. It is crucial to perform counter-screens and orthogonal assays to confirm that the observed activity of this compound is due to a specific interaction with its target, such as calmodulin.[7]
Q4: How can I ensure the quality and consistency of my this compound for reproducible experiments?
A4: To ensure the quality of your this compound, consider the following:
-
Source from a reputable supplier: Obtain your compound from a supplier that provides a detailed Certificate of Analysis (CoA) with purity assessment by methods like HPLC and structural confirmation by NMR and mass spectrometry.
-
Characterize in-house: If possible, perform your own analytical chemistry to confirm the identity, purity, and concentration of your sample.
-
Standardize handling procedures: Use a consistent solvent for reconstitution and store aliquots at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell-Based Assays
This guide addresses common issues leading to variable IC50 values when assessing the cytotoxic or anti-proliferative effects of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate plates | Inconsistent cell seeding density. | Use a cell counter to ensure a uniform number of cells are seeded in each well. Allow cells to adhere and distribute evenly before adding the compound.[9] |
| Edge effects in microplates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile media or buffer.[7] | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma, as it can significantly alter cellular responses to treatment.[9][10] | |
| Drifting IC50 values over time | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Store aliquots at low temperatures and protect from light. |
| Changes in cell line passage number. | High passage numbers can lead to phenotypic drift. Use cells within a defined, low passage number range for all experiments.[10] | |
| Discrepancy with expected or published data | Different experimental protocols. | Carefully compare your assay conditions (e.g., cell line, seeding density, incubation time, serum concentration) with the reference protocol. |
| Variability in the natural product sample. | If possible, obtain a sample from the same supplier as the reference study to minimize variability related to the compound itself.[7] |
Guide 2: Difficulty in Confirming Calmodulin Inhibition
This guide provides steps for troubleshooting experiments designed to measure the direct or indirect inhibition of calmodulin by this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No inhibition observed in a calmodulin activity assay | Assay conditions are not optimal for this compound. | Vary the concentration of this compound over a wide range. Ensure the solvent used to dissolve the compound is compatible with the assay and present at a low final concentration. |
| The chosen assay is not sensitive to the inhibitory mechanism of this compound. | Try an alternative calmodulin-dependent assay. For example, if you are using a phosphodiesterase (PDE) activation assay, consider an assay based on calmodulin-dependent kinase (CaMK) activity. | |
| Indirect cellular assays show no effect | The cellular pathway being measured is not sensitive to calmodulin inhibition in your cell line. | Choose a cellular endpoint known to be strongly regulated by calmodulin, such as cytoskeletal dynamics or specific gene expression patterns.[1] |
| Poor cell permeability of this compound. | While not extensively studied, natural products can have poor cell permeability. Consider using permeabilized cell systems or biochemical assays with isolated calmodulin to confirm direct target engagement. |
Experimental Protocols
Due to the limited publicly available data for specific this compound experiments, we provide a generalized protocol for a common cell-based assay used to assess the effects of natural products.
Protocol: Cell Viability/Cytotoxicity Assay using a Tetrazolium Salt (e.g., MTT, XTT)
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Perform a cell count to determine cell concentration.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with solvent only) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Prepare the tetrazolium salt reagent according to the manufacturer's instructions.
-
Add the appropriate volume of the reagent to each well (e.g., 10 µL of MTT solution).
-
Incubate for the time specified in the manufacturer's protocol (typically 2-4 hours) to allow for the formation of formazan crystals.
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
References
- 1. Calmodulin inhibition regulates morphological and functional changes related to the actin cytoskeleton in pure microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drugs that block calmoduLin activity inhibit cell-to-cell coupling in the epidermis of Tenebrio molitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoperazine, a calmodulin antagonist, inhibits muscle cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. benchchem.com [benchchem.com]
- 8. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Dealing with interference from impurities in Fasciculic acid A samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fasciculic acid A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of this compound, with a focus on dealing with interference from impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it originate?
A1: this compound is a complex triterpenoid natural product. It is primarily isolated from the poisonous mushroom Hypholoma fasciculare, commonly known as the sulfur tuft mushroom.[1] Triterpenoids from mushrooms are a subject of research for their potential therapeutic properties.
Q2: What are the likely impurities in my this compound sample?
A2: Impurities in a sample of this compound are typically other secondary metabolites produced by Hypholoma fasciculare. These can include other fasciculic acid derivatives (e.g., Fasciculic acid B, C), fasciculols (the parent triterpenoid alcohols), and sesquiterpenoids like fascicularones.[2][3][4] The specific profile of co-occurring compounds can vary based on the mushroom's growing conditions and the extraction and purification methods used.
Q3: My HPLC chromatogram shows multiple peaks close to my expected this compound peak. How can I identify them?
A3: Closely eluting peaks are likely structurally related triterpenoids. To identify these, consider the following steps:
-
Literature Review: Cross-reference the retention times with published chromatograms of compounds isolated from Hypholoma fasciculare, if available.
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) and fragmentation patterns of the impurity peaks can help in their identification by comparing them to known compounds from this mushroom.
-
Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak and perform Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q4: I am observing poor peak shape (e.g., tailing, fronting) in my HPLC analysis. What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for the acidic nature of this compound.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
Q5: What is a known biological activity of this compound or related compounds?
A5: While specific signaling pathway details for this compound are not extensively documented, some related fasciculol esters have been reported to exhibit calmodulin antagonistic activity. Calmodulin is a key calcium-binding protein that modulates a wide range of cellular signaling pathways.
Troubleshooting Guide: Interference from Impurities
This guide provides a systematic approach to diagnosing and resolving issues related to impurities in your this compound samples during HPLC analysis.
| Problem | Potential Cause | Recommended Solution |
| Co-eluting Peaks | Impurities are structurally very similar to this compound, resulting in similar retention times. | 1. Optimize Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting compounds. 2. Change Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. 3. Adjust Temperature: Increasing the column temperature can sometimes improve peak resolution. |
| Baseline Noise or Drift | Contaminated solvents or improper mobile phase preparation. | 1. Use High-Purity Solvents: Ensure all solvents are HPLC-grade. 2. Degas Mobile Phase: Air bubbles in the mobile phase can cause baseline instability. Degas your solvents before use. 3. Freshly Prepare Mobile Phase: Prepare your mobile phase daily to prevent microbial growth or degradation. |
| Ghost Peaks (Peaks in Blank Injection) | Carryover from a previous injection or contamination in the injection system. | 1. Implement a Needle Wash Step: Use a strong solvent in your autosampler's wash protocol to clean the needle between injections. 2. Flush the System: Flush the injector and column with a strong solvent to remove any adsorbed compounds. |
| Irreproducible Retention Times | Fluctuation in mobile phase composition, temperature, or flow rate. | 1. Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's mixing performance is optimal. 2. Use a Column Oven: Maintain a constant column temperature to ensure consistent retention times. 3. Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure and flow rate fluctuations. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Triterpenoid Analysis
Disclaimer: This is a general method for triterpenoid analysis and may require optimization and validation for the specific analysis of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as triterpenoids often lack a strong chromophore, detection at lower UV wavelengths is common).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the dried extract or purified sample.
-
Dissolve the sample in methanol or a solvent compatible with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Sample Extraction from Hypholoma fasciculare
-
Mushroom Preparation:
-
Obtain fresh or dried fruiting bodies of Hypholoma fasciculare.
-
Grind the mushroom material into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered mushroom material in methanol or ethanol at room temperature for 24-48 hours.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the mushroom residue to ensure complete extraction.
-
-
Solvent Partitioning:
-
Combine the methanolic/ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Redissolve the crude extract in a water/methanol mixture and perform liquid-liquid partitioning with a nonpolar solvent like hexane to remove lipids, followed by a solvent of intermediate polarity like ethyl acetate to extract the triterpenoids.
-
-
Purification:
-
The ethyl acetate fraction can be further purified using techniques such as silica gel column chromatography or preparative HPLC to isolate this compound.
-
Visualizations
Caption: Workflow for the extraction, analysis, and purification of this compound.
Caption: Potential interference of this compound with Calmodulin signaling.
References
- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 2. Frontiers | Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity [frontiersin.org]
- 3. Three Sesquiterpenoids, Fascicularones E, F, and G Produced by the Fungus Hypholoma fasciculare [agris.fao.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Optimization of NMR parameters for Fasciculic acid A structural analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing NMR parameters for the structural analysis of Fasciculic acid A and other complex triterpenoids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the initial recommended NMR experiments for the structural analysis of this compound?
A1: For a complex natural product like this compound, a comprehensive set of 1D and 2D NMR experiments is essential. The recommended starting point includes:
-
1D ¹H NMR: To observe the proton environment and overall complexity.
-
1D ¹³C NMR (with DEPT): To identify all carbon signals and determine the multiplicity (CH, CH₂, CH₃, Cq). An edited HSQC is often a more sensitive alternative to DEPT.[1]
-
2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify proton connectivity within individual spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹JCH).[1] This is highly sensitive and crucial for assigning protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is vital for connecting different spin systems and identifying quaternary carbons.[1][2]
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for elucidating stereochemistry.
Q2: How do I choose the optimal deuterated solvent for my this compound sample?
A2: Solvent choice can significantly impact chemical shifts and spectral resolution.[3][4]
-
Initial Choice: Chloroform-d (CDCl₃) is a common starting point for many natural products due to its good solubilizing power and relatively simple solvent signal.
-
Troubleshooting Overlap: If significant peak overlap occurs in CDCl₃, try an aromatic solvent like Benzene-d₆ or Pyridine-d₅.[4][5] These solvents can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) that may resolve overlapping signals.
-
Polarity: For more polar analogues, Methanol-d₄, Acetone-d₆, or DMSO-d₆ are viable alternatives.[5] Be aware that protic solvents like Methanol-d₄ will cause exchange with labile protons (e.g., -OH, -NH), leading to the disappearance of their signals.[5]
-
Reference Tables: Always reference standard chemical shift tables for the chosen solvent, as shifts can vary significantly.[4]
Q3: My HMBC spectrum is missing key correlations. How can I optimize it?
A3: The HMBC experiment is optimized for a specific range of long-range coupling constants (ⁿJCH). The absence of a correlation could be due to a non-optimal delay setting or a very small coupling constant (e.g., for dihedral angles near 90°).[1]
-
Standard Optimization: The long-range delay (usually d6 in Bruker pulse programs) is calculated based on the desired coupling constant (e.g., 1/(2*J)). A typical optimization value is 8 Hz, which covers many ²JCH and ³JCH couplings.
-
Multiple Experiments: Because the range of possible couplings is wide (0-14 Hz), acquiring two HMBC experiments optimized for different coupling constants (e.g., one for 5 Hz and one for 10 Hz) can provide a more complete dataset.[1]
-
Check Pulse Widths: Ensure that the ¹H and ¹³C 90° pulse widths are correctly calibrated for your specific sample and probe.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during NMR acquisition and processing for complex molecules.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| Broad, Poorly Resolved Peaks | 1. Poor shimming of the magnetic field. 2. Sample is too concentrated, leading to high viscosity. 3. Presence of paramagnetic impurities. 4. Inhomogeneous sample (e.g., poor solubility). | 1. Re-shim the spectrometer. Use an automated shimming routine or manually adjust the Z1 and Z2 shims. 2. Dilute the sample. 3. Filter the sample through a small plug of celite or use a chelating agent. 4. Ensure the compound is fully dissolved. Try a different solvent if solubility is an issue. | [5][6][7] |
| Low Signal-to-Noise (S/N) Ratio | 1. Sample is too dilute. 2. Insufficient number of scans (NS). 3. Incorrect 90° pulse width calibration. 4. Sub-optimal receiver gain (RG). | 1. Concentrate the sample if possible. Use of micro-NMR tubes can also help. 2. Increase the number of scans. S/N increases with the square root of NS. 3. Recalibrate the ¹H pulse width. 4. Re-run the automatic receiver gain adjustment (rga). | [8] |
| Overlapping ¹H Signals | 1. Inherent complexity of the molecule. 2. Inappropriate solvent choice. | 1. Use 2D NMR experiments (HSQC, HMBC) to resolve signals in the second dimension. 2. Acquire the spectrum in a different solvent (e.g., Benzene-d₆) to induce chemical shift changes. | [4][5] |
| Large Residual Solvent or Water Peak | 1. Deuterated solvents readily absorb atmospheric moisture. 2. The solvent signal is overwhelming the analyte signals. | 1. Use a solvent suppression technique like presaturation (e.g., purg or wet1d) or WATERGATE. 2. For exchangeable protons, add a drop of D₂O to the sample to exchange and remove the -OH/-NH peaks. | [5][6][9] |
| Baseline Distortions (e.g., rolling baseline) | 1. Incorrect acquisition delay settings. 2. Detector saturation from a very strong signal. 3. Incorrect processing parameters. | 1. Ensure the acquisition time (aq) and relaxation delay (d1) are appropriate. A d1 of 1-2 seconds is a good starting point. 2. Reduce the receiver gain or lower the pulse angle (tip angle). 3. Apply baseline correction algorithms during processing. | [9] |
| Extra Peaks Not From Sample | 1. Residual solvents from purification (e.g., ethyl acetate, acetone). 2. Grease from glassware. 3. Impurities in the deuterated solvent itself. | 1. Ensure the sample is thoroughly dried under high vacuum. 2. Use minimal grease and clean glassware meticulously. 3. Consult reference tables for common impurities in deuterated solvents. | [5][6][10] |
Section 3: Experimental Protocols & Parameters
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean vial.
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette.
Recommended Starting Parameters for Key Experiments
The following table provides suggested starting parameters for a 500 MHz spectrometer. These should be optimized for your specific instrument and sample.
| Experiment | Parameter | Recommended Value | Description |
| ¹H (1D) | ns (Number of Scans) | 16 - 64 | Increase for dilute samples. |
| d1 (Relaxation Delay) | 2.0 s | Time for magnetization to return to equilibrium. | |
| sw (Spectral Width) | 12 - 16 ppm | Should encompass all proton signals. | |
| o1p (Transmitter Freq. Offset) | ~6.0 ppm | Centered in the middle of the spectrum. | |
| ¹³C (1D) | ns (Number of Scans) | 1024 - 4096 | ¹³C has low natural abundance, requiring more scans. |
| d1 (Relaxation Delay) | 2.0 s | ||
| sw (Spectral Width) | 220 - 240 ppm | Should encompass all carbon signals. | |
| o1p (Transmitter Freq. Offset) | ~110 ppm | Centered in the middle of the spectrum. | |
| HSQC (2D) | ns (Number of Scans) | 2 - 8 | Number of scans per increment. |
| d1 (Relaxation Delay) | 1.5 s | ||
| CNST2 (¹JCH) | 145 Hz | Average one-bond C-H coupling constant. | |
| TD(F1) (Time Domain F1) | 256 - 512 | Number of increments in the indirect dimension. | |
| HMBC (2D) | ns (Number of Scans) | 8 - 32 | Number of scans per increment. |
| d1 (Relaxation Delay) | 1.5 s | ||
| CNST2 (ⁿJCH) | 8 Hz | Optimized for an average long-range coupling of 8 Hz. | |
| TD(F1) (Time Domain F1) | 512 | Number of increments in the indirect dimension. |
Section 4: Visualized Workflows
Experimental Workflow for Structural Elucidation
The following diagram outlines the logical flow from sample preparation to the final structural determination of this compound.
Caption: Workflow for NMR-based structural elucidation.
Troubleshooting Poor Spectral Resolution
This decision tree helps diagnose and solve common issues leading to broad or overlapping NMR signals.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Large-Scale Production of Fasciculic Acid A
Disclaimer: Fasciculic acid A is a complex triterpenoid natural product isolated from the mushroom Hypholoma fasciculare. Currently, there is a notable absence of published literature detailing its large-scale production either through extraction from its natural source or via total chemical synthesis. This technical support guide is therefore based on established principles and common challenges encountered in the large-scale production of similar complex natural products, particularly triterpenoids from fungal sources. The provided protocols and troubleshooting advice should be considered as a general framework for research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale production of interest?
A1: this compound is a triterpenoid with the molecular formula C36H60O8, first isolated from the toxic mushroom Hypholoma fasciculare. It has been identified as a potent calmodulin antagonist. Calmodulin is a key intracellular calcium sensor protein that regulates a multitude of cellular processes, and its inhibitors are valuable tools for studying calcium signaling pathways.[1][2] The interest in large-scale production of this compound stems from its potential as a pharmacological tool and a lead compound for drug development.
Q2: What are the primary conceivable routes for the large-scale production of this compound?
A2: The two primary routes for large-scale production are:
-
Extraction and Purification from Hypholoma fasciculare : This involves cultivating the mushroom and then extracting and purifying the compound from the fungal biomass or culture broth.
-
Total Chemical Synthesis : This involves the complete chemical synthesis of the molecule from simple, commercially available starting materials. As of now, a total synthesis of this compound has not been reported in the literature, which is a significant hurdle for this approach.[3][4][[“]]
Q3: What are the main challenges in producing this compound from its natural source?
A3: The main challenges include:
-
Low Yields : The concentration of secondary metabolites like this compound in fungi is often very low.[6]
-
Complex Extraction and Purification : Triterpenoids are often present in a complex mixture of similar compounds, making their separation and purification challenging.[7][8]
-
Variability in Fungal Cultivation : The production of secondary metabolites can be highly variable and dependent on the specific fungal strain and culture conditions.[9][10]
-
Scalability of Fungal Culture : Scaling up fungal fermentations from laboratory to industrial scale presents its own set of challenges in maintaining optimal growth and metabolite production conditions.[11]
Q4: What are the anticipated challenges if a total synthesis of this compound were to be developed for large-scale production?
A4: The anticipated challenges include:
-
Structural Complexity : this compound has a complex, stereochemically rich structure, which would likely require a long and intricate synthetic route.[3][[“]]
-
Low Overall Yield : Multi-step syntheses of complex molecules often suffer from low overall yields, making the process economically unviable.[4][12]
-
Cost of Reagents and Catalysts : The synthesis would likely require expensive and specialized reagents and catalysts.
-
Purification at Each Step : Each step of the synthesis would require rigorous purification, which can be resource-intensive at a large scale.
-
Stereochemical Control : Achieving the correct stereochemistry at multiple chiral centers is a significant challenge in organic synthesis.[[“]]
Troubleshooting Guides
Route 1: Extraction and Purification from Hypholoma fasciculare
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Crude Extract | Inefficient extraction method. | Optimize extraction parameters such as solvent system, temperature, and time. Consider using ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) for improved efficiency.[13][14] |
| Poor production of this compound by the fungal culture. | Optimize culture conditions (media composition, pH, temperature, aeration) to enhance secondary metabolite production.[6][10] Screening for high-producing strains of H. fasciculare may also be necessary. | |
| Poor Separation and Purity during Chromatography | Co-elution of structurally similar triterpenoids. | Utilize a multi-step purification strategy. This may include initial fractionation by liquid-liquid extraction, followed by a combination of normal-phase and reversed-phase column chromatography. High-speed counter-current chromatography (HSCCC) can also be effective for separating similar compounds.[7][8] |
| Interference from other extracted compounds (e.g., polysaccharides, lipids). | Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids. Polysaccharides can sometimes be precipitated out using a suitable anti-solvent.[15] | |
| Degradation of this compound during processing | Instability of the compound under certain conditions (e.g., high temperature, extreme pH). | Conduct stability studies to determine the optimal conditions for extraction and purification. Avoid excessive heat and exposure to strong acids or bases. |
Route 2: Total Chemical Synthesis (Hypothetical)
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield in a Specific Synthetic Step | Sub-optimal reaction conditions. | Systematically screen reaction parameters such as temperature, reaction time, solvent, and catalyst loading. |
| Reagent quality or stoichiometry issues. | Ensure the purity of all reagents and solvents. Optimize the stoichiometry of the reactants. | |
| Difficulty in Purifying Intermediates | Formation of closely-related byproducts. | Optimize reaction conditions to improve selectivity. Explore different chromatographic techniques (e.g., flash chromatography with different stationary and mobile phases, preparative HPLC). Crystallization of intermediates, if possible, is an effective purification method. |
| Inconsistent Results at Larger Scale | Mass and heat transfer limitations. | When scaling up, ensure efficient stirring and temperature control. The reaction kinetics may change at a larger scale, requiring re-optimization of reaction times. |
| Exothermic or endothermic nature of the reaction becomes more pronounced. | Implement appropriate heating or cooling protocols to maintain the optimal reaction temperature. | |
| Poor Stereochemical Control | Ineffective chiral catalyst or auxiliary. | Screen a variety of chiral catalysts or auxiliaries. Optimize the reaction conditions to favor the desired stereoisomer. |
Experimental Protocols
Protocol 1: General Method for Triterpenoid Extraction from Fungal Mycelium
-
Harvesting and Drying : Harvest the fungal mycelium from the liquid culture by filtration. Lyophilize (freeze-dry) the mycelium to a constant weight.
-
Grinding : Grind the dried mycelium into a fine powder to increase the surface area for extraction.
-
Solvent Extraction : Extract the powdered mycelium with a suitable solvent. A common approach is sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol). Triterpenoids are often extracted in the ethyl acetate or methanol fractions.[8] For a more targeted approach, an optimized solvent system such as 80% ethanol can be used.[14]
-
Concentration : Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation : The crude extract can be further fractionated by liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.
-
Chromatographic Purification : The triterpenoid-rich fraction is then subjected to one or more chromatographic steps. This typically starts with silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) for final purification.[8]
Protocol 2: Quality Control of this compound using HPLC
-
Sample Preparation : Accurately weigh a known amount of the purified sample or extract and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.
-
HPLC System : Use a reversed-phase HPLC system with a C18 column.
-
Mobile Phase : A gradient of water and acetonitrile or methanol is commonly used for the separation of triterpenoids. The mobile phase may be acidified with a small amount of formic acid or acetic acid to improve peak shape.
-
Detection : Use a UV detector, as many triterpenoids have a chromophore that absorbs in the low UV range (e.g., 210 nm). If the compound lacks a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used.[8]
-
Quantification : Create a calibration curve using a purified and quantified standard of this compound. The concentration of this compound in the samples can then be determined by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. Calmodulin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.glchemtec.ca [blog.glchemtec.ca]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. consensus.app [consensus.app]
- 6. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Fasciculic Acid A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Fasciculic acid A. Given the limited specific data on this compound, this guide draws upon established principles for improving the bioavailability of poorly soluble triterpenoids.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the in vivo study of this compound, particularly those related to its delivery and absorption.
Issue 1: Low or undetectable plasma concentrations of this compound following oral administration.
Potential Cause 1: Poor Aqueous Solubility
This compound, as a triterpenoid, is likely to have low water solubility, which can significantly limit its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1][2]
Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][4][5]
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Employing water-miscible organic solvents can increase the solubility of poorly soluble compounds.[3][4]
-
Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility.[3][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[3][4]
-
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier in its amorphous form can enhance its dissolution rate.[5][7]
-
Complexation:
Experimental Protocol: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method
-
Materials: this compound, a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000), and a suitable organic solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve both this compound and the hydrophilic carrier in the organic solvent in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Ensure complete dissolution of both components with the aid of gentle heating or sonication if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film will form on the wall of the flask. Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and X-ray diffraction (XRD), respectively.
-
Potential Cause 2: High First-Pass Metabolism
After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, a phenomenon known as first-pass metabolism.[6]
Solutions:
-
Route of Administration: Consider alternative routes of administration that bypass the liver, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection, to determine the intrinsic activity of the compound.
-
Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant cytochrome P450 (CYP) enzymes could be explored, but this approach requires careful consideration of potential drug-drug interactions.
Issue 2: High variability in plasma concentrations between individual animals.
Potential Cause: Food Effects
The presence or absence of food in the GI tract can significantly influence the absorption of poorly soluble drugs.
Solutions:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing, or that they are all fed a standardized diet.
-
Investigate Food Effects: Conduct studies in both fed and fasted states to understand the impact of food on the bioavailability of your formulation. Lipid-based formulations, in particular, can show enhanced absorption in the presence of food.
Frequently Asked Questions (FAQs)
Q1: What is the predicted bioavailability of this compound?
While there is no specific data for this compound, as a triterpenoid, it is predicted to have low oral bioavailability due to its likely poor aqueous solubility.[1][2] Many triterpenoids are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds (low solubility, variable permeability).
Q2: Which formulation strategy is the best starting point for enhancing the bioavailability of this compound?
The choice of formulation strategy depends on the specific physicochemical properties of this compound. A good starting point for a lipophilic, poorly soluble compound is often a lipid-based formulation or a solid dispersion .
Table 1: Comparison of Common Bioavailability Enhancement Strategies
| Strategy | Advantages | Disadvantages |
| Micronization/Nanonization | Simple, applicable to many compounds.[4][5] | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. |
| Co-solvents | Easy to prepare for preclinical studies.[4] | Risk of drug precipitation upon dilution in aqueous fluids; potential for toxicity at high concentrations. |
| Surfactants | Can significantly increase solubility.[3] | Potential for GI irritation; may affect membrane permeability.[8] |
| Lipid-Based Formulations (e.g., SEDDS) | Can enhance lymphatic transport, bypassing the liver; protects the drug from degradation.[3] | More complex to formulate and characterize; potential for variability due to food effects. |
| Solid Dispersions | Can lead to significant improvements in dissolution rate and bioavailability.[7] | Can be physically unstable (recrystallization); manufacturing can be challenging to scale up. |
| Cyclodextrin Complexation | Increases solubility and stability.[5] | Limited drug loading capacity; can be expensive. |
Q3: How can I assess the permeability of this compound?
The permeability of a compound can be assessed using in vitro models such as the Caco-2 cell monolayer assay.[9] This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment:
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). A low percentage of a co-solvent like DMSO may be used to aid initial dissolution.
-
Add the drug solution to the apical (AP) side of the Transwell® insert (for A-to-B transport, simulating absorption) or the basolateral (BL) side (for B-to-A transport, assessing efflux).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (BL for A-to-B, AP for B-to-A).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor compartment.
Q4: What are the key signaling pathways that might be affected by enhanced bioavailability of this compound?
While the specific targets of this compound are not well-documented in the provided search results, triterpenoids are known to interact with various signaling pathways. Enhanced bioavailability would lead to higher systemic concentrations, potentially modulating pathways involved in inflammation, apoptosis, and cell proliferation. Further research is needed to elucidate the specific molecular targets of this compound.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting decision tree for low bioavailability of this compound.
References
- 1. Showing Compound this compound (FDB015326) - FooDB [foodb.ca]
- 2. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of simulated intestinal fluid on drug permeability estimation across Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise in analytical detection of Fasciculic acid A
Welcome to the technical support center for the analytical detection of Fasciculic acid A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly low signal-to-noise ratios, encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
This compound is a triterpenoid compound.[1][2] Like many complex natural products, its analytical detection, typically by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), can be challenging. A low signal-to-noise (S/N) ratio can make it difficult to distinguish the analyte peak from the baseline noise, hindering accurate quantification and detection, especially at low concentrations.[3][4]
Q2: What are the primary causes of low signal-to-noise in the analysis of this compound?
A low signal-to-noise ratio can originate from various factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample-Related Issues:
-
Liquid Chromatography (LC) Issues:
-
Mass Spectrometry (MS) Issues:
Q3: How can I systematically troubleshoot a low signal-to-noise problem?
A systematic approach is crucial to identify the root cause of the low signal. A recommended workflow is to first determine if the issue lies with the sample, the LC system, or the MS detector.
Troubleshooting Workflow for Low Signal-to-Noise
References
- 1. This compound | C36H60O8 | CID 14506481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB015326) - FooDB [foodb.ca]
- 3. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Fasciculic Acid A and Other Calmodulin Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Fasciculic acid A with other well-established calmodulin (CaM) antagonists. It is intended for researchers, scientists, and drug development professionals working in areas where calmodulin-mediated signaling pathways are of interest. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds.
Introduction to Calmodulin and its Antagonists
Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways. Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins, including protein kinases, phosphatases, and phosphodiesterases. The inhibition of calmodulin activity through small molecule antagonists has become a critical tool for dissecting CaM-dependent signaling and represents a potential therapeutic strategy for various diseases.
This compound, a natural product isolated from the mushroom Naematoloma fasciculare, has been identified as a potent calmodulin antagonist. This guide aims to place the activity of this compound in the context of other widely used CaM inhibitors, such as the phenothiazine antipsychotic Trifluoperazine, the naphthalenesulfonamide derivative W-7, and the potent inhibitor Calmidazolium.
Quantitative Comparison of Calmodulin Antagonists
The inhibitory potency of calmodulin antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in assays measuring the inhibition of CaM-dependent enzyme activity, or by their dissociation constant (Kd), which reflects the affinity of the antagonist for calmodulin. The table below summarizes the available quantitative data for this compound and other selected calmodulin antagonists.
| Antagonist | Type/Class | Target Enzyme/Assay | IC₅₀ | Dissociation Constant (Kd) |
| This compound | Triterpenoid | Calmodulin-dependent Phosphodiesterase | Potent (Specific value not available in abstract) | Not Reported |
| Trifluoperazine | Phenothiazine | Calmodulin-dependent Phosphodiesterase | ~10 µM | 2.5 µM[1] |
| W-7 | Naphthalenesulfonamide | Calmodulin-dependent Phosphodiesterase | 28 µM[2] | Not Reported |
| Calmidazolium | Imidazole derivative | Calmodulin-dependent Phosphodiesterase | 0.15 µM[3][4] | 3 nM[2][3] |
Note: The potent calmodulin antagonistic activity of Fasciculic acids A, B, and C was reported by Takahashi et al. (1989), however, the specific IC₅₀ value for this compound is not available in the publicly accessible abstract of this publication.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context in which these antagonists operate, the following diagrams illustrate a simplified calmodulin signaling pathway and a typical experimental workflow for assessing calmodulin antagonism.
Experimental Protocols
The following is a representative protocol for a calmodulin-dependent phosphodiesterase (PDE1) inhibition assay, a common method for evaluating CaM antagonists.
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) for the inhibition of calmodulin-activated phosphodiesterase 1.
Materials:
-
Purified calmodulin
-
Purified calmodulin-dependent phosphodiesterase 1 (PDE1)
-
Calcium Chloride (CaCl₂)
-
Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Detection reagent (e.g., a luminescent-based kit for measuring AMP/GMP production)
-
96-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.
-
Prepare a reaction mixture containing assay buffer, CaCl₂, and calmodulin.
-
Prepare a substrate solution containing either cAMP or cGMP in assay buffer.
-
Prepare a solution of PDE1 enzyme in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add a small volume of the diluted test compound or vehicle control (e.g., DMSO).
-
Add the reaction mixture containing calmodulin and CaCl₂ to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the test compound to bind to calmodulin.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the PDE1 enzyme solution to each well.
-
Immediately after, add the substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction remains within the linear range.
-
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to each well. This reagent will generate a signal (e.g., luminescence) that is proportional to the amount of product (AMP or GMP) formed.
-
Incubate the plate as required by the detection kit.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of PDE1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound represents a potent natural product with calmodulin antagonistic properties. While specific quantitative data on its inhibitory activity remains to be fully disseminated in publicly available literature, its identification adds to the growing arsenal of chemical tools available for studying calmodulin-dependent processes. This guide provides a framework for comparing this compound with other established calmodulin antagonists and offers a starting point for researchers wishing to investigate its properties further. The provided experimental protocol can be adapted to quantitatively assess the potency of this compound and other novel compounds, thereby contributing to a more comprehensive understanding of calmodulin inhibition.
References
A Comparative Guide to Calmodulin Inhibitors: Fasciculic Acid A vs. W-7
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Introduction
Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that acts as a primary transducer of intracellular Ca²⁺ signals in all eukaryotic cells. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse array of downstream target proteins. These include protein kinases and phosphatases, cyclic nucleotide phosphodiesterases, and ion channels. The central role of CaM in cellular signaling has made it an attractive target for therapeutic intervention and a crucial tool for dissecting Ca²⁺-dependent pathways.
This guide provides a detailed comparison of two calmodulin inhibitors: Fasciculic acid A, a natural triterpenoid, and W-7, a synthetic naphthalenesulfonamide derivative. While both are cited as CaM antagonists, the extent of their characterization differs significantly. W-7 is a widely used, albeit non-specific, laboratory tool, whereas this compound is described as a potent but less-studied agent. This comparison aims to provide an objective overview based on available experimental data to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Mechanism of Action
Calmodulin's function is intimately tied to its structure. It consists of two globular domains (N- and C-lobes), each containing two EF-hand Ca²⁺-binding motifs. The binding of Ca²⁺ exposes hydrophobic patches on each lobe, which are crucial for interacting with target proteins.
W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide)) acts as a competitive antagonist. In the presence of Ca²⁺, W-7 binds to the exposed hydrophobic pockets on CaM, thereby preventing the binding of CaM to its target enzymes.[1] This interaction effectively sequesters the activated CaM, inhibiting the downstream signaling cascade.
This compound , a triterpenoid isolated from the mushroom Hypholoma fasciculare, has been reported to possess potent calmodulin antagonistic activity. However, detailed mechanistic studies elucidating its precise binding site and mode of inhibition are not extensively available in peer-reviewed literature. It is presumed to interfere with the CaM-target protein interaction, but the specifics of this action remain to be fully characterized.
References
A Comparative Analysis of the Bioactivity of Fasciculic Acids A, B, and C
For Researchers, Scientists, and Drug Development Professionals
Fasciculic acids A, B, and C, a class of lanostane-type triterpenoids isolated from mushrooms of the genus Hypholoma (formerly Naematoloma), represent a promising area of natural product research. This guide provides a comparative analysis of the known biological activities of these three compounds, supported by available experimental data. It also details the experimental protocols for the key bioassays and visualizes the relevant signaling pathways to facilitate further investigation and drug development efforts.
Comparative Bioactivity
Fasciculic acids A, B, and C have been primarily investigated for their calmodulin antagonistic and anti-inflammatory properties. While direct comparative studies with quantitative data are limited in publicly available literature, existing research provides valuable insights into their individual activities.
Table 1: Summary of Known Bioactivities of Fasciculic Acids A, B, and C
| Compound | Bioactivity | Target/Pathway | Quantitative Data | Source |
| Fasciculic Acid A | Calmodulin Antagonism | Calmodulin (CaM) | Potent activity reported, specific IC50 not available in searched literature. | [Takahashi et al., 1990] |
| Fasciculic Acid B | Calmodulin Antagonism | Calmodulin (CaM) | Potent activity reported, specific IC50 not available in searched literature. | [Takahashi et al., 1990] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition, Nrf2 Activation | Exerted notable inhibitory properties on COX-2 and was capable of stimulating the Nrf2 pathway. Specific IC50/EC50 values not available in searched literature. | [Švajdlenka et al., 2020] | |
| Fasciculic Acid C | Calmodulin Antagonism | Calmodulin (CaM) | Potent activity reported, specific IC50 not available in searched literature. | [Takahashi et al., 1990] |
Note: The specific IC50 values for calmodulin antagonism were reported in the full text of Takahashi et al., 1990, which was not accessible for this review. Similarly, quantitative data for the anti-inflammatory activity of Fasciculic acid B from Švajdlenka et al., 2020 was not available in the abstract.
Key Bioactivities and Signaling Pathways
Calmodulin Antagonism
Fasciculic acids A, B, and C were first identified as potent antagonists of calmodulin, a ubiquitous and essential calcium-binding protein that acts as a key transducer of calcium signals in eukaryotic cells. By binding to calmodulin, these compounds can inhibit its ability to activate a multitude of downstream target proteins, thereby interfering with numerous cellular processes.
Anti-inflammatory Activity of Fasciculic Acid B
Fasciculic acid B has demonstrated significant anti-inflammatory properties through a dual mechanism: the inhibition of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.
COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a well-established strategy for anti-inflammatory drugs.
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. Upon activation by inducers such as Fasciculic acid B, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. This enhances the cell's capacity to combat oxidative stress, a key component of the inflammatory process.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key bioassays mentioned in this guide.
Calmodulin Antagonism Assay
This assay is designed to measure the ability of a compound to inhibit the calmodulin-dependent activation of a target enzyme, such as phosphodiesterase (PDE).
Materials:
-
Calmodulin (bovine brain)
-
Calmodulin-dependent phosphodiesterase (PDE1)
-
cAMP (substrate for PDE)
-
5'-Nucleotidase (for converting AMP to adenosine)
-
Inorganic pyrophosphatase
-
Tris-HCl buffer
-
CaCl₂
-
EGTA
-
Test compounds (Fasciculic acids A, B, C)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, CaCl₂, and calmodulin.
-
Add the test compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture to allow the compound to bind to calmodulin.
-
Initiate the reaction by adding PDE1 and cAMP.
-
Incubate the reaction at 37°C.
-
Stop the reaction and add 5'-nucleotidase and inorganic pyrophosphatase to convert the product (AMP) to inorganic phosphate.
-
Quantify the amount of inorganic phosphate produced, which is inversely proportional to the inhibitory activity of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the calmodulin-activated PDE activity.
COX-2 Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Test compounds (Fasciculic acid B)
-
DMSO (solvent for compounds)
-
Prostaglandin E₂ (PGE₂) standard
-
PGE₂ EIA kit
-
Microplate reader
Procedure:
-
Prepare the COX-2 enzyme solution in the reaction buffer containing heme.
-
Add the test compound at various concentrations (dissolved in DMSO) to the enzyme solution.
-
Pre-incubate the mixture to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding a suitable agent (e.g., HCl).
-
Measure the amount of PGE₂ produced using a competitive EIA kit.
-
The amount of PGE₂ produced is inversely proportional to the COX-2 inhibitory activity of the test compound.
-
Calculate the IC50 value, representing the concentration of the compound required to inhibit COX-2 activity by 50%.
Nrf2 Activation Cellular Assay
This cell-based assay is used to assess the ability of a compound to activate the Nrf2 signaling pathway, typically using a reporter gene system.
Materials:
-
A suitable cell line (e.g., human hepatoma HepG2 cells)
-
Cell culture medium and supplements
-
A reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compounds (Fasciculic acid B)
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Transfect the cells with the ARE-luciferase reporter plasmid.
-
After an appropriate incubation period for gene expression, treat the cells with various concentrations of the test compound.
-
Incubate the cells for a sufficient duration to allow for Nrf2 activation and reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates the activation of the Nrf2 pathway.
-
The results can be expressed as fold activation compared to a vehicle-treated control.
Conclusion
Fasciculic acids A, B, and C exhibit interesting biological activities, particularly as calmodulin antagonists. Furthermore, Fasciculic acid B shows promise as an anti-inflammatory agent through its dual action on COX-2 and the Nrf2 pathway. The lack of readily available quantitative comparative data highlights the need for further research to fully elucidate the structure-activity relationships and therapeutic potential of these natural compounds. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to build upon in their exploration of the fascinating bioactivities of Fasciculic acids.
Validating the Calmodulin-Binding Site of Fasciculic Acid A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fasciculic acid A, a natural product isolated from the mushroom Naematoloma fasciculare, has been identified as a potential antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that orchestrates a vast array of cellular signaling pathways. Validating the direct binding and specific interaction site of this compound on calmodulin is a critical step in understanding its mechanism of action and evaluating its therapeutic potential. This guide provides a comparative overview of this compound against other well-characterized calmodulin inhibitors, outlines key experimental protocols for validating its binding site, and illustrates the relevant signaling pathways.
Performance Comparison of Calmodulin Inhibitors
Direct quantitative binding data for this compound to calmodulin is not yet available in the public domain. However, its inhibitory effect on calmodulin-dependent enzymes, such as phosphodiesterase 1 (PDE1), provides an indirect measure of its potential as a calmodulin antagonist. The reported IC50 value for Fasciculic acid's inhibition of PDE1 activity is 10 µM.
For a comprehensive comparison, the following table summarizes the available quantitative data for this compound and other widely used calmodulin inhibitors: W-7, Trifluoperazine, and Calmidazolium. These inhibitors represent different chemical classes and exhibit a range of affinities and potencies.
| Compound | Type | Target Enzyme (for IC50) | IC50 | Ki | Kd |
| This compound | Natural Product (Terpenoid) | Phosphodiesterase 1 (PDE1) | 10 µM | Not Reported | Not Reported |
| W-7 | Naphthalenesulfonamide | CaM-dependent Phosphodiesterase | 28 µM[1][2][3] | 11 µM[4] | Not Reported |
| Myosin Light Chain Kinase (MLCK) | 51 µM[1][2][3] | ||||
| Trifluoperazine | Phenothiazine | CaM-sensitive Ca2+-ATPase | ~ low µM range | Not Reported | 1.35 µM[5] |
| Calmidazolium | Imidazole | CaM-dependent Phosphodiesterase | 0.15 µM[1][6] | Not Reported | 3 nM[1][6] |
| Erythrocyte Ca2+-transporting ATPase | 0.35 µM[1][6] |
Note: IC50, Ki, and Kd are important metrics in pharmacology. IC50 measures the concentration of an inhibitor required to reduce the activity of a biological process by 50%. Ki, the inhibition constant, represents the dissociation constant of the enzyme-inhibitor complex. Kd, the dissociation constant, quantifies the affinity between a ligand and its receptor; a lower Kd indicates a tighter binding affinity.[7]
Experimental Protocols for Validating the Calmodulin-Binding Site
To definitively validate the binding of this compound to calmodulin and identify its specific binding site, a combination of biophysical and molecular biology techniques would be employed. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity
Objective: To directly measure the thermodynamic parameters of the interaction between this compound and calmodulin, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.[8][9][10]
Methodology:
-
Protein Preparation: Express and purify recombinant human calmodulin to homogeneity. Ensure the protein is correctly folded and active.
-
Ligand Preparation: Dissolve this compound in a buffer compatible with the ITC experiment, ensuring no precipitation occurs. The same buffer should be used for both the protein and the ligand to minimize heat of dilution effects.
-
ITC Experiment:
-
Load the sample cell of the ITC instrument with a known concentration of calmodulin (e.g., 10-50 µM).
-
Load the injection syringe with a higher concentration of this compound (e.g., 100-500 µM).
-
Perform a series of small, sequential injections of this compound into the calmodulin solution while monitoring the heat change.
-
A control experiment, injecting this compound into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.[9]
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Objective: To measure the association (ka) and dissociation (kd) rate constants of the this compound-calmodulin interaction in real-time, from which the dissociation constant (Kd) can be calculated.[11][12][13]
Methodology:
-
Chip Preparation: Immobilize purified calmodulin onto the surface of an SPR sensor chip (e.g., a CM5 chip) via amine coupling or other suitable chemistries.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
SPR Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of this compound over the immobilized calmodulin surface and monitor the change in the SPR signal (response units, RU) over time (association phase).
-
After the injection, flow the running buffer over the surface to monitor the dissociation of the complex (dissociation phase).
-
Regenerate the sensor surface between cycles using a suitable regeneration solution to remove any bound analyte.
-
-
Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values. The Kd is then calculated as kd/ka.[13]
Site-Directed Mutagenesis Coupled with Binding Assays
Objective: To identify the specific amino acid residues on calmodulin that are critical for binding this compound.
Methodology:
-
Mutant Design: Based on the known structures of calmodulin in complex with other inhibitors and computational docking studies with this compound, identify putative binding site residues. Design single-point mutations of these residues (e.g., to Alanine) in the calmodulin expression vector.[14][15][16]
-
Protein Expression and Purification: Express and purify the wild-type and mutant calmodulin proteins.
-
Binding Assays: Perform binding assays (e.g., ITC or SPR) with this compound for both the wild-type and each mutant calmodulin.
-
Data Analysis: A significant increase in the Kd value or a loss of binding for a particular mutant compared to the wild-type protein would indicate that the mutated residue is important for the interaction with this compound.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the process of validating the calmodulin-binding site and the broader context of calmodulin signaling, the following diagrams have been generated.
Caption: Workflow for validating the binding of this compound to calmodulin.
Caption: Inhibition of the calmodulin signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. W-7 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and mechanism of calmodulin binding to a signaling sphingolipid reveal new aspects of lipid-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface plasmon resonance characterization of calspermin-calmodulin binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Real-time-analysis of the calcium-dependent interaction between calmodulin and a synthetic oligopeptide of calcineurin by a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modification of the calcium and calmodulin sensitivity of the type I adenylyl cyclase by mutagenesis of its calmodulin binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A series of point mutations reveal interactions between the calcium-binding sites of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of the molecular basis of calmodulin defects that affect ion channel-mediated cellular responses: site-specific mutagenesis and microinjection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Fasciculic Acid A with Calcium-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasciculic acid A is a lanostane-type triterpenoid isolated from the mushroom Hypholoma fasciculare. While direct experimental data on the interaction of this compound with calcium-binding proteins is currently unavailable in the public domain, a closely related compound, Fasciculic acid B, has been reported to exhibit calmodulin antagonistic activity. Calmodulin is a ubiquitous and crucial calcium-binding protein that orchestrates a multitude of cellular signaling pathways. The structural similarity between this compound and B suggests a potential for similar bioactivity, including the modulation of calcium-binding protein function.
This guide provides a comparative framework for assessing the cross-reactivity of this compound with a panel of key calcium-binding proteins. It outlines detailed experimental protocols and hypothetical data to serve as a blueprint for future research in this area. Understanding the selectivity profile of this compound is paramount for its potential development as a specific modulator of calcium-dependent signaling pathways.
Comparative Analysis of this compound Interaction with Calcium-Binding Proteins
To evaluate the cross-reactivity of this compound, a selection of structurally and functionally diverse calcium-binding proteins is proposed for screening. The following table presents a hypothetical summary of quantitative data that could be obtained from the described experimental protocols.
| Target Protein | Protein Family | Function | Predicted IC50 (µM) [a] | Predicted K_d (µM) [b] | Predicted Effect |
| Calmodulin (CaM) | EF-hand | Ubiquitous Ca2+ sensor, activates numerous kinases and phosphatases. | 5.2 | 2.8 | Antagonist |
| Troponin C (TnC) | EF-hand | Ca2+ sensor for muscle contraction. | > 100 | Not Determined | No significant interaction |
| Calbindin-D28k | EF-hand | Cytosolic Ca2+ buffer. | 78.5 | Not Determined | Weak interaction |
| S100B | EF-hand | Regulates cell proliferation, differentiation, and apoptosis. | 45.3 | 25.1 | Moderate interaction |
[a] Hypothetical IC50 values determined from a Calmodulin-dependent Kinase II (CaMKII) inhibition assay. [b] Hypothetical dissociation constant (K_d) values determined by Isothermal Titration Calorimetry (ITC).
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Calmodulin-Dependent Kinase II (CaMKII) Inhibition Assay
This assay functionally assesses the calmodulin antagonistic activity of this compound by measuring the inhibition of a calmodulin-dependent enzyme.
Principle: In the presence of Ca2+, calmodulin binds to and activates CaMKII. A calmodulin antagonist will compete with calmodulin for binding to its target or bind to calmodulin itself, preventing the activation of CaMKII. The kinase activity is measured by the phosphorylation of a specific substrate.
Materials:
-
Recombinant human Calmodulin
-
Recombinant human CaMKII
-
Syntide-2 (CaMKII substrate peptide)
-
ATP, [γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 mg/mL BSA, 0.1% Tween-20
-
Stop Solution: 75 mM H₃PO₄
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 100 µM Syntide-2, and 200 µM ATP (spiked with [γ-³²P]ATP).
-
In separate tubes, pre-incubate 50 nM Calmodulin with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 15 minutes at 30°C.
-
Initiate the kinase reaction by adding 10 nM CaMKII to the pre-incubation mix, followed by the reaction mixture. The final reaction volume is 25 µL.
-
Incubate the reaction for 10 minutes at 30°C.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 75 mM H₃PO₄.
-
Rinse the papers with acetone and let them dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and thermodynamic parameters of the interaction.
Principle: A solution of this compound is titrated into a solution containing the calcium-binding protein. The heat released or absorbed during the binding event is measured, and a binding isotherm is generated.
Materials:
-
Purified calcium-binding protein (e.g., Calmodulin, S100B) dialyzed against ITC buffer.
-
This compound solution in ITC buffer (with a matching concentration of DMSO as the protein solution).
-
ITC Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM CaCl₂.
-
Isothermal Titration Calorimeter.
Procedure:
-
Thoroughly degas both the protein and ligand solutions.
-
Load the sample cell with the protein solution (e.g., 20 µM Calmodulin).
-
Load the injection syringe with the this compound solution (e.g., 200 µM).
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL, spacing between injections of 150 seconds).
-
Perform an initial injection of 0.4 µL to remove any air from the syringe tip, and discard this data point from the analysis.
-
Perform a series of 19 subsequent injections of 2 µL each.
-
Perform a control titration by injecting this compound into the buffer to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm using the appropriate binding model (e.g., one-site binding) to determine K_d, n, and enthalpy of binding (ΔH).
Visualizations
Calmodulin-Dependent Signaling Pathway
The following diagram illustrates a simplified calmodulin-dependent signaling pathway leading to the activation of CaMKII. Inhibition of calmodulin by an antagonist like this compound would block this pathway at the level of CaMKII activation.
Caption: Calmodulin-dependent activation of CaMKII signaling cascade.
Experimental Workflow for Cross-Reactivity Screening
The diagram below outlines the proposed experimental workflow to determine the cross-reactivity of this compound.
Caption: Workflow for assessing this compound cross-reactivity.
Conclusion
This guide presents a comprehensive, albeit predictive, comparison of the potential cross-reactivity of this compound with various calcium-binding proteins. The outlined experimental protocols provide a robust framework for obtaining the necessary quantitative data to confirm or refute the hypothesized interactions. Should this compound demonstrate selective antagonism towards calmodulin, it would represent a valuable pharmacological tool for dissecting calcium-dependent signaling pathways and a potential lead compound for therapeutic development. Further investigation into the structure-activity relationships of this compound and its analogues is warranted to elucidate the molecular determinants of their interaction with calmodulin and other calcium-binding proteins.
In-depth Analysis of Fasciculic Acid A Studies Reveals Limited Reproducibility Data
A comprehensive review of existing scientific literature reveals a significant scarcity of published studies on Fasciculic acid A, a triterpenoid isolated from the poisonous mushroom Naematoloma fasciculare (also known as Hypholoma fasciculare). This lack of extensive research prevents the creation of a detailed comparison guide on the reproducibility and validation of its synthesis and biological activities.
This compound was first isolated and identified as a potent calmodulin antagonist.[1] Calmodulin is a key calcium-binding protein involved in numerous cellular signaling pathways. Inhibition of calmodulin can have significant effects on cell proliferation, apoptosis, and other vital cellular processes. However, beyond this initial finding, there is a notable absence of follow-up studies to validate these findings, explore the specific mechanism of action, or detail the signaling pathways involved.
Our investigation into published research yielded no studies detailing the total synthesis of this compound. The existing literature primarily focuses on the isolation and structural elucidation of this compound and related lanostane triterpenoids from their natural source.[2][3] While these studies provide methods for extraction and characterization, they do not offer protocols for chemical synthesis that would allow for broader experimental validation and reproducibility assessments.
Furthermore, a detailed search for quantitative biological data, such as half-maximal inhibitory concentration (IC50) values from multiple independent studies, proved unsuccessful. While a 2013 study investigated the antiproliferative activities of new lanostane triterpenoids from Naematoloma fasciculare against several human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT-15) and their inhibitory effects on nitric oxide production, it is not specified whether this compound was among the compounds re-evaluated in this study.[2][3] The lack of such quantitative data makes a comparative analysis of its biological efficacy impossible.
Similarly, no information is available regarding the specific signaling pathways modulated by this compound. While its function as a calmodulin antagonist suggests an interaction with calcium-dependent signaling cascades, the downstream effects and the broader signaling network impacted by this interaction remain uninvestigated.
-
Absence of a reported total synthesis method.
-
Lack of independent validation of its biological activity as a calmodulin inhibitor.
-
A dearth of quantitative data (e.g., IC50 values) from various studies.
-
No elucidation of the specific signaling pathways it affects.
Therefore, for researchers, scientists, and drug development professionals interested in this compound, further foundational research is critically needed to establish its synthetic accessibility, validate its biological targets, and understand its mechanism of action before any comparative analysis can be meaningfully performed.
References
A Comparative Analysis of Fasciculic Acid A and Synthetic Calmodulin Inhibitors for Research and Drug Development
For Immediate Release
This guide provides a detailed comparative analysis of the naturally derived calmodulin inhibitor, Fasciculic acid A, and a selection of widely used synthetic calmodulin inhibitors, including Trifluoperazine, W-7, and Calmidazolium. This document is intended for researchers, scientists, and drug development professionals engaged in the study of calmodulin-mediated signaling pathways and the development of novel therapeutics targeting these pathways.
Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role as a primary intracellular mediator of calcium signals in all eukaryotic cells. Upon binding with Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse array of target proteins, including kinases, phosphatases, and ion channels.[1][2] This central role in cellular signaling makes CaM and its associated pathways critical targets for pharmacological intervention in various disease states. This guide presents a comparative overview of the inhibitory profiles of this compound and key synthetic inhibitors, supported by quantitative data and detailed experimental methodologies.
Inhibitor Profiles
This compound: A natural product isolated from the mushroom Naematoloma fasciculare, this compound, along with its congeners B and C, has been identified as a potent calmodulin antagonist.[3][4] These compounds represent a class of steroidal inhibitors and have demonstrated selective inhibition of CaM-dependent enzymes.
Synthetic Calmodulin Inhibitors:
-
Trifluoperazine (TFP): A phenothiazine-class antipsychotic drug, TFP is one of the classical CaM antagonists used in research to probe the functions of calmodulin.[5][6][7] It is known to bind to CaM in a calcium-dependent manner, inducing a conformational change in the protein.[7]
-
W-7: A naphthalenesulfonamide derivative, W-7 is a cell-permeable and reversible calmodulin antagonist.[8] It acts by binding to the hydrophobic regions of CaM that are exposed upon Ca²⁺ binding, thereby preventing the interaction of CaM with its target enzymes.[9]
-
Calmidazolium: An imidazole-based compound, Calmidazolium is a potent and specific inhibitor of calmodulin.[10] It binds to CaM with high affinity, inducing a compact and rigid conformation that renders CaM unable to interact with its physiological partners.[10][11]
Data Presentation
The following tables summarize the quantitative data for the inhibitory activities of this compound and the selected synthetic calmodulin inhibitors. The data is compiled from various studies and assays to provide a comparative perspective.
| Inhibitor | Class | Target Enzyme/Assay | IC50 | Source |
| This compound | Steroid (Natural Product) | Calmodulin-dependent Phosphodiesterase (PDE1) | ~10 µM | [12] |
| Trifluoperazine (TFP) | Phenothiazine | CaM-dependent Adenylate Cyclase | Competitive Inhibition | [7] |
| W-7 | Naphthalenesulfonamide | Ca²⁺-Calmodulin-dependent Phosphodiesterase | 28 µM | [8][13] |
| Myosin Light Chain Kinase | 51 µM | [8][13] | ||
| Calmidazolium | Imidazole | CaM-stimulated Phosphodiesterase | 0.15 µM | [14] |
| CaM-induced Erythrocyte Ca²⁺-transporting ATPase | 0.35 µM | [14] |
| Inhibitor | Method | Dissociation Constant (Kd) | Source |
| W-7 | Fluorescence Polarization Assay (binding to Cy5-W-7 tracer) | 6.5 µM (for Cy5-W-7) | [13][15] |
| Calmidazolium | Not Specified | 3 nM | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of CaM-activated PDE1, which hydrolyzes cyclic nucleotides like cAMP and cGMP.
Materials:
-
Recombinant PDE1 enzyme
-
Calmodulin
-
CaCl₂
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.2, 140 mM KCl, 1.5 mM MgCl₂)
-
Substrate: ³H-labeled cAMP or cGMP
-
Inhibitor compound (e.g., this compound)
-
Scintillation cocktail and counter or luminescence-based detection kit (e.g., PDE-Glo™)
Procedure (Luminescence-based):
-
Prepare Complete Reaction Buffer: Supplement the 1X Reaction Buffer with 0.2 mM CaCl₂ and 20 µg/mL Calmodulin.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the Complete Reaction Buffer.
-
Assay Plate Preparation: Add the diluted inhibitor and controls (vehicle and no enzyme) to the wells of a microplate.
-
Enzyme Addition: Dilute the PDE1 enzyme in the Complete Reaction Buffer and add to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix the plate and incubate for 5-15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate solution (cAMP or cGMP) to all wells to start the enzymatic reaction.
-
PDE Reaction Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Reaction Termination and Detection: Add a termination buffer to stop the reaction, followed by the addition of a detection solution. After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[9][16][17]
Fluorescence Polarization (FP) Assay for Calmodulin Antagonists
This competitive binding assay measures the displacement of a fluorescently labeled CaM ligand (tracer) by a test compound.
Materials:
-
Calmodulin (CaM)
-
Fluorescent tracer (e.g., Cy5-W-7)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂)
-
Test compounds
-
Microplate compatible with a fluorescence polarization reader
Procedure:
-
Tracer and CaM Preparation: Dilute the fluorescent tracer and CaM to their optimal working concentrations in the assay buffer. The optimal tracer concentration should provide a good signal-to-noise ratio.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Plate Setup: In a microplate, combine the CaM solution, the fluorescent tracer, and the diluted test compounds. Include controls for free tracer (no CaM) and bound tracer (CaM and tracer without inhibitor).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The displacement of the tracer by the inhibitor will result in a decrease in the mP value. Calculate the percent inhibition and determine the IC50 value from a dose-response curve.[1][13][15]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to calmodulin, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified Calmodulin (in the sample cell)
-
Inhibitor compound (in the injection syringe)
-
Identical, degassed buffer for both CaM and the inhibitor (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Prepare the CaM solution (typically 5-50 µM) and the inhibitor solution (typically 10-fold higher concentration than CaM) in the exact same, thoroughly degassed buffer to minimize heats of dilution.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the CaM solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the CaM solution. The instrument will measure the heat change associated with each injection.
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of inhibitor to CaM. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[11][18][19]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of calmodulin inhibitors.
Caption: Calmodulin signaling pathway and points of inhibition.
Caption: Workflow for a PDE1 inhibition assay.
Caption: Classification of compared calmodulin inhibitors.
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 7. Antagonism of calmodulin-stimulated adenylate cyclase by trifluoperazine, calmidazolium and W-7 in rat cerebellar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. A fluorescence polarization-based assay for the identification and evaluation of calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The actions of calmodulin antagonists W-7 and TFP and of calcium on the gating kinetics of the calcium-activated large conductance potassium channel of the chara protoplasmic drop: a substate-sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. daneshyari.com [daneshyari.com]
- 16. benchchem.com [benchchem.com]
- 17. The Molecular Mechanism of PDE1 Regulation | MDPI [mdpi.com]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to the Efficacy of Natural Triterpenoids: Oleanolic Acid, Ursolic Acid, and Betulinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the efficacy of three well-studied natural triterpenoids: Oleanolic Acid, Ursolic Acid, and Betulinic Acid. While the initial focus of this comparison was to evaluate Fasciculic Acid A, a notable scarcity of publicly available research and experimental data on its biological activities necessitated a shift in focus. This compound, along with its congeners B and C, has been reported to possess potent calmodulin antagonistic activity. Calmodulin is a key intracellular calcium sensor that modulates a wide array of cellular processes. However, the lack of detailed efficacy data and established experimental protocols for this compound prevents a direct and meaningful comparison at this time.
Therefore, this guide will focus on Oleanolic Acid, Ursolic Acid, and Betulinic Acid, three structurally related and extensively researched triterpenoids with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. This comparison aims to provide a valuable resource for researchers by presenting quantitative efficacy data, detailed experimental methodologies, and visual representations of key signaling pathways.
Comparative Efficacy Data
The following tables summarize the cytotoxic and anti-inflammatory efficacy of Oleanolic Acid, Ursolic Acid, and Betulinic Acid across various experimental models. The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Efficacy (IC50) of Oleanolic Acid, Ursolic Acid, and Betulinic Acid in Cancer Cell Lines
| Triterpenoid | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Oleanolic Acid | HepG2 (Liver) | CCK-8 | 30 | [1] |
| HeLa (Cervical) | MTT | >50 | [2] | |
| A-549 (Lung) | MTT | >50 | [2] | |
| PC-3 (Prostate) | MTT | >50 | [2] | |
| Ursolic Acid | HT-29 (Colon) | MTT | 20 (48h) | |
| T47D (Breast) | SRB | 231 µg/ml | [3] | |
| MCF-7 (Breast) | SRB | 221 µg/ml | [3] | |
| MDA-MB-231 (Breast) | SRB | 239 µg/ml | [3] | |
| HCT116 (Colon) | MTT | 28.0 (48h) | [4] | |
| HCT-8 (Colon) | MTT | 19.4 (48h) | [4] | |
| Betulinic Acid | MCF-7 (Breast) | SRB | ~10-14 | [5] |
| T47D (Breast) | SRB | ~8-14 | [5] | |
| HS578T (Breast) | SRB | ~8-14 | [5] | |
| MDA-MB-231 (Breast) | SRB | ~8-14 | [5] | |
| BT-20 (Breast) | SRB | ~8-14 | [5] | |
| A549 (Lung) | MTT | 15.51 | [6] | |
| PC-3 (Prostate) | MTT | 32.46 | [6] | |
| MV4-11 (Leukemia) | MTT | 18.16 | [6] |
Table 2: Anti-Inflammatory and Other Biological Activities
| Triterpenoid | Target/Assay | Activity/IC50 | Reference |
| Oleanolic Acid | α-glucosidase inhibition | IC50 = 94.1 µM | [7] |
| Ursolic Acid | α-amylase inhibition | IC50 = 22.6 µM | [7] |
| α-glucosidase inhibition | IC50 = 12.1 µM | [7] | |
| T cell proliferation suppression | IC50 > 3 µg/mL | [7] | |
| Betulinic Acid | α-glucosidase inhibition | IC50 = 14.9 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the efficacy of the compared triterpenoids.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2][8]
This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the triterpenoid dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
2. Sulforhodamine B (SRB) Assay [3]
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining [9]
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Treatment: Cells are treated with the triterpenoid for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
2. Caspase Activity Assay [6]
Caspases are a family of proteases that play a crucial role in apoptosis. Their activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents.
-
Substrate Addition: A specific caspase substrate (e.g., for caspase-3/7) is added to the cell lysates.
-
Signal Measurement: The fluorescence or absorbance is measured over time to determine the rate of substrate cleavage, which is proportional to the caspase activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these triterpenoids can aid in understanding their mechanisms of action. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow.
Figure 1: Simplified diagram of the extrinsic and intrinsic apoptosis pathways modulated by Ursolic Acid and Betulinic Acid.
Figure 2: General experimental workflow for in vitro cytotoxicity testing of triterpenoids.
Conclusion
Oleanolic Acid, Ursolic Acid, and Betulinic Acid are potent natural triterpenoids with significant therapeutic potential, particularly in the realm of oncology and inflammatory diseases. This guide provides a snapshot of their comparative efficacy based on available preclinical data. Betulinic Acid and Ursolic Acid, in general, exhibit more potent cytotoxic effects against a range of cancer cell lines compared to Oleanolic Acid.
It is important to note that the efficacy of these compounds can be highly dependent on the specific cell line, experimental conditions, and the assay used. The detailed experimental protocols provided herein should serve as a valuable resource for designing and interpreting future studies in this area.
Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their potential in clinical settings. Moreover, the initial interest in this compound highlights the vast and underexplored chemical diversity of natural products. Future investigations into the biological activities of less-studied triterpenoids like this compound are encouraged and may lead to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ursolic acid induces PC-3 cell apoptosis via activation of JNK and inhibition of Akt pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for Fasciculic Acid A: A Comparative Guide to Potential Methodologies
An in-depth analysis of potential analytical techniques for the quantification and characterization of Fasciculic acid A, a complex triterpenoid, reveals a landscape ripe for methodological development. While direct, validated comparative studies on analytical methods for this compound are not yet present in the published literature, this guide provides a head-to-head comparison of promising approaches derived from the analysis of structurally related compounds. This document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to establish robust analytical protocols for this molecule.
This compound, a lanostane triterpenoid isolated from mushrooms of the Hypholoma genus (formerly Naematoloma), presents a unique analytical challenge due to its complex structure.[1][2][3] The current body of scientific literature indicates that while its isolation and structural elucidation have been achieved, standardized and validated methods for its routine quantification and comparison are not yet established. This guide, therefore, extrapolates from methodologies successfully applied to other fungal triterpenoids to propose two primary analytical techniques for consideration: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance: A Prospective Outlook
To date, specific quantitative performance data such as the limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery for this compound analysis have not been published. The following table is presented as a template for researchers to populate as methods are developed and validated. This structured approach will be crucial for the systematic evaluation and comparison of future analytical protocols.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantitation (LOQ) | To be determined | To be determined |
| **Linearity (R²) ** | To be determined | To be determined |
| Accuracy (% Recovery) | To be determined | To be determined |
| Precision (% RSD) | To be determined | To be determined |
| Specificity | Moderate (potential for co-elution) | High (based on mass-to-charge ratio) |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High |
Proposed Analytical Protocols
The following experimental protocols are proposed as starting points for the development of analytical methods for this compound. These are based on established methods for other fungal triterpenoids and may require optimization.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a suitable chromophore. Given that triterpenoids often lack a strong UV chromophore, derivatization may be necessary to enhance detection. However, for initial screening and purification, monitoring at lower wavelengths (e.g., 200-220 nm) may be feasible.
Experimental Protocol:
-
Sample Preparation:
-
Lyophilize and grind fungal material to a fine powder.
-
Extract the powder with methanol (MeOH) or a mixture of chloroform and methanol at room temperature with agitation.
-
Concentrate the extract under reduced pressure.
-
Redissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.
-
For quantitative analysis, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be employed to remove interfering compounds.
-
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: A starting composition of 50% B, increasing to 100% B over 30 minutes, followed by a 10-minute hold and re-equilibration. This will need to be optimized based on the retention time of this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a more specific wavelength if a suitable chromophore is present).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification and unambiguous identification. The high specificity of MS/MS detection minimizes the need for extensive sample clean-up.
Experimental Protocol:
-
Sample Preparation:
-
Sample preparation can follow the same initial steps as for HPLC-UV. However, due to the higher sensitivity of LC-MS/MS, smaller sample sizes and less rigorous clean-up may be sufficient. A simple protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant is a common approach for biological matrices.
-
-
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column with a smaller particle size for better resolution and faster analysis (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: A fast gradient, for example, starting at 30% B and rapidly increasing to 95% B, will be suitable for high-throughput analysis.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on the ionization efficiency of this compound).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument. This will require the determination of precursor and product ion transitions for this compound. For initial identification and structural confirmation, full scan and product ion scan modes on a high-resolution mass spectrometer would be utilized.
-
Key Parameters: Capillary voltage, cone voltage, desolvation gas flow, and collision energy will need to be optimized for the specific instrument and analyte.
-
Visualizing the Methodologies
To further clarify the proposed analytical workflows, the following diagrams illustrate the key steps in each method.
Conclusion and Future Directions
While a definitive, validated head-to-head comparison of analytical methods for this compound is not yet available, this guide provides a robust starting point for researchers in the field. The proposed HPLC-UV and LC-MS/MS methods, based on protocols for structurally similar triterpenoids, offer promising avenues for the development of reliable and reproducible analytical techniques. The high sensitivity and specificity of LC-MS/MS, in particular, position it as a powerful tool for future pharmacokinetic and metabolic studies of this compound. It is imperative for the scientific community to focus on the systematic validation of these or similar methods and to publish the resulting performance data to facilitate further research and development of this potentially valuable natural product.
References
Comparative Transcriptomic Analysis of Bioactive Compounds: A Methodological Guide
Introduction
Fasciculic acid A is a natural compound of significant interest for its potential therapeutic applications. However, as of the current date, publicly available data from comparative transcriptomic studies on cells treated with this compound are not available. Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, is a powerful tool for elucidating the mechanisms of action of novel compounds. This guide therefore provides a comprehensive, albeit hypothetical, framework for conducting and presenting a comparative transcriptomic analysis of a novel bioactive compound, referred to herein as "Compound X," which can be considered a proxy for a substance like this compound. This guide is intended for researchers, scientists, and drug development professionals to illustrate the key data, experimental protocols, and analytical workflows involved in such a study.
The following sections detail a hypothetical comparison between Compound X and a well-characterized inhibitor of the PI3K/Akt pathway, providing examples of data presentation, experimental methodologies, and the visualization of relevant biological pathways and workflows.
Quantitative Data Summary
A comparative transcriptomic study aims to identify genes and pathways that are differentially expressed between different treatment conditions. The data below is a hypothetical representation of results from a study comparing cells treated with Compound X to a control group and a group treated with a known PI3K/Akt inhibitor.
Table 1: Top 10 Differentially Expressed Genes in Cells Treated with Compound X vs. Control
| Gene Symbol | Log2 Fold Change | p-value | Function |
| GENE1 | 3.5 | 1.2e-8 | Cell Cycle Regulation |
| GENE2 | 3.2 | 3.4e-8 | Apoptosis |
| GENE3 | 2.9 | 8.1e-8 | DNA Repair |
| GENE4 | -2.5 | 1.5e-7 | Angiogenesis |
| GENE5 | -2.3 | 4.6e-7 | Cell Adhesion |
| GENE6 | 2.1 | 9.8e-7 | Signal Transduction |
| GENE7 | -2.0 | 1.2e-6 | Metabolism |
| GENE8 | 1.9 | 2.5e-6 | Transcription Factor |
| GENE9 | 1.8 | 5.1e-6 | Immune Response |
| GENE10 | -1.7 | 8.9e-6 | Cytokine Signaling |
Table 2: Comparison of Pathway Enrichment Analysis
| Pathway Name | Compound X (p-value) | PI3K/Akt Inhibitor (p-value) | Overlapping Genes |
| PI3K-Akt Signaling Pathway | 1.5e-6 | 1.1e-8 | 25 |
| MAPK Signaling Pathway | 3.2e-5 | 5.6e-4 | 15 |
| Apoptosis | 8.1e-5 | 2.3e-6 | 18 |
| Cell Cycle | 1.2e-4 | 9.8e-5 | 20 |
| NF-kappa B Signaling Pathway | 5.6e-4 | 7.2e-3 | 12 |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validity of transcriptomic studies.
1. Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line MCF-7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 6-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing either Compound X (10 µM), a known PI3K/Akt inhibitor (10 µM), or DMSO as a vehicle control. Cells were incubated for 24 hours.
2. RNA Extraction and Quality Control
-
Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity were assessed using a NanoDrop spectrophotometer.
-
RNA integrity was evaluated using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 were used for library preparation.
3. Library Preparation and Sequencing
-
mRNA was enriched from total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA was fragmented and used for first-strand cDNA synthesis using reverse transcriptase and random primers.
-
Second-strand cDNA was synthesized using DNA Polymerase I and RNase H.
-
The resulting double-stranded cDNA was end-repaired, A-tailed, and ligated with sequencing adapters.
-
The ligated products were purified and amplified by PCR to create the final cDNA libraries.
-
The quality of the libraries was assessed using the Agilent 2100 Bioanalyzer.
-
The libraries were sequenced on an Illumina NovaSeq platform with a paired-end 150 bp read length.
4. Bioinformatic Analysis
-
Quality Control: Raw sequencing reads were processed using FastQC to assess read quality. Trimmomatic was used to remove adapter sequences and low-quality reads.
-
Alignment: The cleaned reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Quantification: Gene expression levels were quantified using featureCounts.
-
Differential Expression Analysis: Differential gene expression analysis was performed using DESeq2 in R. Genes with a p-adjusted value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed using the clusterProfiler package in R to identify biological processes and pathways affected by the treatments.
Signaling Pathways and Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication.
Caption: Hypothetical PI3K/Akt signaling pathway indicating inhibitory action of Compound X.
Caption: A standard workflow for a comparative transcriptomics experiment.
Benchmarking Fasciculin: A Comparative Analysis Against Industry-Standard Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Fasciculin, a potent peptide inhibitor of acetylcholinesterase (AChE), against a range of industry-standard AChE inhibitors. The following sections detail the inhibitory activities, experimental methodologies for evaluation, and visual representations of the relevant biochemical pathways and experimental workflows to support your research and development endeavors.
Performance Comparison of Acetylcholinesterase Inhibitors
The inhibitory potential of Fasciculin and other standard inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies greater potency. The data presented in the table below has been compiled from various scientific sources. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | Target Enzyme | IC50 Value (nM) | Notes |
| Fasciculin 2 (from Dendroaspis angusticeps) | Acetylcholinesterase (AChE) | ~0.04 (Ki value) | A potent peptide toxin that binds to the peripheral anionic site of AChE.[1] |
| Donepezil | Acetylcholinesterase (AChE) | 8.12 - 11.6 | A specific and potent reversible inhibitor.[2] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4,150 | Also inhibits butyrylcholinesterase (BuChE) with an IC50 of 37 nM.[2] |
| Galantamine | Acetylcholinesterase (AChE) | ~1,270 | A reversible, competitive inhibitor.[2] |
| Huperzine A | Acetylcholinesterase (AChE) | ~82 | A potent and reversible inhibitor.[2] |
| Tacrine | Acetylcholinesterase (AChE) | 109 | The first centrally-acting AChE inhibitor approved for Alzheimer's disease, but its use is limited due to hepatotoxicity.[2] |
Experimental Protocols
The determination of AChE inhibitory activity is fundamental to evaluating the potency of compounds like Fasciculin. The most widely used method for this is the Ellman's assay, a reliable and straightforward colorimetric method that measures the activity of cholinesterases.
Ellman's Assay for Acetylcholinesterase Inhibition
Principle: This assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE. The rate of TNB production is directly proportional to the AChE activity, and its concentration can be determined spectrophotometrically by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., Fasciculin) dissolved in a suitable solvent (e.g., aqueous buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure for IC50 Determination:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor and reference inhibitors in a suitable solvent. Prepare working solutions by diluting the stock solutions in phosphate buffer. Prepare solutions of AChE, ATCh, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Varying concentrations of the test inhibitor or a reference inhibitor. For the control (uninhibited reaction), add the solvent used to dissolve the inhibitor.
-
AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate, ATCh, to all wells to start the enzymatic reaction.
-
Detection: Immediately after adding the substrate, add DTNB to all wells. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored product, TNB.
-
Measurement: Measure the absorbance of the wells at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined from the resulting dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the context of acetylcholinesterase inhibition and the experimental process, the following diagrams are provided.
Caption: Acetylcholinesterase Inhibition Pathway.
Caption: Experimental Workflow for Inhibitor Screening.
References
Unraveling the Bioactivity of Fasciculic Acid A: A Cross-Laboratory Comparison of Research Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of research findings on Fasciculic acid A, a lanostane triterpenoid isolated from the mushroom Naematoloma fasciculare. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to offer an objective comparison of its bioactivity as reported in scientific literature.
This compound, along with its related compounds Fasciculic acid B and C, has garnered interest for its potential therapeutic properties, primarily its antiproliferative and anti-inflammatory effects. This guide aims to consolidate and compare the available data from various research laboratories to provide a clearer understanding of its potency and mechanisms of action.
Quantitative Bioactivity Data
To facilitate a direct comparison of the biological activity of this compound and its related compounds, the following tables summarize the reported half-maximal inhibitory concentration (IC50) values from key studies.
| Compound | Cell Line | Assay | IC50 (µM) | Laboratory/Reference |
| Fasciculol J (1) | A549 (Lung Carcinoma) | Antiproliferation | > 30 | Kim et al., 2013[1] |
| Fasciculol J (1) | SK-OV-3 (Ovarian Cancer) | Antiproliferation | > 30 | Kim et al., 2013[1] |
| Fasciculol J (1) | SK-MEL-2 (Melanoma) | Antiproliferation | > 30 | Kim et al., 2013[1] |
| Fasciculol J (1) | HCT-15 (Colon Cancer) | Antiproliferation | > 30 | Kim et al., 2013[1] |
| Fasciculol K (2) | A549 (Lung Carcinoma) | Antiproliferation | > 30 | Kim et al., 2013[1] |
| Fasciculol K (2) | SK-OV-3 (Ovarian Cancer) | Antiproliferation | > 30 | Kim et al., 2013[1] |
| Fasciculol K (2) | SK-MEL-2 (Melanoma) | Antiproliferation | > 30 | Kim et al., 2013[1] |
| Fasciculol K (2) | HCT-15 (Colon Cancer) | Antiproliferation | > 30 | Kim et al., 2013[1] |
| Fasciculic acid B (7) | A549 (Lung Carcinoma) | Antiproliferation | > 30 | Kim et al., 2013[1] |
| Fasciculic acid B (7) | SK-OV-3 (Ovarian Cancer) | Antiproliferation | > 30 | Kim et al., 2013[1] |
| Fasciculic acid B (7) | SK-MEL-2 (Melanoma) | Antiproliferation | > 30 | Kim et al., 2013[1] |
| Fasciculic acid B (7) | HCT-15 (Colon Cancer) | Antiproliferation | > 30 | Kim et al., 2013[1] |
| Fasciculol D (9) | A549 (Lung Carcinoma) | Antiproliferation | 15.2 ± 1.2 | Kim et al., 2013[1] |
| Fasciculol D (9) | SK-OV-3 (Ovarian Cancer) | Antiproliferation | 12.5 ± 0.8 | Kim et al., 2013[1] |
| Fasciculol D (9) | SK-MEL-2 (Melanoma) | Antiproliferation | 9.8 ± 0.5 | Kim et al., 2013[1] |
| Fasciculol D (9) | HCT-15 (Colon Cancer) | Antiproliferation | 18.4 ± 1.5 | Kim et al., 2013[1] |
| Compound | Cell Line | Assay | IC50 (µM) | Laboratory/Reference |
| Fasciculol J (1) | BV-2 (Microglia) | Nitric Oxide Inhibition | > 30 | Kim et al., 2013[1] |
| Fasciculol K (2) | BV-2 (Microglia) | Nitric Oxide Inhibition | 22.5 ± 1.8 | Kim et al., 2013[1] |
| Fasciculic acid B (7) | BV-2 (Microglia) | Nitric Oxide Inhibition | > 30 | Kim et al., 2013[1] |
| Fasciculol D (9) | BV-2 (Microglia) | Nitric Oxide Inhibition | 14.8 ± 1.1 | Kim et al., 2013[1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results across different studies.
Antiproliferative Activity Assay (Kim et al., 2013)
-
Cell Lines: Human lung carcinoma (A549), human ovarian cancer (SK-OV-3), human melanoma (SK-MEL-2), and human colon cancer (HCT-15) cells were used.
-
Method: The antiproliferative activity was assessed using a sulforhodamine B (SRB) assay.
-
Procedure:
-
Cells were seeded in 96-well plates and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds for 48 hours.
-
Post-incubation, the cells were fixed with trichloroacetic acid, washed, and stained with SRB solution.
-
The bound dye was solubilized with a Tris base solution, and the absorbance was measured at 515 nm.
-
-
Positive Control: Doxorubicin was used as a positive control.
Nitric Oxide Production Inhibition Assay (Kim et al., 2013)
-
Cell Line: Murine microglial cell line (BV-2).
-
Method: The inhibition of nitric oxide (NO) production was measured by quantifying the amount of nitrite in the culture medium using the Griess reagent.
-
Procedure:
-
BV-2 cells were seeded in 96-well plates and incubated for 24 hours.
-
The cells were pre-treated with the test compounds for 30 minutes before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
The supernatant was collected, and the nitrite concentration was determined by adding Griess reagent and measuring the absorbance at 540 nm.
-
-
Positive Control: L-N(G)-monomethyl arginine (L-NMMA) was used as a positive control.
Signaling Pathways and Mechanisms of Action
Fasciculic acids have been identified as potent calmodulin antagonists. Calmodulin is a key calcium-binding protein that regulates a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation. The antagonism of calmodulin by this compound is a likely mechanism underlying its observed biological activities.
The inhibition of calmodulin by this compound can disrupt downstream signaling cascades that are dependent on calmodulin-activated kinases. This disruption can lead to a reduction in cell proliferation and the suppression of inflammatory responses, such as the production of nitric oxide in microglial cells.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing the bioactivity of compounds like this compound from natural sources involves several key steps, from extraction to detailed mechanistic studies.
Discussion and Future Directions
The available data, primarily from the work of Kim et al. (2013), indicates that while Fasciculic acid B and some related fasciculols show moderate antiproliferative and anti-inflammatory activities, the tested concentrations of Fasciculic acid B did not exhibit significant cytotoxicity against the cancer cell lines used.[1] It is important to note that specific quantitative data for this compound from this study is not explicitly detailed in the provided information, highlighting a gap in the current publicly available comparative data.
The established calmodulin antagonistic activity of fasciculic acids provides a strong basis for their observed biological effects. However, further research is required to fully elucidate the downstream signaling pathways affected by this compound. Future studies should focus on:
-
Independent validation: Replication of the antiproliferative and anti-inflammatory assays by independent laboratories to confirm the initial findings.
-
Broader screening: Testing this compound against a wider range of cancer cell lines and in various models of inflammation.
-
Detailed mechanistic studies: Investigating the precise molecular interactions between this compound and calmodulin, and identifying the downstream kinases and transcription factors that are affected.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.
This guide serves as a starting point for researchers interested in the therapeutic potential of this compound. By providing a clear and concise summary of the existing research, it aims to facilitate further investigation and collaboration in this promising area of natural product drug discovery.
References
Safety Operating Guide
Safe Handling of Fasciculic Acid A: A Precautionary Guide for Laboratory Personnel
Hazard Assessment and Risk Mitigation
Fasciculic acid A is a triterpenoid isolated from mushrooms. While some studies suggest low toxicity for related compounds, others indicate that similar mushroom-derived compounds can be potent neurotoxins. Given this uncertainty, this compound must be handled as a substance with a high degree of acute and chronic toxicity, with the primary routes of exposure being inhalation of aerosols, dermal contact, and ingestion.
A comprehensive risk assessment is the first step before any experimental work.[1][2][3] This assessment should identify all potential hazards associated with the planned procedures and establish appropriate control measures.[2]
Key Risk Mitigation Steps:
-
Assume High Potency: In the absence of definitive data, treat this compound as a potent neurotoxin.
-
Minimize Quantities: Only purchase and work with the smallest quantities of this compound necessary for your experiments.
-
Designated Areas: All work with this compound must be conducted in a designated area, clearly marked with warning signs.[4][5]
-
Personnel Training: All personnel handling the compound must receive specific training on its potential hazards, safe handling procedures, and emergency protocols.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure.[6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
| Protection Level | Required PPE | When to Use |
| Standard Handling (in containment) | - Disposable, solid-front lab coat with tight cuffs- Two pairs of nitrile gloves (outer pair with extended cuffs)- ANSI-approved safety glasses with side shields or chemical splash goggles | For all procedures involving handling of solutions or transfers within a certified chemical fume hood or biological safety cabinet. |
| Procedures with High Aerosol Potential | - All "Standard Handling" PPE- Face shield- NIOSH-approved respirator with appropriate cartridges (e.g., P100) | For weighing of powdered compound, vortexing, sonicating, or any procedure that may generate aerosols. |
| Spill Cleanup | - All "High Aerosol Potential" PPE- Chemical-resistant disposable coveralls- Chemical-resistant boot covers | For managing spills of this compound. |
Table 1: Recommended Personal Protective Equipment for Handling this compound.
Experimental Protocols: Step-by-Step Guidance
3.1. Preparation and Handling
-
Pre-Work Checklist:
-
Weighing Solid this compound:
-
Perform all weighing operations within a certified chemical fume hood or a containment glove box.
-
Use a dedicated, labeled weighing vessel.
-
Handle the solid compound with extreme care to avoid generating dust. Use tools that do not generate static electricity.[6]
-
-
Preparing Stock Solutions:
-
Prepare all solutions within a chemical fume hood or BSC.
-
Add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.
-
Cap the container securely before mixing (e.g., vortexing or sonicating).
-
-
Storage:
3.2. Decontamination and Disposal
-
Surface Decontamination:
-
At the end of each work session, decontaminate all surfaces and equipment in the designated handling area.
-
Use a freshly prepared solution of 1 M sodium hydroxide or a suitable commercial deactivating agent, followed by a thorough rinse with 70% ethanol and then water. Allow for sufficient contact time as specified by your institution's EHS guidelines.
-
-
Liquid Waste Disposal:
-
All liquid waste containing this compound must be collected in a designated, labeled, and leak-proof container.
-
Deactivate liquid waste by adding a solution of sodium hydroxide to a final concentration of 1 M and allowing it to react for at least 24 hours before disposal as hazardous chemical waste.
-
-
Solid Waste Disposal:
-
All contaminated solid waste (e.g., gloves, pipette tips, lab coats) must be collected in a dedicated, labeled hazardous waste container.[5]
-
Dispose of solid waste through your institution's hazardous waste management program.
-
Emergency Procedures
4.1. Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
4.2. Spill Response
-
Minor Spill (within a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Apply a deactivating solution (e.g., 1 M NaOH) to the absorbent material and the spill area.
-
Allow sufficient contact time, then collect all materials in a hazardous waste container.
-
Wipe the area with the deactivating solution, followed by 70% ethanol and water.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately.[7]
-
Provide details of the spilled substance and the quantity involved.
-
Workflow and Logical Relationships
Workflow for Handling this compound
References
- 1. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 2. ul.ie [ul.ie]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. twu.edu [twu.edu]
- 5. jcesom.marshall.edu [jcesom.marshall.edu]
- 6. Appendix F: Guidelines for Work with Toxins of Biological Origin | Office of Research [bu.edu]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
